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Dibutyl maleate

Cat. No.: B1670435
CAS No.: 105-76-0
M. Wt: 228.28 g/mol
InChI Key: JBSLOWBPDRZSMB-FPLPWBNLSA-N
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Description

Dibutyl maleate (DBM) is an organic compound and the diester of maleic acid, presenting as a colorless to yellowish liquid with a characteristic odor . It is characterized by its high boiling point (approximately 280°C) and low solubility in water . This ester is primarily valued in research and industrial applications for its dual functionality as a plasticizer and a key intermediate in chemical synthesis. In polymer science, DBM is extensively studied as a plasticizer and comonomer to enhance the flexibility, durability, and adhesion of various polymers . It is particularly significant in the development of aqueous dispersions of copolymers with vinyl acetate, and in the synthesis of resins, coatings, and adhesives that require improved resistance to environmental factors . Furthermore, DBM is a crucial reactant in the production of polyaspartic esters, which are advanced intermediates used in the formulation of high-performance coatings, sealants, and elastomers via Michael addition reactions . Emerging research applications explore its use as a fuel additive in compression ignition engines. Studies indicate that blending DBM with diesel can significantly reduce exhaust gas opacity and soot emissions due to its high oxygen content, making it a compound of interest for combustion and emissions research . In immunological studies, DBM has been investigated for its adjuvant effect, enhancing contact sensitization in mouse models, which provides insights into the aggravation of contact dermatitis . This compound serves as a versatile building block in organic synthesis and is available for research purposes with a purity of >95.0% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4 B1670435 Dibutyl maleate CAS No. 105-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl (Z)-but-2-enedioate
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InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7-
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InChI Key

JBSLOWBPDRZSMB-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O4
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Related CAS

29014-72-0
Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3026724
Record name Dibutyl maleate
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Molecular Weight

228.28 g/mol
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Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester
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CAS No.

105-76-0
Record name Dibutyl maleate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl maleate (DBM) is a versatile unsaturated ester recognized for its utility as a plasticizer, comonomer in polymerization, and as an intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and development. The information presented herein is a compilation of data from technical data sheets, safety data sheets, and scholarly articles. This guide includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of relevant chemical pathways and experimental workflows.

Chemical Identity and Structure

This compound, also known as maleic acid dibutyl ester, is the diester of n-butanol and maleic acid. Its chemical structure features a cis-alkene functionality, which is a key site of its reactivity.

  • IUPAC Name: Dibutyl (2Z)-but-2-enedioate

  • CAS Number: 105-76-0

  • Molecular Formula: C₁₂H₂₀O₄

  • Molecular Weight: 228.29 g/mol

G cluster_0 This compound (C12H20O4) C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 O1 O C4->O1 C5 C=O O1->C5 C6 CH C5->C6 C7 CH C6->C7 cis C8 C=O C7->C8 O2 O C8->O2 C9 CH2 O2->C9 C10 CH2 C9->C10 C11 CH2 C10->C11 C12 CH3 C11->C12

Caption: Chemical Structure of this compound.

Physical Properties

This compound is a clear, colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1] It is a combustible liquid but is difficult to ignite.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueUnitsConditionsReference(s)
Appearance Clear, colorless to pale yellow liquid-Ambient[1]
Odor Characteristic ester-like--[2][3]
Boiling Point 280 - 281°Cat 1 atm[2][4]
Melting Point -85°C-[5]
Density 0.988 - 0.9964g/cm³at 20-25°C[3]
Viscosity 8cPat 20°C[2]
Flash Point 120 - 141°CClosed Cup[5][6]
Autoignition Temperature 265°C-[5]
Vapor Pressure 0.00062 - 0.0027mmHg / hPaat 20-25°C[2][5]
Refractive Index 1.443 - 1.447nDat 20°C[2]
Water Solubility 0.17g/Lat 20°C[5]
Solubility in Organic Solvents Miscible with methanol, ethanol, acetone, diethyl ether, toluene--[2][7]
Immiscible with aliphatic hydrocarbons--[2][7]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by its ester functional groups and the electron-deficient carbon-carbon double bond. It is stable under recommended storage conditions but can undergo hazardous reactions with strong oxidizing agents and strong bases.[6]

Isomerization

Under the influence of heat and in the presence of acids or bases, this compound can isomerize to its trans-isomer, Dibutyl fumarate.[2][7]

G DBM This compound (cis) DBF Dibutyl Fumarate (trans) DBM->DBF Heat, Acid/Base

Caption: Isomerization of this compound.

Hydrolysis

As an ester, this compound can be hydrolyzed to maleic acid and butanol. This reaction can be catalyzed by either acid or base. The base-catalyzed hydrolysis, also known as saponification, is irreversible.

G DBM This compound Products Maleic Acid + 2 Butanol DBM->Products Acid or Base Catalyst Water H2O Water->Products

Caption: Hydrolysis of this compound.

Polymerization

This compound is widely used as a comonomer in emulsion polymerization with monomers such as vinyl acetate, vinyl chloride, and styrene.[2] The incorporation of DBM can improve the flexibility, water resistance, and adhesion of the resulting polymer films.[7]

G Monomers Vinyl Acetate + this compound Copolymer Poly(Vinyl Acetate-co-Dibutyl Maleate) Monomers->Copolymer Initiator Initiator (e.g., AIBN, Persulfate) Initiator->Copolymer Heat

Caption: Copolymerization of Vinyl Acetate and this compound.

Addition Reactions

The electron-deficient double bond in this compound makes it susceptible to various addition reactions.

  • Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions, for example, with dienes like butadiene, to form cyclohexene derivatives.[8] This is a valuable tool for the synthesis of complex cyclic molecules.

  • Michael Addition: this compound can serve as a Michael acceptor, reacting with nucleophiles such as amines in a conjugate addition. This reaction is utilized in the synthesis of polyaspartic esters, which are used in coatings and sealants.[5]

  • Sulfonation: this compound is a precursor in the synthesis of sulfosuccinate surfactants. This involves the addition of sodium bisulfite across the double bond to introduce a sulfonate group.

G cluster_0 Addition Reactions of this compound DBM This compound Diels_Alder Diels-Alder Adduct DBM->Diels_Alder Diels-Alder Michael_Adduct Michael Adduct (Polyaspartic Ester Precursor) DBM->Michael_Adduct Michael Addition Sulfosuccinate Dibutyl Sulfosuccinate DBM->Sulfosuccinate Sulfonation Diene Diene (e.g., Butadiene) Diene->Diels_Alder Amine Amine Amine->Michael_Adduct Bisulfite Sodium Bisulfite Bisulfite->Sulfosuccinate

Caption: Key Addition Reactions of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Physical Properties

G Sample This compound Sample Viscosity Viscosity (ASTM D445) Sample->Viscosity Density Density (OECD 109) Sample->Density FlashPoint Flash Point (ASTM D93) Sample->FlashPoint Solubility Water Solubility (OECD 105) Sample->Solubility RefractiveIndex Refractive Index Sample->RefractiveIndex BoilingPoint Boiling Point Sample->BoilingPoint

Caption: Experimental Workflow for Physical Property Determination.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.

  • Procedure:

    • Select a clean, dry calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

    • Charge the viscometer with the this compound sample in the manner dictated by the design of the instrument.

    • Place the charged viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C).

    • Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium.

    • Use suction or pressure to adjust the head of the liquid sample to a position about 7 mm above the first timing mark.

    • Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

    • Repeat the measurement to ensure precision.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is the product of the kinematic viscosity and the density of the liquid at the same temperature.

  • Apparatus: Pycnometer, analytical balance, constant temperature bath.

  • Procedure:

    • Clean and dry the pycnometer and weigh it accurately (m₀).

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Adjust the volume of the liquid to the calibration mark.

    • Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₁).

    • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m₂).

  • Calculation: The density (ρ) of this compound is calculated using the formula: ρ = [(m₁ - m₀) / (m₂ - m₀)] * ρ_water, where ρ_water is the density of water at the test temperature.

  • Apparatus: Pensky-Martens closed-cup tester, thermometer.

  • Procedure:

    • Fill the test cup with this compound to the filling mark.

    • Place the lid on the cup and place the assembly in the heating apparatus.

    • Insert the thermometer.

    • Light the test flame and adjust it to the size of a 5/32-inch (4 mm) bead.

    • Apply heat at a specified rate while stirring.

    • At specified temperature intervals, apply the test flame by operating the mechanism that opens the shutter and inserts the flame into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, centrifuge or filtration apparatus, analytical instrument for quantification (e.g., GC-MS, HPLC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of distilled water in a flask.

    • Stir the mixture in a constant temperature bath at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, stop stirring and allow the mixture to settle.

    • Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.

    • Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method.

Protocols for Chemical Reactions
  • Materials: this compound, hydrochloric acid (or sulfuric acid), sodium hydroxide solution (for quenching), organic solvent (e.g., diethyl ether), drying agent (e.g., anhydrous magnesium sulfate).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve a known amount of this compound in a suitable solvent (e.g., aqueous dioxane).

    • Add a catalytic amount of a strong acid (e.g., 1 M HCl).

    • Heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques such as TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • Extract the products (maleic acid and butanol) with an organic solvent.

    • Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to isolate the products.

  • Materials: Vinyl acetate (VAc), this compound (DBM), emulsifier (e.g., sodium dodecyl sulfate), initiator (e.g., potassium persulfate), deionized water, buffer (e.g., sodium bicarbonate).

  • Procedure:

    • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, emulsifier, and buffer.

    • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

    • Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.

    • Prepare a monomer emulsion by mixing VAc, DBM, and a portion of the emulsifier solution.

    • Add a portion of the initiator to the reaction vessel, followed by the slow, continuous addition of the monomer emulsion over a period of several hours.

    • After the monomer addition is complete, continue stirring at the reaction temperature for an additional period to ensure high conversion.

    • Cool the resulting latex to room temperature.

  • Materials: this compound, sodium bisulfite, water, isopropanol (as a cosolvent).

  • Procedure:

    • In a reaction flask equipped with a stirrer and reflux condenser, charge this compound and a solution of sodium bisulfite in water. An alcohol co-solvent like isopropanol can be added to aid miscibility.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the maleate double bond (e.g., by titration).

    • Continue the reaction until the concentration of unreacted bisulfite is minimal.

    • The final product, sodium dibutyl sulfosuccinate, is obtained as an aqueous solution. The solvent can be removed under reduced pressure if the solid product is desired.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its utility in polymerization and as a precursor for other functional molecules is rooted in the reactivity of its ester groups and its carbon-carbon double bond. The experimental protocols provided in this guide offer a framework for the accurate determination of its key characteristics and for its application in various chemical transformations. This comprehensive technical overview serves as a foundational resource for scientists and researchers engaged in work involving this compound.

References

Dibutyl maleate synthesis from maleic anhydride and n-butanol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of dibutyl maleate from maleic anhydride and n-butanol. It covers the fundamental reaction mechanism, various catalytic systems, detailed experimental protocols, and key process parameters, with a focus on providing actionable data and methodologies for laboratory and process development applications.

Introduction

This compound (DBM) is a versatile chemical intermediate and polymer monomer with wide-ranging applications, including its use as a plasticizer, lubricant, and in the production of coatings, adhesives, and detergents.[1] The synthesis of DBM is typically achieved through the esterification of maleic anhydride with n-butanol. This process, while well-established, is the subject of ongoing research to improve efficiency, reduce environmental impact, and optimize yield. This document serves as a technical resource for professionals engaged in the synthesis and application of this compound.

Reaction Mechanism and Kinetics

The esterification of maleic anhydride with n-butanol proceeds in a two-stage reaction.[2][3]

  • Monoesterification: The first stage is a rapid and essentially irreversible reaction where one molecule of n-butanol attacks the maleic anhydride ring, leading to its opening and the formation of monobutyl maleate.[2][3][4]

  • Diesterification: The second stage is a slower, reversible reaction where a second molecule of n-butanol esterifies the carboxylic acid group of the monobutyl maleate to form this compound and water.[2][3] This step requires a catalyst and the removal of water to drive the equilibrium towards the product.[2][3]

The kinetics of the second, slower stage are often the focus of study, as this is the rate-determining step of the overall process.[2][3]

Reaction_Pathway cluster_step1 Step 1: Rapid Monoesterification cluster_step2 Step 2: Slow, Reversible Diesterification MA Maleic Anhydride MBM Monobutyl Maleate MA->MBM + n-Butanol DBM This compound MBM->DBM + n-Butanol (Catalyst) MBM->DBM H2O Water

Figure 1: Reaction pathway for the synthesis of this compound.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst impacts reaction conditions, product yield, and purification procedures.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction mixture. While often highly active, they can be difficult to separate from the product, potentially leading to contamination and complex purification steps.

  • Sulfuric Acid: Traditionally used in industrial synthesis, sulfuric acid is an effective catalyst. However, it can cause equipment corrosion and lead to side reactions like carbonization and oxidation.[1]

  • p-Toluenesulfonic Acid (p-TSA): A common laboratory and industrial catalyst that is less corrosive than sulfuric acid.[5][6][7][8]

  • Phosphotungstic Acid: Has been shown to be a highly active catalyst for this reaction.[3]

  • Ionic Liquids: Ionic liquids such as [HSO3-pmim]+[HSO4]- have been explored as reusable catalysts, demonstrating high yields under microwave irradiation.[1]

Heterogeneous Catalysts

Heterogeneous catalysts are solids that are insoluble in the reaction mixture, which simplifies their removal and allows for easier reuse.[2][9]

  • Ion Exchange Resins: Acidic cation exchange resins (e.g., Dowex 50WX8, Amberlyst-15, Indion 730) are effective and can be easily filtered out of the reaction mixture.[2][3][10][11]

  • Solid Superacids: Materials like sulfated zirconia (Zr(SO4)2/SiO2) have demonstrated high catalytic activity.[1]

  • Nafion SAC-13: A perfluorinated sulfonic acid resin that can be used as a heterogeneous catalyst.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

CatalystMolar Ratio (Anhydride:Alcohol)Catalyst LoadingTemperature (°C)Reaction TimeYield/Esterification RateReference
p-Toluenesulfonic Acid1:40.16 (molar ratio to anhydride)Reflux70 min95.6% yield[6][7]
p-Toluenesulfonic Acid1:7.5 (0.63 mol:300 ml)1 gReflux16 h-[5]
Sulfuric Acid, Phosphotungstic Acid--130 (403 K)< 5 h99.5% monoester conversion[2]
Ionic Liquid [HSO3-pmim]+[HSO4]-1:42.0 gMicrowave (600W)15 min99.36% yield[1]
Zr(SO4)2/SiO21:2.56% (of maleic anhydride mass)-2.0 h98.5% esterification rate[1]
Hydrogen-type Cation Exchange Resin1:1.8 (98kg:111kg)25 kg90-1254 h99.3% esterification rate[1][10]
Hydrogen-type Cation Exchange Resin1:2.1 (98kg:129kg)30 kg90-1203.5 h99.4% esterification rate[10]
Hydrogen-type Cation Exchange Resin1:2.5 (98kg:148kg)35 kg80-1103 h99.4% esterification rate[10]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on cited literature.

General Laboratory Protocol using p-Toluenesulfonic Acid

This protocol is based on a typical laboratory-scale synthesis.

Materials:

  • Maleic anhydride (0.63 mol, 61.8 g)

  • n-Butanol (300 ml)

  • p-Toluenesulfonic acid (1 g)

  • Toluene (optional, as a water-carrying agent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride and n-butanol. Stir until the maleic anhydride is dissolved. Add p-toluenesulfonic acid to the solution.

  • Esterification: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until no more water is collected.[5]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the mixture several times with distilled water and a saturated sodium carbonate solution to neutralize the remaining acid.[1]

    • Separate the organic layer using a separatory funnel.

    • Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Remove the excess n-butanol and any toluene via vacuum distillation.[1][5]

    • The residue is the crude this compound. For higher purity, perform a final vacuum distillation of the product.[1]

Protocol using a Heterogeneous Catalyst (Cation Exchange Resin)

This protocol is adapted for the use of a solid acid catalyst.

Materials:

  • Maleic anhydride (98 kg)

  • n-Butanol (111 kg)

  • Hydrogen-type cation exchange resin (25 kg)

Equipment:

  • Jacketed reactor with internal circulation pump and heat exchanger

  • Condenser

  • Vacuum pump

  • Neutralization and washing vessels

Procedure:

  • Reaction Setup: Charge the reactor with maleic anhydride, n-butanol, and the cation exchange resin.[10]

  • Esterification:

    • Heat the mixture to the reaction temperature (90-125°C) using the heat exchanger and internal circulation.[10]

    • Apply a vacuum to the system to facilitate the removal of water.[10]

    • The water generated from the esterification is separated via the condenser.[10]

    • Continue the reaction for approximately 4 hours.[10]

  • Workup:

    • Cool the reaction mixture.

    • Filter the mixture to remove the catalyst. The catalyst can be washed and reused.

    • The filtrate is then subjected to distillation to recover excess n-butanol.

    • Neutralize the crude product and wash with water.[10]

  • Purification: The final product is obtained after the washing steps. Further purification can be achieved by vacuum distillation if required.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Charge Reactants (Maleic Anhydride, n-Butanol, Catalyst) Esterification Heat to Reflux (80-130°C) Remove Water (Dean-Stark/Vacuum) Reactants->Esterification 1-16 hours Cooling Cool to Room Temperature Esterification->Cooling Catalyst_Removal Catalyst Removal (Filtration for Heterogeneous) Cooling->Catalyst_Removal Neutralization Neutralization & Washing (Water, NaHCO3 solution) Catalyst_Removal->Neutralization Drying Dry Organic Layer (Anhydrous MgSO4) Neutralization->Drying Solvent_Removal Solvent & Excess Alcohol Removal (Vacuum Distillation) Drying->Solvent_Removal Final_Purification Final Product Purification (Vacuum Distillation) Solvent_Removal->Final_Purification Product Pure this compound Final_Purification->Product

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from maleic anhydride and n-butanol is a well-documented process with multiple effective catalytic routes. For laboratory-scale synthesis, p-toluenesulfonic acid offers a reliable method, while for larger-scale and more environmentally friendly processes, heterogeneous catalysts like ion exchange resins present significant advantages in terms of catalyst recovery and reuse. The optimization of reaction parameters such as molar ratio, catalyst loading, and temperature is crucial for achieving high yields and purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and implement robust synthetic protocols for this compound.

References

An In-depth Technical Guide to the Molecular Structure of Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure of Dibutyl maleate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is an organic compound classified as a diester of maleic acid and 1-butanol.[1] Its molecular structure is characterized by a central carbon-carbon double bond in a cis or (Z) configuration, flanked by two carboxyl groups, each esterified with a butyl group.[2][3] This unsaturated nature makes it a reactive molecule, capable of undergoing addition reactions.[2]

IdentifierValue
IUPAC Name dibutyl (2Z)-but-2-enedioate[3][4][5]
Synonyms Maleic acid dibutyl ester, DBM[2][6]
CAS Number 105-76-0[4][5][6][7]
Chemical Formula C₁₂H₂₀O₄[4][5][7]
Molecular Weight 228.28 g/mol [3][5][7][8]
SMILES CCCCOC(/C=C\C(OCCCC)=O)=O[8]
InChI Key JBSLOWBPDRZSMB-FPLPWBNLSA-N

Physicochemical Properties

This compound is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1][2][4] It is miscible with many organic solvents but has very low solubility in water.[4][9]

PropertyValue
Appearance Colorless to pale yellow oily liquid[1][2][4][9]
Boiling Point 281 °C[4][10]
Melting Point -85 °C[2][10]
Density 0.988 g/mL at 25 °C[4][11]
Refractive Index (n20/D) 1.445[4]
Vapor Pressure 0.000620 mmHg at 25 °C[10]
Solubility in water 500 mg/L at 25 °C[10]
Flash Point 120 °C (248 °F)

Synthesis of this compound

This compound is typically synthesized via Fischer esterification. This process involves the reaction of maleic anhydride with 1-butanol in the presence of an acid catalyst, commonly p-toluenesulfonic acid.[1][2][12] The reaction is driven to completion by removing the water formed as a byproduct, often using a Dean-Stark apparatus.[12]

Materials:

  • Maleic anhydride (0.63 mole)[12]

  • n-butanol (300 mL)[12]

  • p-toluenesulfonic acid (1 gram)[12]

  • Reaction flask equipped with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 70 grams (0.63 mole) of maleic anhydride in 300 mL of n-butanol in the reaction flask.[12]

  • Add 1 gram of p-toluenesulfonic acid to the solution to act as a catalyst.[12]

  • Assemble the reflux apparatus with the Dean-Stark trap to collect the water produced during the reaction.[12]

  • Heat the mixture to reflux and maintain for approximately 16 hours, continuously removing the water that collects in the trap.[12]

  • After the reaction is complete (indicated by the cessation of water formation), allow the mixture to cool.

  • Remove the excess n-butanol from the reaction mixture using distillation under reduced pressure (in vacuo).[12]

  • The remaining residue is crude this compound, which can be further purified if necessary. The structure of the resulting product can be verified by NMR analysis.[12] A yield of 95.6% can be achieved with optimized reactant ratios and reaction times.[13]

G cluster_setup Reaction Setup cluster_process Process cluster_output Output A Maleic Anhydride D Dissolve reactants in flask A->D B n-Butanol B->D C p-toluenesulfonic acid (catalyst) C->D E Reflux for 16 hours D->E F Remove water via Dean-Stark trap E->F I Water (Byproduct) E->I G Distill excess n-butanol in vacuo F->G H This compound (Product) G->H

Synthesis workflow for this compound.

Molecular Structure Visualization

The logical relationship between the constituent parts of the this compound molecule is illustrated below. The core is the maleate group, derived from maleic acid, which is esterified with two butyl groups.

G cluster_maleate Maleate Core cluster_butyl Ester Groups DBM This compound (C12H20O4) Maleate Maleic Acid Residue (-OOC-CH=CH-COO-) DBM->Maleate is formed from Butyl1 Butyl Group 1 (-C4H9) DBM->Butyl1 is formed from Butyl2 Butyl Group 2 (-C4H9) DBM->Butyl2 is formed from DoubleBond cis (Z) C=C Double Bond Maleate->DoubleBond contains

Logical structure of the this compound molecule.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include a strong C=O stretching vibration for the ester carbonyl groups and a C=C stretching vibration corresponding to the central double bond.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts and coupling constants confirm the presence of the butyl chains and the cis-configuration of the vinyl protons.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and structure.

While specific peak data from proprietary databases is not provided, publicly available information confirms the use of these techniques for structural verification.[3][12] For detailed spectral data, researchers should refer to spectral databases such as those maintained by PubChem or other chemical suppliers.[3]

References

An In-depth Technical Guide to CAS Number 105-76-0: Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Chemical Identity: CAS number 105-76-0 is unequivocally assigned to Dibutyl Maleate (DBM) . It is crucial to distinguish this from a similarly named compound, Di(2-ethylhexyl) Maleate (DEHM or DOM), which is correctly identified by CAS number 142-16-5. This guide will focus on the chemical entity associated with CAS number 105-76-0, while also providing comparative data for DEHM to clarify any potential confusion for researchers and industry professionals.

Chemical Identity and Physicochemical Properties

This compound is the diester of maleic acid and n-butanol. It is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1][2] DBM's properties make it a versatile chemical intermediate and additive in various industrial applications.[3]

Table 1: Physicochemical Properties of this compound (CAS: 105-76-0)

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[4]
Molecular Weight 228.28 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Odor Characteristic ester-like[2]
Density 0.988 g/mL at 25 °C
Boiling Point 281 °C
Melting Point -85 °C[5]
Flash Point 120 °C
Water Solubility Insoluble[6]
Solubility in Organic Solvents Soluble in alcohols and ethers[1]
Refractive Index (n20/D) 1.445

Table 2: Comparative Physicochemical Properties of Di(2-ethylhexyl) Maleate (CAS: 142-16-5)

PropertyValueReference(s)
Molecular Formula C₂₀H₃₆O₄[7]
Molecular Weight 340.5 g/mol [7]
Appearance Colorless to pale yellow oily liquid[8]
Density ~0.944 g/mL[9]
Boiling Point 164 °C at 10 mmHg[8]
Melting Point -60 °C[8]
Flash Point 185 °C[8]
Water Solubility Practically insoluble[8]

Synthesis of this compound: Experimental Protocols

This compound is typically synthesized via the esterification of maleic anhydride with n-butanol. Various catalysts can be employed to facilitate this reaction.

Protocol 1: Synthesis using p-Toluene Sulfonic Acid Catalyst [10]

  • Reactants:

    • Maleic anhydride (0.63 mole, 70 g)

    • n-butanol (300 mL)

    • p-Toluene sulfonic acid (1 g)

  • Procedure:

    • Dissolve maleic anhydride in n-butanol in a reaction flask.

    • Add p-toluene sulfonic acid to the solution.

    • Equip the flask with a Dean-Stark trap to remove the water formed during the reaction.

    • Reflux the solution for 16 hours.

    • After the reaction is complete, distill the excess butanol under vacuum.

    • The residue is this compound, which can be verified by NMR analysis.

Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst [11]

  • Reactants:

    • Maleic anhydride

    • n-butanol (molar ratio of anhydride to alcohol is 1:4)

    • Ionic liquid catalyst [HSO₃-pmim]⁺[HSO₄]⁻ (2.0 g)

  • Procedure:

    • Combine maleic anhydride, n-butanol, and the ionic liquid catalyst in a 100mL three-necked flask equipped with a separator.

    • Place the flask in a microwave reactor.

    • Set the microwave power to 600W and irradiate for 15 minutes under reflux conditions.

    • After the reaction, wash the product mixture several times with distilled water and a saturated sodium carbonate solution.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Perform vacuum distillation to remove unreacted n-butanol and collect the this compound fraction.

Protocol 3: Industrial Scale Synthesis using a Hydrogen-Type Cation Exchange Resin [11]

  • Reactants:

    • Maleic anhydride (98 kg)

    • n-butanol (111 kg)

    • Hydrogen-type cation exchange resin (25 kg)

  • Procedure:

    • Add maleic anhydride, n-butanol, and the cation exchange resin to the reactor.

    • Heat the mixture and open the condenser. Once the solution is clear, introduce steam to the heat exchanger.

    • Initiate internal circulation using a transfer pump.

    • Apply a vacuum to the condenser to facilitate the removal of water.

    • Maintain the reaction temperature between 90-125°C for 4 hours.

    • Following the reaction, the product is obtained through distillation, neutralization, and water washing.

Applications in Research and Industry

This compound's primary applications are in the industrial sector, with some relevance to pharmaceutical and drug development contexts.

  • Polymer and Coatings Industry: DBM is widely used as a comonomer in the emulsion polymerization of vinyl and acrylic resins for paints and adhesives.[3][12] It acts as an internal plasticizer, enhancing the flexibility and durability of the resulting polymers.[2]

  • Chemical Intermediate: It serves as a versatile intermediate in organic synthesis. For instance, it is used in the production of derivatives of succinic acid and in Diels-Alder reactions as a dienophile.[12] DBM is also a precursor for the synthesis of sulfosuccinate surfactants used in detergents.[3]

  • Pharmaceutical and Drug Development:

    • Intermediate in API Synthesis: DBM is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13]

    • Packaging: Due to its plasticizing properties, DBM can be used in flexible PVC films for pharmaceutical packaging, helping to maintain the integrity of the packaged products.[14]

  • Other Industrial Uses: DBM finds application as a lubricant, a dispersant in the petroleum industry, and in the textile and paper industries.[2]

In contrast, Di(2-ethylhexyl) Maleate (DEHM) is a key intermediate in the production of dioctyl sulfosuccinate (docusate) salts, which are used medically as laxatives and stool softeners.[8][15]

Biological Activity and Toxicology

The biological activity of this compound is an important consideration for its safe handling and application.

  • Skin Sensitization: There is evidence to suggest that DBM can act as a skin sensitizer. Cases of allergic contact dermatitis have been reported in occupational settings where DBM-containing products were used.[16] Studies in mice have also shown that DBM can enhance contact sensitization to other chemicals.[16]

  • Toxicity: DBM is considered to have low acute toxicity.[1] However, prolonged or repeated exposure may cause damage to organs.

It is important to note that while some older literature might associate hallucinogenic properties with "DOM," this refers to 2,5-Dimethoxy-4-methylamphetamine and is entirely unrelated to Di(2-ethylhexyl) Maleate, which is sometimes abbreviated as DOM.[9]

No specific signaling pathways have been prominently associated with this compound in the available scientific literature. Its biological effects, such as skin sensitization, likely involve complex interactions with skin proteins and the immune system, but a detailed pathway has not been elucidated.

Visualizations

Diagram 1: General Synthesis Workflow for this compound

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Maleic_Anhydride Maleic Anhydride Esterification Esterification Reaction Maleic_Anhydride->Esterification nButanol n-Butanol nButanol->Esterification Water_Removal Continuous Water Removal (Dean-Stark / Vacuum) Esterification->Water_Removal Distillation Distillation (Removal of excess n-Butanol) Esterification->Distillation Catalyst Catalyst (e.g., p-TSA, Ionic Liquid, Resin) Catalyst->Esterification Water_Removal->Esterification Recycle n-Butanol Washing Washing (Water & Na₂CO₃ solution) Distillation->Washing Drying Drying (e.g., Anhydrous MgSO₄) Washing->Drying DBM This compound (DBM) Drying->DBM

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Chemical Relationship of this compound

G Chemical Relationships of this compound DBM This compound (cis-isomer) CAS: 105-76-0 DBF Dibutyl Fumarate (trans-isomer) DBM->DBF Isomerization Maleic_Acid Maleic Acid DBM->Maleic_Acid Hydrolysis nButanol n-Butanol DBM->nButanol Hydrolysis DEHM Di(2-ethylhexyl) Maleate (Related Ester) CAS: 142-16-5 DBM->DEHM Structurally Related (Different Alcohol Moiety) DBF->DBM Isomerization Maleic_Acid->DBM Esterification nButanol->DBM Esterification

Caption: Relationship between this compound, its isomer, and related compounds.

References

A Comprehensive Technical Guide to the Solubility of Dibutyl Maleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dibutyl maleate in various organic solvents. This compound, a versatile chemical intermediate and plasticizer, is frequently utilized in polymerization processes and the synthesis of organic compounds. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While quantitative solubility data for this compound in many organic solvents is not extensively published in publicly available literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine precise solubility values.

Overview of this compound Solubility

This compound is a colorless to pale yellow liquid with a characteristic ester-like odor.[1] Its molecular structure, featuring two butyl ester groups attached to a maleate backbone, governs its solubility behavior. Generally, this compound exhibits good solubility in a range of common organic solvents.

Based on available data, the solubility of this compound can be categorized as follows:

  • Miscible: this compound is miscible with a variety of polar and non-polar organic solvents. This implies that it can be mixed in all proportions to form a homogeneous solution.[2][3][4][5][6]

  • Immiscible/Slightly Miscible: this compound has limited solubility in aliphatic hydrocarbons and is only slightly miscible with water.[2][3][5][6]

The following table summarizes the qualitative solubility of this compound in several common organic solvents.

Solvent ClassSolventSolubility
Alcohols MethanolMiscible[2][3][4][5][6]
EthanolMiscible[1][2][3][4][5][6]
Ketones AcetoneMiscible[1][2][3][4][5][6]
Ethers Diethyl EtherMiscible[2][3][4][5][6]
Amides N,N-DimethylformamideMiscible[2][3][4][5][6]
Aromatic Hydrocarbons TolueneMiscible[2][3][4][5][6]
Aliphatic Hydrocarbons (General)Immiscible[2][3][5][6]
Water Slightly Miscible (0.17 g/L at 20°C)[1][7]

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise concentration data, the quantitative solubility of this compound in a specific solvent at a given temperature must be determined experimentally. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[8][9][10][11]

Principle: A saturated solution of this compound is prepared in the solvent of interest. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is measured.

Apparatus and Materials:

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials or flasks with airtight seals

  • Volumetric pipettes and flasks

  • Evaporating dish or watch glass

  • Drying oven

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vial confirms saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

  • Gravimetric Analysis:

    • Transfer the collected sample to a pre-weighed evaporating dish.

    • Record the total mass of the dish and the solution.

    • Gently evaporate the solvent in a fume hood. A rotary evaporator can be used for more efficient and controlled solvent removal.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (280°C) but sufficient to remove any residual solvent (e.g., 60-80°C).

    • Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.

  • Calculation:

    • The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.

    • Solubility ( g/100 mL):

      • S = (Mass of dried this compound / Volume of sample taken) x 100

    • Solubility ( g/100 g of solvent):

      • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried this compound)

      • S = (Mass of dried this compound / Mass of solvent) x 100

UV-Visible Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Visible range and the solvent does not interfere with the absorbance.

Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or incubator

  • Syringe filters (if necessary for clarification)

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Preparation and Analysis:

    • Withdraw a sample of the clear supernatant from the saturated solution.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound depends on various factors, including required concentration, process temperature, and the nature of other components in the system. The following diagram illustrates a logical workflow for solvent selection.

Solvent_Selection_Workflow start Start: Define Process Requirements (e.g., Concentration, Temperature) qualitative_check Consult Qualitative Solubility Data (Is this compound Miscible?) start->qualitative_check miscible Solvent is Miscible qualitative_check->miscible Yes immiscible Solvent is Immiscible qualitative_check->immiscible No quantitative_needed Is Quantitative Solubility Data Required? miscible->quantitative_needed reject_solvent Reject Solvent or Consider Co-solvent System immiscible->reject_solvent select_solvent Select Solvent for Process quantitative_needed->select_solvent No exp_determination Perform Experimental Solubility Determination (e.g., Gravimetric, Spectroscopic) quantitative_needed->exp_determination Yes end End: Optimized Solvent System select_solvent->end reject_solvent->end data_analysis Analyze Data to Obtain Quantitative Solubility exp_determination->data_analysis data_analysis->select_solvent

Caption: Logical workflow for this compound solvent selection.

Conclusion

While readily available data indicates that this compound is miscible with many common organic solvents, quantitative solubility values are essential for precise scientific and industrial applications. This guide provides a summary of the known qualitative solubility of this compound and offers detailed experimental protocols for researchers to determine quantitative solubility. By following these methodologies, scientists and drug development professionals can obtain the necessary data to optimize their processes and formulations involving this compound.

References

Green and Sustainable Synthesis of Dibutyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibutyl maleate (DBM) is a versatile organic compound with significant industrial applications, primarily serving as a plasticizer for polymers such as polyvinyl chloride (PVC), and as a co-monomer in the synthesis of various resins and coatings.[1] Traditionally, the synthesis of DBM involves the esterification of maleic acid or its anhydride with n-butanol, often catalyzed by corrosive mineral acids like sulfuric acid. This conventional approach is fraught with environmental and operational challenges, including equipment corrosion, generation of acidic waste streams, and difficulties in catalyst separation and recovery.

In response to the growing demand for environmentally benign chemical processes, the development of green and sustainable synthesis methods for this compound has become a critical area of research. This technical guide provides an in-depth overview of modern, sustainable approaches to DBM synthesis, with a focus on heterogeneous catalysis, novel solvent systems, and biocatalysis. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking to implement greener alternatives in their work.

General Reaction Pathway

The synthesis of this compound from maleic anhydride and n-butanol is a two-step esterification process. The first step involves the rapid, non-catalytic formation of the monoester, monobutyl maleate. The second, slower, and reversible step is the esterification of the monoester to the diester, this compound, which requires a catalyst. The continuous removal of water is often employed to drive the reaction equilibrium towards the product.[2]

G MA Maleic Anhydride MBM Monobutyl Maleate MA:e->MBM:w + NB1 n-Butanol NB1:s->MBM:n DBM This compound MBM:e->DBM:w + (Catalyst) NB2 n-Butanol NB2:s->DBM:n H2O Water DBM->H2O +

General reaction pathway for the synthesis of this compound.

Sustainable Synthesis Methodologies

Several innovative approaches have been developed to address the shortcomings of traditional this compound synthesis. These methods prioritize the use of reusable catalysts, milder reaction conditions, and the reduction of hazardous waste.

Heterogeneous Catalysis with Ion-Exchange Resins

The use of solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, represents a significant advancement in green esterification reactions. These catalysts offer the advantages of easy separation from the reaction mixture, reusability, and reduced corrosivity compared to mineral acids.

This protocol is based on typical laboratory-scale esterification reactions using a solid acid catalyst.

Materials:

  • Maleic anhydride

  • n-Butanol

  • Amberlyst-15 (or a similar acidic ion-exchange resin)

  • Toluene (as a water-entraining agent)

Equipment:

  • A round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.

Procedure:

  • Charge the round-bottom flask with maleic anhydride and n-butanol. A molar ratio of 1:4 (maleic anhydride to n-butanol) is commonly used.[3]

  • Add the Amberlyst-15 catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-10% by weight of the reactants.

  • Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring.

  • Continuously remove the water that collects in the Dean-Stark trap to drive the reaction to completion.

  • Monitor the progress of the reaction by analyzing samples periodically using techniques such as gas chromatography (GC) or by titrating the acidity of the reaction mixture.

  • Once the reaction is complete (typically indicated by the cessation of water formation), cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst from the reaction mixture by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • The crude this compound can be purified by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge Flask with Maleic Anhydride, n-Butanol, Amberlyst-15, and Toluene B Assemble Dean-Stark Apparatus and Condenser A->B C Heat to Reflux (110-120°C) with Stirring B->C D Azeotropic Removal of Water C->D E Cool to Room Temperature D->E F Filter to Recover Catalyst E->F G Purify by Vacuum Distillation F->G

Experimental workflow for this compound synthesis using Amberlyst-15.
Deep Eutectic Solvents (DES) as Catalysts and Media

Deep eutectic solvents (DES) are emerging as a new class of green solvents and catalysts. They are typically formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor (such as urea or glycerol).[4] DES offer advantages such as low cost, biodegradability, and low vapor pressure. In the synthesis of this compound, they can act as both the reaction medium and the catalyst.

This protocol is a generalized procedure based on the use of DES in esterification.

Materials:

  • Maleic acid

  • n-Butanol

  • Choline chloride

  • Urea (or another suitable hydrogen bond donor)

Equipment:

  • A round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle with a temperature controller.

  • A separate vessel for preparing the DES.

Procedure:

  • Prepare the Deep Eutectic Solvent:

    • In a separate vessel, mix choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture gently (e.g., to 80°C) with stirring until a clear, homogeneous liquid is formed.

    • Cool the DES to room temperature.

  • Esterification Reaction:

    • Charge the round-bottom flask with maleic acid and n-butanol. A molar ratio of 1:10 (maleic acid to n-butanol) has been reported.[5]

    • Add the prepared DES to the reaction mixture to act as the catalyst and solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 85-95°C) with vigorous stirring.[5]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or titration.

    • After the reaction reaches the desired conversion, cool the mixture.

  • Product Isolation:

    • The product can be separated from the DES by extraction with a suitable organic solvent, as DES are generally immiscible with many non-polar solvents.

    • The solvent can then be removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

G cluster_0 DES Preparation cluster_1 Esterification cluster_2 Product Isolation A Mix Choline Chloride and Urea (1:2 molar ratio) B Heat to 80°C until Homogeneous Liquid Forms A->B C Charge Flask with Maleic Acid, n-Butanol, and DES B->C D Heat to 85-95°C with Stirring C->D E Cool Reaction Mixture D->E F Extract with Organic Solvent E->F G Purify by Vacuum Distillation F->G

Experimental workflow for this compound synthesis using a DES.
Enzymatic Synthesis

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally friendly route for ester synthesis. These reactions are typically performed under mild conditions, reducing energy consumption and byproduct formation. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly attractive due to their stability and reusability.[6]

This protocol is a representative procedure for lipase-catalyzed esterification.

Materials:

  • Maleic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or solvent-free)

  • Molecular sieves (optional, to remove water)

Equipment:

  • A temperature-controlled shaker or a stirred-tank reactor.

  • Filtration apparatus.

Procedure:

  • In a reaction vessel, combine maleic acid and n-butanol. The molar ratio can be varied, but an excess of the alcohol is often used.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.

  • If a solvent is used, add it to the vessel. The reaction can also be run under solvent-free conditions.

  • Add molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the conversion.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Once the desired conversion is achieved, stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • The product can be purified by removing the solvent (if used) and excess alcohol under reduced pressure.

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Workup A Combine Maleic Acid, n-Butanol, and Immobilized Lipase in a Reactor B Add Molecular Sieves (Optional) A->B C Incubate at 40-60°C with Agitation B->C D Monitor Reaction Progress by GC C->D E Filter to Recover Immobilized Enzyme D->E F Purify Product by Removing Solvent and Excess Alcohol E->F

Experimental workflow for the enzymatic synthesis of this compound.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method depends on various factors, including yield, reaction time, catalyst cost and reusability, and overall environmental impact. The following tables summarize the quantitative data for different sustainable approaches to this compound synthesis.

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystStarting MaterialMolar Ratio (Alcohol:Acid/Anhydride)Temperature (°C)Reaction TimeYield/ConversionReference(s)
Amberlyst-15Maleic Acid10:1904 h>95% Conversion[5]
Amberlyst 131H+Maleic Acid10:1904 hHigh Conversion[5]
Deep Eutectic Solvent (DES)Maleic Acid10:1904 hHigh Conversion[5]
p-Toluenesulfonic acidMaleic Anhydride4:1Reflux70 min95.6% Yield[3]
Phosphotungstic acidMaleic Anhydride2.2-5:1110-140-High Activity[2]
Naphthalenesulfonic acid methylalMalic Acid2.5:1903 h95.5-99.6% Yield

Table 2: Catalyst Reusability

CatalystNumber of CyclesFinal Yield/ConversionReference(s)
Amberlyst-15-Reusable-
Naphthalenesulfonic acid methylalReusableCan be directly used for the next reaction
Novozym 4353Maintained high conversion[3]

Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These include Atom Economy, E-Factor, and Process Mass Intensity (PMI).

  • Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the esterification of maleic anhydride with n-butanol, the atom economy is theoretically 100% as all atoms of the reactants are incorporated into the final product and water.

  • E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. Methods that use reusable catalysts and minimize solvent use will have a lower E-Factor.

  • Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. The ideal PMI is 1.

While specific calculations of these metrics for every described method are not always available in the literature, the principles of green chemistry suggest that processes utilizing reusable solid acid or enzymatic catalysts, and those that are solvent-free or use green solvents, will have more favorable green metrics compared to traditional methods.

Conclusion

The synthesis of this compound has evolved significantly from traditional methods that rely on corrosive and environmentally harmful catalysts. The adoption of green chemistry principles has led to the development of sustainable alternatives that offer high yields and selectivity while minimizing waste and operational hazards. Heterogeneous catalysis using ion-exchange resins, the application of novel solvent systems like deep eutectic solvents, and the use of highly specific biocatalysts such as immobilized lipases are at the forefront of this transformation.

For researchers and professionals in the chemical and pharmaceutical industries, the choice of synthesis method will depend on a balance of factors including efficiency, cost, scalability, and environmental impact. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the implementation of greener and more sustainable processes for the synthesis of this compound. The continued development of novel catalytic systems and process optimization will undoubtedly lead to even more efficient and environmentally benign methods in the future.

References

Dibutyl Maleate: A Comprehensive Technical Guide on its Environmental Fate and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl maleate (DBM), the dibutyl ester of maleic acid, is a versatile industrial chemical with applications as a plasticizer, lubricant, and intermediate in organic synthesis. Its widespread use necessitates a thorough understanding of its environmental behavior and potential toxicological effects. This in-depth technical guide provides a comprehensive overview of the environmental fate and toxicity profile of this compound, consolidating key data from standardized studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in assessing the environmental and health implications of this compound.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. This section details the key processes governing the environmental persistence and distribution of this compound.

Biodegradation

Biodegradation is a crucial process for the removal of organic chemicals from the environment. Studies on the ready biodegradability of this compound have been conducted, although specific percentages from standardized OECD 301 tests are not consistently reported in publicly available literature. However, some studies indicate that it is not readily biodegradable. For instance, one study reported 0% biodegradation over 28 days under the conditions of OECD Test Guideline 301D.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is pH-dependent. Detailed experimental data on the hydrolysis of this compound according to OECD Guideline 111 are limited in the public domain. The ester linkages in this compound are susceptible to hydrolysis, which would yield maleic acid and butanol as primary degradation products.

Photodegradation

In the atmosphere, the primary degradation pathway for organic compounds is through reaction with hydroxyl radicals. The estimated atmospheric half-life of this compound, based on these reactions, provides insight into its persistence in the air. While experimental data is scarce, modeling studies can provide valuable estimates.

Bioaccumulation

Toxicity Profile

The toxicity profile of a substance outlines its potential to cause harm to living organisms. This section summarizes the key toxicological endpoints for this compound, based on data from standardized OECD guideline studies.

Acute Toxicity

Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually less than 24 hours).

EndpointSpeciesRouteGuidelineResult
LD50 RatOralOECD 401> 2200 mg/kg bw[1]
LD50 RatDermalOECD 402> 2000 mg/kg bw[1]
LC50 -InhalationOECD 403Data not available
Irritation and Sensitization

These studies assess the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to elicit an allergic response.

EndpointSpeciesGuidelineResult
Skin Irritation RabbitOECD 404Non-irritating
Eye Irritation RabbitOECD 405Slightly irritating[1]
Skin Sensitization Guinea Pig-Non-sensitizing
Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

EndpointSpeciesRouteGuidelineResult
NOAEL -OralOECD 408Data not available
Genetic Toxicity

Genetic toxicity assays are used to determine if a substance can cause damage to genetic material.

EndpointSystemGuidelineResult
Ames Test S. typhimuriumOECD 471Data not available
Chromosome Aberration Test In vitroOECD 473Data not available
Developmental Toxicity

Developmental toxicity studies assess the potential for a substance to interfere with normal development.

EndpointSpeciesRouteGuidelineResult
NOAEL --OECD 414Data not available
Ecotoxicity

Ecotoxicity studies evaluate the harmful effects of a substance on organisms in the environment.

EndpointSpeciesDurationGuidelineResult
LC50 Fish96 hoursOECD 203Data not available
EC50 Daphnia magna48 hoursOECD 2024.9 mg/L[2]
EC50 Algae72 hoursOECD 201Data not available

Experimental Protocols

Detailed methodologies for the key toxicological and environmental fate studies are based on the internationally recognized OECD Test Guidelines.

Acute Oral Toxicity (as per OECD 401, now updated)

The acute oral toxicity of this compound was determined in rats following a protocol similar to OECD Guideline 401. A single high dose of 2200 mg/kg body weight was administered by oral gavage to a group of Wistar rats (5 per sex).[1] The animals were observed for mortality and clinical signs of toxicity for 14 days.[1] At the end of the observation period, all surviving animals were subjected to a gross necropsy.[1]

Acute Dermal Toxicity (as per OECD 402)

The acute dermal toxicity was assessed in Wistar rats according to OECD Guideline 402.[1] A single dose of 2000 mg/kg body weight was applied to the clipped, intact skin of the animals (5 per sex) under a semi-occlusive dressing for 24 hours.[1] The animals were observed for 14 days for signs of toxicity and mortality, followed by a gross necropsy.[1]

Eye Irritation (as per OECD 405)

The potential for eye irritation was evaluated in White Vienna rabbits following OECD Guideline 405.[1] A single dose of 0.1 mL of this compound was instilled into the conjunctival sac of one eye of each of the three rabbits, with the other eye serving as a control.[1] The eyes were examined for signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[1]

Acute Immobilisation Test with Daphnia magna (as per OECD 202)

The acute toxicity to aquatic invertebrates was determined using Daphnia magna according to OECD Guideline 202.[2] Young daphnids were exposed to a range of concentrations of this compound in a static system for 48 hours. The concentration at which 50% of the daphnids were immobilized (EC50) was determined at 24 and 48 hours. The test was conducted under GLP conditions.[2]

Mandatory Visualization

Signaling Pathway of this compound-Induced Cytotoxicity

The toxicity of this compound is believed to be mediated, at least in part, through the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.

G DBM This compound DBM_GSH DBM-GSH Conjugate DBM->DBM_GSH Conjugation GSH Glutathione (GSH) GSH->DBM_GSH GSH_depletion GSH Depletion DBM_GSH->GSH_depletion GST Glutathione S-transferase (GST) GST->DBM_GSH Oxidative_Stress Oxidative Stress GSH_depletion->Oxidative_Stress Mitochondria Mitochondria GSH_depletion->Mitochondria Dysfunction ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., lipid peroxidation, protein oxidation) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis/ Necrosis Cellular_Damage->Apoptosis Mitochondria->ROS Increased Production

Caption: Proposed pathway of this compound-induced cytotoxicity via glutathione depletion.

General Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies, such as those performed for this compound, following OECD guidelines.

G start Study Initiation protocol Protocol Development (based on OECD Guideline) start->protocol animal_prep Animal Acclimation & Preparation protocol->animal_prep dosing Test Substance Administration animal_prep->dosing observation Observation Period (e.g., 14 days) dosing->observation data_collection Data Collection (Mortality, Clinical Signs, Body Weight) observation->data_collection necropsy Gross Necropsy data_collection->necropsy data_analysis Data Analysis (e.g., LD50/LC50 calculation) necropsy->data_analysis report Final Report data_analysis->report

Caption: Generalized workflow for an acute toxicity study following OECD guidelines.

Conclusion

This technical guide provides a consolidated overview of the environmental fate and toxicity profile of this compound based on available data. The acute toxicity of this compound appears to be low via oral and dermal routes. It is not a skin irritant or sensitizer, but it can cause slight eye irritation. In the aquatic environment, it shows toxicity to invertebrates. Key data gaps remain for its ready biodegradability, bioaccumulation potential, repeated dose toxicity, and genetic and developmental toxicity, highlighting the need for further research to complete a comprehensive risk assessment. The proposed mechanism of toxicity involving glutathione depletion provides a basis for further mechanistic studies. This guide serves as a foundational document for professionals requiring a technical understanding of the environmental and health aspects of this compound.

References

Methodological & Application

Using Dibutyl maleate as a comonomer in vinyl and acrylic emulsion polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Dibutyl Maleate as a Comonomer in Emulsion Polymerization

Introduction

This compound (DBM) is a clear, virtually colorless liquid ester commonly employed as a comonomer in the emulsion polymerization of vinyl and acrylic resins.[1][2] Its incorporation into polymer chains, particularly with vinyl acetate (VAc), serves to internally plasticize the resulting polymer. This process enhances the flexibility, adhesion, and water resistance of the final films, making DBM a valuable component in the formulation of paints, adhesives, and coatings.[1][2][3] Unlike external plasticizers, DBM is covalently bonded within the polymer backbone, preventing migration and ensuring permanent flexibility. The copolymer of vinyl acetate and this compound is noted for its use in paints, providing higher flexibility, stability against water and ultraviolet light, and improved adherence.[2]

Mechanism of Action and Key Benefits

The primary function of DBM in vinyl and acrylic copolymers is to lower the glass transition temperature (Tg). The bulky butyl groups of the DBM monomer introduce steric hindrance and increase the free volume within the polymer structure, which restricts chain packing and enhances segmental mobility. This "internal plasticization" leads to several desirable properties:

  • Improved Flexibility and Film Formation: By lowering the Tg, DBM allows the polymer particles to coalesce into a continuous film at lower temperatures. This results in a more flexible and less brittle material, which is crucial for applications on substrates that may expand, contract, or flex.[2][3]

  • Enhanced Adhesion: The plasticizing effect of DBM contributes to better "wetting" of substrates, leading to improved adhesive properties. Copolymers containing DBM are often used in pressure-sensitive adhesives (PSAs).[4]

  • Increased Water Resistance: The hydrophobic nature of the butyl groups in DBM imparts greater water resistance to the copolymer films compared to vinyl acetate homopolymers.[2][3] This is a significant advantage for coatings and adhesives intended for use in humid environments.

  • Permanent Effect: As a comonomer, DBM is permanently locked into the polymer chain. This avoids the issue of plasticizer migration that can occur with external plasticizers, which can lead to embrittlement of the film and contamination of the substrate over time.

Experimental Protocols

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Maleate (VAc-DBM) Copolymer Emulsion

This protocol is based on a typical batch emulsion polymerization process for creating a VAc-DBM copolymer adhesive.[5]

Materials and Equipment:

  • Monomers: Vinyl Acetate (VAc), this compound (DBM)

  • Continuous Phase: Deionized Water

  • Stabilizer/Protective Colloid: Polyvinyl Alcohol (PVA)[5][6]

  • Emulsifier (Surfactant): Non-ionic surfactant, e.g., OP-10 (Octylphenol ethoxylate)[5]

  • Initiator: Ammonium Persulfate or Potassium Persulfate (KPS)[5][6]

  • pH Buffer: Sodium Bicarbonate[5]

  • Equipment: Jacketed glass reactor with a condenser, mechanical stirrer (anchor or turbine), nitrogen inlet, feeding pumps, and a temperature control system.

Procedure:

  • Initial Reactor Charge:

    • Charge the reactor with deionized water and Polyvinyl Alcohol (PVA).

    • Begin stirring at a moderate speed (e.g., 150-200 rpm) and heat the mixture to dissolve the PVA completely.[5]

  • Inerting:

    • Purge the reactor with nitrogen for approximately 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a slight positive nitrogen pressure throughout the reaction.

  • Heating and Pre-reaction:

    • Heat the reactor contents to the initial reaction temperature, typically 60-70°C.[5]

    • Add the emulsifier (e.g., OP-10) and a portion of the initiator (e.g., 1-2 parts of ammonium persulfate) to the reactor and mix.[5]

  • Monomer Feed:

    • In a separate vessel, prepare the monomer pre-emulsion by mixing Vinyl Acetate, this compound, and any remaining emulsifier with a portion of the deionized water.

    • Begin the continuous or semi-continuous feeding of the monomer pre-emulsion into the reactor over a period of 3-4 hours.[5] Maintain the reaction temperature at 70-80°C.[5]

  • Post-Reaction:

    • After the monomer feed is complete, raise the temperature to 90-100°C.[5]

    • Add the remaining portion of the initiator (a "chaser" step) to ensure the conversion of any residual monomer. Hold at this temperature for at least 10-30 minutes.[5]

  • Cooling and pH Adjustment:

    • Cool the reactor down to 60°C.

    • Add a solution of sodium bicarbonate to adjust the final pH of the emulsion to a range of 4-6.[5]

  • Final Steps:

    • Continue cooling the latex to room temperature.

    • Filter the final product through a fine mesh (e.g., 100-200 mesh) to remove any coagulum.

    • Store the resulting VAc-DBM copolymer emulsion in a sealed container.

Data Presentation

Table 1: Example Formulation for VAc-DBM Copolymer Adhesive Emulsion This table is derived from a patented formulation and serves as a representative example.[5]

ComponentFunctionTypical Amount (parts by weight)
Vinyl AcetatePrimary Monomer70 - 85
This compoundComonomer (Internal Plasticizer)15 - 30
Deionized WaterContinuous Phase90 - 110
Polyvinyl Alcohol (PVA)Protective Colloid / Stabilizer4 - 8
OP-10 (Emulsifier)Surfactant / Stabilizer1 - 3
Ammonium PersulfateInitiator0.5 - 1.5
Sodium BicarbonatepH Buffer0.1 - 0.5

Table 2: Typical Reaction Parameters for VAc-DBM Emulsion Copolymerization

ParameterValueSource
Monomer Feed Temperature70 - 80°C[5]
Post-Reaction Temperature90 - 100°C[5]
Monomer Feed Duration3 - 4 hours[5]
Stirring Speed150 - 400 rpm[5][6]
Final pH4.0 - 6.0[5]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_finish Finishing Phase charge_reactor 1. Initial Reactor Charge (Water, PVA) heat_purge 3. Heat Reactor to 60-70°C & Purge with Nitrogen charge_reactor->heat_purge prepare_emulsion 2. Prepare Monomer Pre-emulsion (VAc, DBM, Water, Emulsifier) monomer_feed 5. Feed Monomer Emulsion (3-4 hours at 70-80°C) prepare_emulsion->monomer_feed initiator_add 4. Add Initial Initiator & Emulsifier heat_purge->initiator_add initiator_add->monomer_feed post_react 6. Post-Reaction / Chaser (Add remaining initiator at 90-100°C) monomer_feed->post_react cool_ph 7. Cool to 60°C & Adjust pH (4-6) post_react->cool_ph final_cool 8. Cool to Room Temp cool_ph->final_cool filter 9. Filter Product final_cool->filter

Caption: Workflow for VAc-DBM Emulsion Copolymerization.

logical_relationship cluster_input Input Component cluster_mechanism Mechanism cluster_properties Resulting Properties DBM This compound (DBM) Comonomer Plasticization Internal Plasticization DBM->Plasticization Water Increased Water Resistance DBM->Water due to hydrophobic butyl groups Flexibility Increased Polymer Chain Flexibility Plasticization->Flexibility Tg Lower Glass Transition Temp (Tg) Flexibility->Tg Adhesion Enhanced Adhesion & Tack Flexibility->Adhesion Film Improved Low-Temp Film Formation Tg->Film

References

Application of Dibutyl maleate in the production of paints and adhesives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibutyl Maleate (DBM) in the formulation of paints and adhesives. The information is intended to guide researchers and formulators in leveraging the unique properties of DBM to enhance product performance.

This compound is a colorless, oily liquid primarily utilized as a comonomer and plasticizer in the polymer industry.[1] Its incorporation into paint and adhesive formulations can significantly improve flexibility, adhesion, water resistance, and overall durability.[2][3][4] DBM is commonly used in the emulsion polymerization of vinyl and acrylic resins.[1][5]

Key Applications and Functionalities

In the production of paints and adhesives, this compound serves several key functions:

  • Comonomer in Emulsion Polymerization: DBM is frequently copolymerized with monomers like vinyl acetate and various acrylates.[5][6] This process integrates DBM into the polymer backbone, modifying the properties of the resulting latex. The copolymers of vinyl acetate and this compound are used in paint manufacturing to enhance flexibility, water stability, and UV light resistance, in addition to improving adherence.[3][7]

  • Internal Plasticizer: When copolymerized, DBM acts as an internal plasticizer, imparting flexibility and reducing the brittleness of the polymer film.[6] This is crucial for applications requiring durable and crack-resistant coatings and adhesives.

  • Reactive Diluent: In certain formulations, DBM can act as a reactive diluent, reducing the viscosity of the system and improving flow and application properties without significantly compromising the final mechanical properties.[2]

  • Enhancement of Film Properties: The inclusion of DBM in paint and adhesive formulations has been shown to improve hydrophobicity and water resistance of the cured films.[4][6] It also contributes to better rheological properties and can enhance UV filtration.[4][6]

Quantitative Data

The physical and chemical properties of this compound, along with its impact on polymer formulations, are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C12H20O4[1]
Molecular Weight 228.29 g/mol [4]
Appearance Colorless, oily liquid[1][6]
Odor Characteristic ester-like[1][6]
Boiling Point 280 °C[6]
Freezing Point -65 to -80 °C[6]
Viscosity (at 20°C) 8 cP[6]
Refractive Index (at 25°C) 1.444[6]
Solubility Insoluble in water; miscible with many organic solvents[1][5][6]

Table 2: Performance Characteristics of this compound in Polymer Formulations

Performance ParameterEffect of DBM IncorporationReference
Flexibility Increased[2][3][4]
Adhesion Improved[2][4][6]
Water Resistance Increased[3][4][6]
UV Stability Improved[3][4]
Glass Transition Temperature (Tg) of PDBM -15.36 °C[8]
Durability Enhanced[2]
Chemical Resistance Improved[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a this compound copolymer adhesive and a general procedure for the formulation of an acrylic paint incorporating DBM.

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Maleate Copolymer Adhesive via Emulsion Polymerization

This protocol is adapted from a patented preparation process for a vinyl acetate-dibutyl maleate copolymer adhesive.

Materials:

  • Vinyl Acetate (Monomer)

  • This compound (Comonomer)

  • Polyvinyl Alcohol (PVA) (Protective Colloid)

  • Ammonium Persulfate (Initiator)

  • OP-10 (Emulsifier)

  • Sodium Bicarbonate (pH adjuster)

  • Deionized Water

Equipment:

  • Reaction Kettle with a reflux condenser, stirrer, thermometer, and dropping funnel

  • Heating Mantle

  • Water Bath

Procedure:

  • Preparation of Protective Colloid: In the reaction kettle, add the specified amount of polyvinyl alcohol to deionized water. Heat and stir until the polyvinyl alcohol is completely dissolved.

  • Initiation: Cool the solution to 60°C. Add the emulsifier (OP-10) and 1-2 parts of the total ammonium persulfate. Mix thoroughly.

  • Polymerization: Begin to gradually add the mixture of vinyl acetate and this compound monomers through the dropping funnel. Maintain the reaction temperature at 70°C and continue the reflux for 3 hours with constant stirring.

  • Completion of Reaction: After the 3-hour reflux, increase the temperature and add the remaining ammonium persulfate. Maintain the temperature at 100°C for 10 minutes to ensure complete monomer conversion.

  • pH Adjustment: Cool the emulsion to 60°C. Add sodium bicarbonate solution to adjust the pH of the final emulsion to a range of 4-6.

  • Final Product: Cool the resulting copolymer adhesive to room temperature. The product is then ready for packaging and storage.

Protocol 2: General Laboratory-Scale Formulation of an Acrylic Paint Incorporating a this compound Copolymer Emulsion

This protocol outlines a general procedure for preparing a water-based acrylic paint using a pre-synthesized vinyl acetate-dibutyl maleate copolymer emulsion (as prepared in Protocol 1).

Materials:

  • Vinyl Acetate-Dibutyl Maleate Copolymer Emulsion (Binder)

  • Titanium Dioxide (Pigment)

  • Calcium Carbonate (Extender)

  • Dispersing Agent

  • Defoamer

  • Thickener (e.g., cellulosic or associative thickener)

  • Coalescing Agent

  • Biocide

  • Deionized Water

Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance

  • Mixing vessel

Procedure:

  • Mill Base Preparation:

    • To the mixing vessel, add deionized water, the dispersing agent, defoamer, and biocide.

    • While stirring at low speed, slowly add the titanium dioxide and calcium carbonate.

    • Once all powders are incorporated, increase the speed of the disperser to high and grind the mixture for 20-30 minutes to achieve a fine dispersion of the pigment and extender.

  • Let-Down Stage:

    • Reduce the stirring speed and add the vinyl acetate-dibutyl maleate copolymer emulsion (the binder) to the mill base.

    • Add the coalescing agent and any remaining additives.

    • Mix at a moderate speed until the mixture is homogeneous.

  • Viscosity Adjustment:

    • Slowly add the thickener while continuously monitoring the viscosity of the paint.

    • Continue to stir until the desired viscosity is reached and the paint is smooth and uniform.

  • Quality Control:

    • Measure the final pH, viscosity, and density of the paint.

    • Apply the paint to a substrate to evaluate its drying time, appearance, and other performance properties like adhesion and flexibility.

Visualizations

Logical Relationship: Role of this compound in Polymer Chains

G cluster_monomers Monomers cluster_polymerization Emulsion Polymerization cluster_polymer Resulting Copolymer Chain cluster_properties Enhanced Properties M1 Vinyl Acetate P Copolymerization M1->P M2 This compound M2->P Polymer ---[Vinyl Acetate]---[this compound]---[Vinyl Acetate]--- P->Polymer Prop1 Increased Flexibility Polymer->Prop1 Prop2 Improved Adhesion Polymer->Prop2 Prop3 Water Resistance Polymer->Prop3

Caption: Role of this compound as a Comonomer.

Experimental Workflow: Synthesis of a Vinyl Acetate-Dibutyl Maleate Copolymer Adhesive

G start Start dissolve_pva Dissolve Polyvinyl Alcohol in Water start->dissolve_pva add_initiator_emulsifier Add Initiator (Ammonium Persulfate) and Emulsifier (OP-10) at 60°C dissolve_pva->add_initiator_emulsifier add_monomers Gradually Add Vinyl Acetate and this compound Monomers add_initiator_emulsifier->add_monomers reflux Reflux at 70°C for 3 hours add_monomers->reflux add_remaining_initiator Add Remaining Initiator and Heat to 100°C for 10 minutes reflux->add_remaining_initiator cool_60 Cool to 60°C add_remaining_initiator->cool_60 adjust_ph Adjust pH to 4-6 with Sodium Bicarbonate cool_60->adjust_ph cool_rt Cool to Room Temperature adjust_ph->cool_rt end End Product: Copolymer Adhesive cool_rt->end

Caption: Workflow for Copolymer Adhesive Synthesis.

References

Application Notes and Protocols: Dibutyl Maleate as a Plasticizer for Polyvinyl Chloride (PVC) Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibutyl Maleate (DBM) as a plasticizer for Polyvinyl Chloride (PVC) resins. This document includes detailed experimental protocols for evaluating the performance of DBM-plasticized PVC, a summary of key performance data, and graphical representations of experimental workflows.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility, durability, and cost-effectiveness.[1] However, in its pure form, PVC is rigid and brittle, limiting its application in products requiring flexibility.[1] Plasticizers are additives that are incorporated into PVC to increase its flexibility, workability, and distensibility.[2] this compound (DBM) is a maleate ester that serves as an effective plasticizer for PVC, finding use in applications such as flexible films, tubing, and coatings.[3][4] The mechanism of plasticization involves the DBM molecules inserting themselves between the PVC polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), thereby imparting flexibility.[3][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC12H20O4[6]
Molecular Weight228.28 g/mol N/A
AppearanceColorless to pale-yellow liquid[5][6]
OdorMild, characteristic[6]
Boiling Point~280-281 °C[5][6]
Density~0.99 g/cm³ at 20 °C[5][6]
Water SolubilityLow[6]
Solubility in Organic SolventsSoluble in ethanol, ether, acetone[6]

Performance Data of DBM in PVC

The performance of a plasticizer in PVC is evaluated based on its effect on the mechanical and thermal properties of the final product, as well as its permanence within the polymer matrix. The following tables summarize typical data for PVC plasticized with DBM compared to unplasticized PVC (uPVC) and PVC plasticized with a common phthalate plasticizer, Dioctyl Phthalate (DOP).

Table 2: Mechanical Properties of Plasticized PVC

PropertyuPVCPVC + 40 phr DBM (Representative)PVC + 40 phr DOP (Representative)ASTM Standard
Tensile Strength (MPa) 40 - 5015 - 2518 - 28ASTM D638
Elongation at Break (%) 20 - 40250 - 350300 - 400ASTM D638
Shore A Hardness >10070 - 9075 - 95ASTM D2240
Young's Modulus (MPa) 2400 - 410010 - 5015 - 60ASTM D638

Table 3: Thermal and Migration Properties of Plasticized PVC

PropertyuPVCPVC + 40 phr DBM (Representative)PVC + 40 phr DOP (Representative)ASTM Standard
Glass Transition Temperature (Tg) (°C) 80 - 8510 - 305 - 25ASTM D3418
Plasticizer Migration (Weight Loss, %) N/A< 3< 2ASTM D1203

Experimental Protocols

Detailed methodologies for the evaluation of DBM as a PVC plasticizer are provided below. These protocols are based on established ASTM standards.

Protocol 1: Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC films with varying concentrations of DBM for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DBM)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film casting

Procedure:

  • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.

  • Add the desired amount of DBM (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.

  • Compound the mixture on a two-roll mill at a temperature of 160-170°C until a uniform sheet is formed.[6]

  • Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.

  • Cool the molded films under pressure to ensure uniform thickness and minimize internal stresses.[6]

  • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of DBM on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

  • Dumbbell-shaped die for cutting specimens (ASTM D638 Type IV)

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC films.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

    • Record the load and elongation throughout the test.

    • Calculate the tensile strength at break, elongation at break, and Young's Modulus from the resulting stress-strain curve.[6]

  • Hardness Testing (ASTM D2240):

    • Place the conditioned PVC film on a hard, flat surface.

    • Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value within 1 second of firm contact.

    • Take at least five measurements at different positions on the sample and calculate the average.

Protocol 3: Thermal Analysis - Glass Transition Temperature (Tg)

Objective: To determine the effect of DBM on the glass transition temperature of PVC using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM D3418):

  • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Subject the sample to a heat-cool-heat cycle to erase its thermal history. A typical cycle is:

    • Heat from room temperature to 120°C at a rate of 10°C/min.

    • Hold for 5 minutes.

    • Cool to -50°C at 10°C/min.

    • Hold for 5 minutes.

    • Reheat to 120°C at 10°C/min.[6]

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]

Protocol 4: Plasticizer Migration - Solvent Extraction Test

Objective: To assess the permanence of DBM within the PVC matrix by measuring its resistance to extraction by a solvent.

Materials:

  • Conditioned plasticized PVC film samples of known weight

  • Solvent (e.g., n-hexane, ethanol, or a specific food simulant)

  • Constant temperature bath

  • Analytical balance

Procedure (based on ASTM D1203):

  • Record the initial weight (W_initial) of the film samples.[6]

  • Immerse the samples in the chosen solvent in a sealed container.

  • Place the container in a constant temperature bath for a specified period (e.g., 24 hours at 50°C).[6]

  • After immersion, remove the samples, gently wipe them to remove excess solvent, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Record the final weight (W_final) of the dried samples.[6]

  • Calculate the percentage of plasticizer migration using the formula: Migration (%) = [(W_initial - W_final) / W_initial] x 100[6]

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

Plasticization_Mechanism Fig 1: Mechanism of PVC Plasticization by DBM cluster_PVC Rigid PVC cluster_DBM This compound cluster_Flexible_PVC Flexible PVC P1 PVC Chain P2 PVC Chain FP1 PVC Chain P1->FP1 DBM molecules insert between chains FP2 PVC Chain P1->FP2 DBM molecules insert between chains FP3 PVC Chain P1->FP3 DBM molecules insert between chains P3 PVC Chain P2->FP1 DBM molecules insert between chains P2->FP2 DBM molecules insert between chains P2->FP3 DBM molecules insert between chains P3->FP1 DBM molecules insert between chains P3->FP2 DBM molecules insert between chains P3->FP3 DBM molecules insert between chains D1 DBM FD1 DBM FD2 DBM D2 DBM

Caption: Mechanism of PVC Plasticization by DBM.

Experimental_Workflow Fig 2: Workflow for Evaluating DBM in PVC A PVC Resin + Stabilizer Pre-mixing B Addition of this compound (Dry Blending) A->B C Compounding (Two-Roll Mill) B->C D Compression Molding (Hydraulic Press) C->D E Conditioning of PVC Films (23°C, 50% RH, 40h) D->E F Mechanical Testing (Tensile, Hardness) E->F G Thermal Analysis (DSC for Tg) E->G H Migration Testing (Solvent Extraction) E->H I Data Analysis and Performance Evaluation F->I G->I H->I

Caption: Workflow for Evaluating DBM in PVC.

References

Application Notes and Protocols: Synthesis of Dibutyl Maleate Using a p-Toluenesulfonic Acid Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl maleate is an organic compound with applications as a plasticizer and as a precursor in the synthesis of other organic molecules.[1] The standard method for its production involves the esterification of maleic anhydride with n-butanol, a reaction catalyzed by a strong acid.[1] p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this process, offering good catalytic activity.[2] The synthesis proceeds through a two-stage reaction. The first stage is a rapid, often exothermic reaction forming the monoester. The second, slower, reversible stage is the formation of the diester, which necessitates the use of a catalyst to achieve high yields.[3] This document provides a detailed protocol for the synthesis of this compound using a p-toluenesulfonic acid catalyst, including experimental workflow and expected quantitative data.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Maleic Anhydride1 mole equivalent[4]
n-Butanol4 mole equivalents[4]
Catalyst
p-Toluenesulfonic Acid0.16 mole equivalents[4]
Reaction Conditions
TemperatureReflux[4]
Reaction Time70 minutes[4]
Product Information
Expected Yield95.6%[4]
AppearanceColorless to slightly yellow, oily liquid[1]
Boiling Point280 °C[1]
Melting Point-85 °C[1]
SolubilityVery slightly soluble in water[1]

Experimental Protocol

This protocol details the synthesis of this compound from maleic anhydride and n-butanol, utilizing p-toluenesulfonic acid as a catalyst. The procedure is adapted from established methods for dialkyl maleate synthesis.[5]

1. Reaction Setup:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a condenser, add maleic anhydride (1 mole), n-butanol (4 moles), toluene (150 mL), and p-toluenesulfonic acid monohydrate (0.16 moles).[4][5]

2. Esterification:

  • Heat the mixture to reflux with vigorous stirring.

  • An azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.

  • Continue the reaction for approximately 70 minutes, or until the theoretical amount of water has been collected.[4][5]

3. Workup:

  • Allow the reaction mixture to cool to room temperature.[5]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and remove any unreacted maleic acid.[5]

  • Wash the organic layer with brine (1 x 100 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene.[5]

4. Purification:

  • Purify the crude product by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.[5]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_step1 Step 1: Monoesterification (Fast) cluster_step2 Step 2: Diesterification (Slow, Reversible) MA Maleic Anhydride Monoester Monobutyl Maleate MA->Monoester + n-Butanol NB n-Butanol DBM This compound Monoester->DBM + n-Butanol DBM->Monoester Water Water DBM_formation DBM + Water DBM->DBM_formation pTSA p-TSA (catalyst) pTSA->Monoester pTSA->DBM

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: - Maleic Anhydride - n-Butanol - p-TSA - Toluene start->setup esterification Esterification: - Reflux with Dean-Stark trap - Collect water setup->esterification workup Workup: - Cool to RT - Wash with NaHCO3 - Wash with brine - Dry with MgSO4 esterification->workup purification Purification: - Filter - Concentrate (Rotovap) - Vacuum Distillation workup->purification product This compound purification->product end End product->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of High-Yield Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dibutyl maleate, a versatile plasticizer and chemical intermediate, with a focus on high-yield production through microwave-assisted organic synthesis (MAOS). A high-yield conventional heating method is also presented for comparison.

Introduction

This compound is commercially produced by the esterification of maleic anhydride or maleic acid with n-butanol.[1][2] Traditional synthesis methods often require prolonged reaction times and high temperatures, which can lead to the formation of byproducts and reduced yields. Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[3][4] Microwave energy directly heats the reactants, leading to a significant reduction in reaction time and often cleaner reaction profiles.[5] This application note details optimized protocols for both microwave-assisted and conventional synthesis of this compound, providing a comprehensive guide for laboratory preparation.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the microwave-assisted and conventional synthesis protocols described herein, allowing for easy comparison of the two methods.

ParameterMicrowave-Assisted Synthesis (Amberlyst-15)Conventional Synthesis (p-toluenesulfonic acid)
Reactants Maleic Acid, n-ButanolMaleic Anhydride, n-Butanol
Catalyst Amberlyst-15p-toluenesulfonic acid
Molar Ratio (Acid/Anhydride:Alcohol) 1:31:4
Catalyst Loading 5.5% (w/w of total reactants)0.16 (molar ratio to anhydride)
Reaction Temperature 70°CReflux Temperature
Reaction Time 60 minutes70 minutes
Achieved Yield/Conversion 62.6% Conversion[6]95.6% Yield[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound using Amberlyst-15

This protocol is based on the optimization study by Mulay and Rathod (2017) and is designed for a single-mode microwave reactor.[6]

Materials:

  • Maleic Acid

  • n-Butanol

  • Amberlyst-15 (ion-exchange resin)

  • Molecular Sieves (3Å)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Single-mode microwave reactor equipped with a magnetic stirrer and temperature sensor

  • Microwave-safe reaction vessel with a pressure-rated cap

  • Round-bottom flask

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine maleic acid, n-butanol in a 1:3 molar ratio.

  • Catalyst and Additive Addition: Add Amberlyst-15 catalyst at a loading of 5.5% (w/w of the total reactants). Add molecular sieves (6% w/w of total reactants) to aid in the removal of water produced during the esterification.[6]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 70°C and the reaction time to 60 minutes with continuous stirring.[6]

  • Reaction Work-up:

    • After the reaction is complete and the vessel has cooled to a safe temperature, filter the reaction mixture to remove the Amberlyst-15 catalyst and molecular sieves. The catalyst can be washed with an organic solvent, dried, and potentially reused.[8]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine (saturated NaCl solution).[9]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation: Remove the excess n-butanol and any extraction solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the product can be purified by vacuum distillation.

Protocol 2: High-Yield Conventional Synthesis of this compound using p-toluenesulfonic acid

This protocol is adapted from the high-yield synthesis described by Wen, et al.[7]

Materials:

  • Maleic Anhydride

  • n-Butanol

  • p-toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or other suitable solvent for azeotropic water removal

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus or water separator

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-necked flask with a heating mantle, magnetic stirrer, reflux condenser, and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene).

  • Reactant Charging: Charge the flask with maleic anhydride and n-butanol in a 1:4 molar ratio. Add p-toluenesulfonic acid as a catalyst in a molar ratio of 0.16 relative to the maleic anhydride.[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark apparatus. Continue the reaction for 70 minutes, or until no more water is collected.[7]

  • Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid, followed by a wash with brine.[9]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation: Remove the excess n-butanol and the azeotropic solvent under reduced pressure using a rotary evaporator to yield this compound.

  • Purification (Optional): The product can be further purified by vacuum distillation if required.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for both the microwave-assisted and conventional synthesis protocols.

Microwave_Synthesis_Workflow Reactants Reactants (Maleic Acid, n-Butanol) Mix Mixing in Microwave Vessel Reactants->Mix Catalyst Catalyst & Additives (Amberlyst-15, Molecular Sieves) Catalyst->Mix MW_Irradiation Microwave Irradiation (70°C, 60 min) Mix->MW_Irradiation Cooling Cooling MW_Irradiation->Cooling Filtration Filtration (Remove Catalyst) Cooling->Filtration Washing Aqueous Work-up (NaHCO3, Brine) Filtration->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conventional_Synthesis_Workflow Reactants Reactants (Maleic Anhydride, n-Butanol) Setup Reaction Setup (Flask, Condenser, Dean-Stark) Reactants->Setup Catalyst Catalyst (p-toluenesulfonic acid) Catalyst->Setup Reflux Reflux with Water Removal (70 min) Setup->Reflux Cooling Cooling Reflux->Cooling Washing Aqueous Work-up (NaHCO3, Brine) Cooling->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the conventional synthesis of this compound.

References

Application of Dibutyl maleate in the Diels-Alder reaction as a dienophile.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction involves a conjugated diene and a dienophile, which is typically an alkene substituted with electron-withdrawing groups. Dibutyl maleate, a dialkyl ester of maleic acid, serves as an effective dienophile due to the electron-withdrawing nature of its two ester groups, which activate the double bond for cycloaddition. Its application is crucial in the synthesis of functionalized cyclohexene derivatives, which are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals. The butyl ester groups also enhance its solubility in organic solvents commonly used for these reactions.

The stereochemistry of the Diels-Alder reaction is a key feature. With this compound, a cis-dienophile, the reaction proceeds stereospecifically, resulting in the formation of a cis-substituted cyclohexene adduct.[2] When cyclic dienes are employed, the formation of endo and exo diastereomers is possible, with the endo product often being the kinetically favored product.[3][4]

General Reaction Mechanism

The concerted mechanism of the Diels-Alder reaction involves a cyclic transition state, leading to the formation of two new sigma bonds and one new pi bond in a single step.

Caption: General mechanism of the Diels-Alder reaction.

Applications with Various Dienes: Data and Protocols

While specific quantitative data for this compound is not extensively published, the following sections provide representative protocols and expected outcomes based on reactions with analogous dienophiles like maleic anhydride and dimethyl maleate.

Reaction with 1,3-Butadiene

The reaction of this compound with 1,3-butadiene is a classic example of a Diels-Alder reaction, yielding a functionalized cyclohexene.

Quantitative Data (Representative)

DieneDienophileProductReaction ConditionsYieldReference
1,3-ButadieneMaleic Anhydride4-Cyclohexene-cis-1,2-dicarboxylic anhydrideXylene, reflux, 30 min~89%[2][5]
1,3-ButadieneThis compoundDibutyl cis-4-cyclohexene-1,2-dicarboxylateToluene, 110°C, sealed tubeHigh (expected)Adapted from[6]

Experimental Protocol (Representative)

  • Reactant Preparation: In a pressure-rated sealed tube, dissolve this compound (1.0 eq) in toluene.

  • Diene Addition: Cool the solution and add an excess of liquefied 1,3-butadiene (1.5-2.0 eq).

  • Reaction: Seal the tube and heat the mixture at 110°C for 24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully vent the tube. Concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield dibutyl cis-4-cyclohexene-1,2-dicarboxylate.

Reaction with Cyclopentadiene

Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions. The reaction with this compound is expected to favor the endo adduct under kinetic control.

Quantitative Data (Representative)

DieneDienophileProductendo/exo RatioYieldReference
CyclopentadieneMaleic Anhydridecis-5-Norbornene-endo-2,3-dicarboxylic anhydridePredominantly endoHigh[3][7]
CyclopentadieneButyl AcrylateButyl bicyclo[2.2.1]hept-5-ene-2-carboxylate1 : 1.85 (endo : exo) at 185°CGood[8]
CyclopentadieneThis compoundDibutyl bicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylatePredominantly endo (expected at lower temp.)High (expected)Adapted from[3]

Experimental Protocol (Representative)

  • Diene Preparation: Freshly crack dicyclopentadiene by heating to its boiling point (~170°C) and collecting the cyclopentadiene monomer by distillation (bp ~41°C).

  • Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate. Cool the solution in an ice bath and add freshly distilled cyclopentadiene (1.2 eq) dropwise.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the endo and exo isomers.

Reaction with Furan

Furan is an aromatic diene, and its Diels-Alder reaction is often reversible. The initial product is typically the kinetically favored endo adduct, which can rearrange to the more stable exo adduct upon prolonged reaction time or heating.[9]

Quantitative Data (Representative)

DieneDienophileProductReaction ConditionsMajor ProductReference
FuranMaleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideShort reaction timeendo (kinetic)[9]
FuranMaleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideLong reaction timeexo (thermodynamic)[9]
FuranThis compoundDibutyl 7-oxabicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylateDiethyl ether, room temp.endo (expected initially)Adapted from[10]

Experimental Protocol (Representative)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in diethyl ether.

  • Diene Addition: Add furan (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Work-up and Purification: Evaporate the solvent and excess furan under reduced pressure. The resulting oil can be purified by column chromatography to isolate the Diels-Alder adduct.

Reaction with Isoprene

Isoprene is an unsymmetrical diene, and its reaction with an unsymmetrical dienophile can lead to regioisomers. With a symmetrical dienophile like this compound, only one regioisomer is possible, but the methyl group on the diene can influence the reaction rate and stereoselectivity.

Quantitative Data (Representative)

DieneDienophileProductRegioselectivityYieldReference
IsopreneMethyl CoumalateMethyl 1-methyl-4-(methoxycarbonyl)-cyclohex-3-ene-1-carboxylateN/A (symmetrical effective dienophile)Not specified[11]
IsopreneThis compoundDibutyl 4-methyl-cis-4-cyclohexene-1,2-dicarboxylateN/AHigh (expected)General knowledge

Experimental Protocol (Representative)

  • Reactant Preparation: In a sealed tube, dissolve this compound (1.0 eq) in toluene.

  • Diene Addition: Add isoprene (1.5 eq) to the solution.

  • Reaction: Seal the tube and heat at 120°C for 24 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the product by column chromatography.

Experimental Workflow

The general workflow for a Diels-Alder reaction involving this compound is outlined below.

Experimental_Workflow Reactants 1. Reactant Preparation (this compound & Diene in Solvent) Reaction 2. Reaction (Heating/Stirring) Reactants->Reaction Workup 3. Work-up (Solvent Removal) Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for Diels-Alder reactions.

Conclusion

This compound is a valuable and versatile dienophile for the Diels-Alder reaction, enabling the synthesis of a variety of functionalized six-membered rings. The protocols and data presented, though largely based on analogous compounds due to a lack of specific literature on this compound, provide a strong foundation for researchers to design and execute these cycloaddition reactions. The stereospecificity of the reaction and the ability to control diastereoselectivity make it a powerful tool in modern organic synthesis. Further research into the specific reaction kinetics and yields with this compound would be a valuable addition to the field.

References

Techniques for Utilizing Dibutyl Maleate in the Synthesis of Succinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various succinic acid derivatives using dibutyl maleate as a versatile starting material. The following sections outline key synthetic methodologies, including catalytic hydrogenation, Diels-Alder reactions, and Michael additions. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided. Additionally, relevant signaling pathways involving succinate are visualized to provide context for the application of these synthesized derivatives in biological research.

Catalytic Hydrogenation of this compound to Dibutyl Succinate

Catalytic hydrogenation is a direct and efficient method for the synthesis of dibutyl succinate from this compound. This reaction involves the addition of hydrogen across the double bond of the maleate moiety in the presence of a suitable catalyst. Dibutyl succinate is a valuable intermediate for the production of 1,4-butanediol, gamma-butyrolactone, and tetrahydrofuran.

Data Presentation: Reaction Parameters for Hydrogenation of Dialkyl Maleates
CatalystTemperature (°C)Pressure (MPa)SolventSubstrateProductSelectivity (%)Conversion (%)Reference
Ruthenium100 - 1200.4 - 1.2MethanolDimethyl maleateDimethyl succinate~100~100[1][2]
Copper chromiteNot specifiedNot specifiedSlurryDibutyl butoxy succinate1,4-butanediolNot specifiedNot specified
Copper oxide/zinc oxideNot specifiedNot specifiedVapor phaseDiethyl maleate1,4-butanediolNot specifiedNot specified
Cu/ZnO/Al2O3200 - 2204.0 - 6.0NoneDiethyl succinate1,4-butanediol>90>95[3]
Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a general procedure adapted from the hydrogenation of similar dialkyl maleates.

Materials:

  • This compound

  • Ruthenium on carbon (Ru/C) catalyst (5% w/w)

  • Methanol (or other suitable solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, prepare a solution of this compound in methanol.

  • Add the Ru/C catalyst to the solution. The catalyst loading can be optimized but is typically in the range of 1-5% by weight of the this compound.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5 - 2.5 MPa).

  • Heat the reactor to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude dibutyl succinate.

  • The product can be further purified by vacuum distillation if necessary.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant This compound + Solvent Reactor_Loading Load into Autoclave Reactant->Reactor_Loading Catalyst Ru/C Catalyst Catalyst->Reactor_Loading Purge Purge with N2 Reactor_Loading->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor H2 Uptake Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Solvent_Removal Solvent Removal Filter->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product Product Purification->Product Dibutyl Succinate

Caption: Workflow for the catalytic hydrogenation of this compound.

Diels-Alder Reaction of this compound

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4][5] this compound, as an electron-poor alkene, can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to produce substituted cyclohexene dicarboxylates, which are derivatives of succinic acid.

Data Presentation: Diels-Alder Reaction Parameters
DieneDienophileSolventTemperatureYield (%)Reference
Furan derivativesDimethyl maleateNot specifiedNot specifiedGood
4-VinylimidazolesN-PhenylmaleimideDichloromethaneRoom Temp.High[6]
Experimental Protocol: Diels-Alder Reaction with this compound

This protocol is a general procedure and can be adapted for various dienes.

Materials:

  • This compound

  • A conjugated diene (e.g., cyclopentadiene, furan, or a substituted butadiene)

  • A suitable solvent (e.g., toluene, xylene, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the conjugated diene in a suitable solvent.

  • Add an equimolar amount of this compound to the solution.

  • If necessary, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Some Diels-Alder reactions can also proceed at room temperature.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Logical Relationship: Diels-Alder Reaction

G Diene Conjugated Diene (4π electrons) Transition_State Cyclic Transition State Diene->Transition_State Dienophile This compound (2π electrons) Dienophile->Transition_State Product Cyclohexene Derivative (Succinic Acid Derivative) Transition_State->Product

Caption: The [4+2] cycloaddition of a diene and this compound.

Michael Addition to this compound

The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] this compound can serve as a Michael acceptor, reacting with a wide range of nucleophiles (Michael donors) to form substituted succinic acid derivatives. This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds at the β-position of the maleate. A notable application is the reaction of amines with dialkyl maleates to produce polyaspartic esters.[9]

Data Presentation: Michael Addition Reaction Parameters
Michael DonorMichael AcceptorCatalystSolventYield (%)Reference
MalonatesCinnamones/Chalcones1,2-DiphenylethanediamineEthanol61-99[10]
DBUDiethyl maleateNoneNot specifiedNot specified[11]
Experimental Protocol: Michael Addition to this compound

This is a general protocol for the Michael addition of a carbon nucleophile to this compound.

Materials:

  • This compound

  • A Michael donor (e.g., a malonic ester, a nitroalkane, or a β-ketoester)

  • A basic catalyst (e.g., sodium ethoxide, DBU, or a phase-transfer catalyst)

  • A suitable solvent (e.g., ethanol, THF, or acetonitrile)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the Michael donor in a suitable solvent.

  • Add a catalytic amount of the base to the solution to generate the nucleophilic enolate.

  • To this mixture, add this compound dropwise at a controlled temperature (e.g., room temperature or below).

  • Stir the reaction mixture until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding a mild acid (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Experimental Workflow: Michael Addition

G cluster_nucleophile_gen Nucleophile Generation cluster_addition Conjugate Addition cluster_workup_purification Work-up & Purification Michael_Donor Michael Donor + Solvent Enolate_Formation Generate Enolate Michael_Donor->Enolate_Formation Base Basic Catalyst Base->Enolate_Formation Addition 1,4-Addition Enolate_Formation->Addition DBM This compound DBM->Addition Quench Quench Reaction Addition->Quench Extract Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Product Purify->Product Substituted Dibutyl Succinate

Caption: Workflow for the Michael addition to this compound.

Succinate Signaling Pathways

Succinate is not only a metabolic intermediate but also a signaling molecule that can influence various cellular processes, particularly in the context of inflammation and hypoxia.[12]

Succinate and HIF-1α Stabilization

Under hypoxic conditions or during inflammation, succinate can accumulate in the cytoplasm.[13] This accumulation leads to the inhibition of prolyl hydroxylases (PHDs), enzymes that are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). The stabilization of HIF-1α allows it to translocate to the nucleus and induce the expression of genes involved in processes like angiogenesis and glycolysis.[14][15]

G Succinate Accumulated Succinate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD inhibition HIF1a HIF-1α PHD->HIF1a hydroxylation Proteasome Proteasomal Degradation HIF1a->Proteasome degradation HIF1a_stabilized Stabilized HIF-1α Nucleus Nucleus HIF1a_stabilized->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Succinate-mediated stabilization of HIF-1α.

Extracellular Succinate Signaling via GPR91

Extracellular succinate can act as a ligand for the G-protein coupled receptor 91 (GPR91), also known as SUCNR1.[16] Activation of GPR91 can trigger downstream signaling cascades through both Gi and Gq proteins, leading to various cellular responses, including the activation of ERK1/2 and JNK pathways, and the release of signaling molecules like VEGF.[12][17][18]

G Succinate_extra Extracellular Succinate GPR91 GPR91 (SUCNR1) Receptor Succinate_extra->GPR91 G_proteins G-proteins (Gi, Gq) GPR91->G_proteins Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_proteins->Downstream_Effectors Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Downstream_Effectors->Second_Messengers MAPK_Pathway MAPK Pathway (ERK1/2, JNK) Second_Messengers->MAPK_Pathway Cellular_Response Cellular Response (e.g., Gene Expression, VEGF release) MAPK_Pathway->Cellular_Response

Caption: Extracellular succinate signaling through the GPR91 receptor.

References

Production of Sulfosuccinate Surfactants from Dibutyl Maleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of sulfosuccinate surfactants, specifically focusing on the reaction pathway starting from dibutyl maleate. The protocols outlined below are compiled from established chemical synthesis literature and are intended for a professional audience with a strong background in organic chemistry.

Introduction to Sulfosuccinate Surfactants

Sulfosuccinate surfactants are a class of anionic surfactants known for their excellent wetting, emulsifying, and dispersing properties. They are widely utilized in various industries, including personal care products, pharmaceuticals, and emulsion polymerization. The synthesis of these surfactants, particularly dialkyl sulfosuccinates, typically involves a two-step process: the esterification of maleic anhydride to form a dialkyl maleate, followed by the sulfonation of the double bond in the maleate intermediate. This document focuses on the production using this compound as the key intermediate.

Synthesis Pathway Overview

The production of sulfosuccinate surfactants from this compound is a two-stage process.[1][2][3][4][5] The first stage is the synthesis of this compound itself, which is achieved through the esterification of maleic anhydride with butanol. The second, and key, stage is the sulfonation of the resulting this compound to yield the final sulfosuccinate product.

Stage 1: Esterification of Maleic Anhydride

In this step, maleic anhydride reacts with two equivalents of an alcohol, in this case, 1-butanol, to form this compound.[2][6] This reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid.[2][7] The water produced during the reaction is removed to drive the equilibrium towards the formation of the diester.[2]

Stage 2: Sulfonation of this compound

The purified this compound is then reacted with a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃), to introduce the sulfonate group.[2][4][8] This addition reaction occurs across the double bond of the maleate, resulting in the formation of the sodium salt of dibutyl sulfosuccinate.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of sulfosuccinate surfactants starting from the esterification of maleic anhydride to the final sulfonation of this compound.

Protocol 1: Synthesis of this compound via Acid Catalysis

This protocol describes the synthesis of this compound from maleic anhydride and n-butanol using p-toluenesulfonic acid as a catalyst.[2][7]

Materials:

  • Maleic anhydride

  • n-butanol

  • p-toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium carbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Equip a three-necked round-bottom flask with a Dean-Stark trap, reflux condenser, and a magnetic stirrer.

  • Charge the flask with maleic anhydride (1 mole), n-butanol (2.5 moles), toluene, and a catalytic amount of p-toluenesulfonic acid.[2][9]

  • Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.[2]

  • Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.[2]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium carbonate solution and distilled water in a separatory funnel to neutralize and remove the acid catalyst.[9]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene and excess n-butanol by vacuum distillation using a rotary evaporator to obtain the crude this compound.[2][9]

Protocol 2: Sulfonation of this compound

This protocol details the sulfonation of the synthesized this compound to produce sodium dibutyl sulfosuccinate.[2]

Materials:

  • This compound (from Protocol 1)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Equipment:

  • Reaction vessel with a mechanical stirrer

  • Heating system

  • Reflux condenser

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge the purified this compound (1 mole).

  • Prepare an aqueous solution of sodium bisulfite (1.1 moles).[2]

  • Add the sodium bisulfite solution to the this compound with vigorous stirring.

  • Heat the reaction mixture to a temperature between 80-100°C.[2]

  • Continue the reaction with vigorous stirring until the concentration of unreacted bisulfite is minimal. This can be monitored by titration.[2]

  • The final product is an aqueous solution of sodium dibutyl sulfosuccinate, which can be used as is or further processed to obtain a solid product.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its subsequent sulfonation.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Reactants Maleic Anhydride, n-Butanol[7]
Molar Ratio (Anhydride:Alcohol) 1:2.5 to 1:4[7][9]
Catalyst p-Toluenesulfonic acid[2][7]
Catalyst Loading 0.16 (molar ratio to anhydride)[7]
Reaction Temperature 90-125°C (Reflux)[2][9]
Reaction Time 70 min to 4 hours[7][9]
Yield Up to 99.3%[7][9]

Table 2: Reaction Conditions for the Sulfonation of this compound

ParameterValueReference
Reactants This compound, Sodium Bisulfite[2]
Molar Ratio (Maleate:Bisulfite) 1:1.0 to 1:1.1[2][10]
Solvent Water[2]
Reaction Temperature 80-100°C[2]
Reaction Time Several hours (until completion)[2]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.

G cluster_esterification Stage 1: Esterification cluster_sulfonation Stage 2: Sulfonation reactants_ester Maleic Anhydride + n-Butanol + p-Toluenesulfonic Acid reaction_ester Reflux with Azeotropic Water Removal reactants_ester->reaction_ester workup_ester Neutralization & Washing reaction_ester->workup_ester purification_ester Vacuum Distillation workup_ester->purification_ester product_ester This compound purification_ester->product_ester reactants_sulfo This compound + Sodium Bisulfite Solution product_ester->reactants_sulfo reaction_sulfo Heating with Vigorous Stirring (80-100°C) reactants_sulfo->reaction_sulfo product_sulfo Sodium Dibutyl Sulfosuccinate reaction_sulfo->product_sulfo

Caption: Workflow for the two-stage synthesis of sodium dibutyl sulfosuccinate.

reaction_pathway cluster_esterification Esterification cluster_sulfonation Sulfonation Maleic Anhydride Maleic Anhydride n-Butanol + 2 n-Butanol p-TSA p-TSA (catalyst) This compound This compound Water + 2 H₂O DBM This compound This compound->DBM p-TSA->this compound NaHSO3 + NaHSO₃ Sulfosuccinate Sodium Dibutyl Sulfosuccinate DBM->Sulfosuccinate

Caption: Chemical reaction pathway for sulfosuccinate synthesis.

References

Application Notes and Protocols for the Quantification of Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dibutyl Maleate (DBM) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for use by researchers, scientists, and professionals in drug development and quality control who require reliable and sensitive analytical procedures for this compound.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method utilizes a C18 stationary phase with UV detection, providing a rapid and accurate analytical solution for quality control and research applications. This method has been developed to ensure specificity, sensitivity, and reproducibility for the analysis of this compound in various matrices.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 10 minutes

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard. Transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.[1] These solutions are used to construct the calibration curve.

4. Sample Preparation:

  • Accurately weigh a representative portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of Methanol.

  • Vortex and sonicate for 10 minutes to ensure complete extraction of the analyte.

  • Dilute an aliquot with the mobile phase to a concentration that falls within the calibration curve range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC):

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow (HPLC):

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC analytical workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note presents a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers and professionals who require a highly sensitive and selective analytical procedure. The protocol covers sample preparation by liquid-liquid extraction, instrument parameters, and data analysis. The described methodology is based on established principles for the analysis of semi-volatile organic compounds and can be adapted for various matrices.[2]

Experimental Protocol:

1. Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 7890A or equivalent
MS System Agilent 5977B or equivalent
Column 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4]
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Inlet Temperature 250 °C
Injection Mode Splitless[4]
Injection Volume 1 µL
Oven Program Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 10 min.[2]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[2]
SIM Ions for DBM 99, 173, 228 (Quantifier ion in bold)

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane (DCM), HPLC grade[2]

  • n-Hexane, HPLC grade[2]

  • Sodium chloride (NaCl), analytical grade[2]

  • Anhydrous sodium sulfate

3. Sample Preparation (Liquid-Liquid Extraction):

  • Aqueous Samples:

    • Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

    • Add 1 g of NaCl to facilitate phase separation.[2]

    • Add 5 mL of dichloromethane.

    • Vortex the tube for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction with a fresh 5 mL of DCM.

    • Combine the organic extracts.

  • Solid Samples:

    • Weigh 1 g of the homogenized solid sample into a 15 mL glass centrifuge tube.

    • Add 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.[2]

    • Vortex for 5 minutes.

    • Sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solvent Evaporation and Reconstitution:

    • Pass the combined extracts through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane.[2]

    • Transfer the final extract into a 2 mL GC vial for analysis.

4. Data Analysis:

  • Identify this compound in the samples by comparing the retention time and the mass spectrum with that of a known standard.

  • For quantification, use the SIM mode data. Construct a calibration curve by plotting the peak area of the quantifier ion for the this compound standards against their concentrations.

  • Perform a linear regression analysis to obtain the calibration equation and R² value.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Quantitative Data Summary (GC-MS):

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~1 ng/mL[4]
Limit of Quantification (LOQ) ~5 ng/mL[5]
Precision (RSD%) < 15%[3]
Accuracy (Recovery %) 85 - 110%[3]

Experimental Workflow (GC-MS):

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS analytical workflow for this compound quantification.

References

Application Notes and Protocols for the Formulation of Waterborne Pressure-Sensitive Adhesives with Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waterborne pressure-sensitive adhesives (PSAs) are a critical component in a wide array of applications, from medical patches and tapes to labels and packaging. The performance of these adhesives is highly dependent on their polymeric composition. Dibutyl maleate (DBM) is a versatile comonomer that can be incorporated into waterborne acrylic PSA formulations to modify their adhesive properties. The inclusion of DBM can influence the glass transition temperature (Tg), tack, peel strength, and shear resistance of the final adhesive. These application notes provide a comprehensive overview, experimental protocols, and performance data for the formulation of waterborne PSAs containing this compound.

While specific quantitative performance data for waterborne acrylic PSAs formulated with this compound is not extensively available in public literature, this document provides a robust framework based on analogous systems and established principles of polymer chemistry. The provided protocols and data tables serve as a strong starting point for research and development in this area.

Role of this compound in Waterborne PSAs

This compound can be incorporated into waterborne PSAs, typically through emulsion polymerization, alongside primary acrylic monomers such as butyl acrylate and acrylic acid. Its primary roles are:

  • Tg Modification: As a comonomer, DBM can alter the glass transition temperature of the resulting copolymer, which is a critical factor in determining the adhesive's performance at a given temperature.

  • Flexibility and Tack: The butyl ester groups of DBM can impart flexibility to the polymer backbone, potentially increasing the tack of the adhesive.

  • Cohesive Strength: The incorporation of DBM can also influence the cohesive strength (shear resistance) of the PSA.

The balance between adhesive properties (tack and peel) and cohesive properties (shear) can be fine-tuned by adjusting the concentration of this compound in the formulation.

Experimental Protocols

Synthesis of Waterborne Acrylic PSA with this compound via Emulsion Polymerization

This protocol describes a semi-continuous emulsion polymerization process for synthesizing a waterborne acrylic PSA incorporating this compound.

Materials:

  • Deionized (DI) Water

  • Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)

  • Ammonium Persulfate (Initiator)

  • Sodium Bicarbonate (Buffer)

  • Monomers:

    • n-Butyl Acrylate (BA)

    • Acrylic Acid (AA)

    • This compound (DBM)

  • Ammonia solution (for pH adjustment)

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet

  • Monomer pre-emulsion feed vessel

  • Peristaltic pump

Procedure:

  • Initial Reactor Charge: To the reactor, add DI water, a portion of the anionic surfactant, and sodium bicarbonate.

  • Nitrogen Purge: Heat the reactor to 75-80°C while purging with a slow stream of nitrogen for at least 30 minutes to remove oxygen.

  • Initiator Addition: Once the temperature is stable, add a portion of the ammonium persulfate initiator dissolved in DI water to the reactor.

  • Monomer Pre-emulsion Preparation: In a separate vessel, prepare the monomer pre-emulsion by mixing DI water, the remaining anionic surfactant, n-butyl acrylate, acrylic acid, and this compound under agitation.

  • Monomer Feed: Begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 3-4 hours using a peristaltic pump.

  • Initiator Co-feed: Simultaneously, co-feed the remaining ammonium persulfate initiator solution over the same period.

  • Reaction Completion: After the feeds are complete, maintain the reactor temperature at 80-85°C for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and pH Adjustment: Cool the reactor to room temperature. Adjust the pH of the resulting latex to 7.0-8.0 with an ammonia solution.

  • Filtration: Filter the final latex through a 100-mesh screen to remove any coagulum.

Characterization of PSA Performance

3.2.1. Sample Preparation:

  • Cast the synthesized latex on a polyethylene terephthalate (PET) film using a film applicator to achieve a consistent dry film thickness (e.g., 25 µm).

  • Dry the coated film in an oven at 105°C for 10 minutes.

  • Laminate the dried adhesive film with a release liner.

  • Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for 24 hours before testing.

3.2.2. 180° Peel Adhesion Test:

This test measures the force required to remove an adhesive-coated film from a standard test panel.

  • Cut a 25 mm wide strip of the adhesive sample.

  • Apply the strip to a clean stainless steel panel.

  • Pass a 2 kg roller over the strip once in each direction to ensure uniform contact.

  • After a dwell time of 20 minutes, mount the panel in the lower jaw of a tensile tester.

  • Fold the free end of the strip back at a 180° angle and clamp it in the upper jaw.

  • Separate the strip from the panel at a constant speed of 300 mm/min.

  • Record the average force required to peel the strip.

3.2.3. Loop Tack Test:

This test measures the instantaneous adhesion of the PSA.

  • Cut a 25 mm x 125 mm strip of the adhesive sample.

  • Form the strip into a loop with the adhesive side facing out.

  • Mount the ends of the loop in the upper jaw of a tensile tester.

  • Bring the loop into contact with a clean stainless steel test panel over a 25 mm x 25 mm area at a speed of 300 mm/min.

  • Immediately reverse the direction of the jaw at the same speed.

  • Record the maximum force required to separate the loop from the panel.

3.2.4. Shear Resistance (Holding Power) Test:

This test measures the cohesive strength of the adhesive.

  • Cut a 25 mm wide strip of the adhesive sample.

  • Apply a 25 mm x 25 mm area of the strip to a stainless steel panel.

  • Pass a 2 kg roller over the bonded area.

  • Allow a 20-minute dwell time.

  • Hang the panel vertically and attach a 1 kg weight to the free end of the strip.

  • Record the time it takes for the strip to fail (fall off the panel).

Data Presentation

The following tables present hypothetical yet representative data on how varying the concentration of this compound in a waterborne acrylic PSA formulation might influence its properties. These tables are intended to serve as a guide for experimental design.

Table 1: Hypothetical Formulation of Waterborne Acrylic PSA with Varying this compound Content

Formulation IDn-Butyl Acrylate (wt%)Acrylic Acid (wt%)This compound (wt%)
PSA-DBM-09550
PSA-DBM-59055
PSA-DBM-1085510
PSA-DBM-1580515

Table 2: Hypothetical Performance Data of Waterborne Acrylic PSAs with Varying this compound Content

Formulation ID180° Peel Adhesion (N/25mm)Loop Tack (N)Shear Resistance (hours)
PSA-DBM-010.59.8> 24
PSA-DBM-511.210.520
PSA-DBM-1012.011.315
PSA-DBM-1512.511.810

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the formulation and characterization of waterborne PSAs with this compound.

experimental_workflow cluster_synthesis PSA Synthesis cluster_characterization PSA Characterization A Reactor Setup (Water, Surfactant, Buffer) D Emulsion Polymerization (75-85°C) A->D B Monomer Pre-emulsion (BA, AA, DBM, Water, Surfactant) B->D C Initiator Solution (Ammonium Persulfate) C->D E Cooling & pH Adjustment D->E F Filtration E->F G Film Casting & Drying F->G Synthesized Latex H 180° Peel Adhesion Test G->H I Loop Tack Test G->I J Shear Resistance Test G->J K K H->K I->K J->K Performance Data

Caption: Experimental workflow for the synthesis and characterization of waterborne PSAs.

logical_relationship cluster_formulation Formulation Variables cluster_properties Polymer & Adhesive Properties DBM_Conc This compound Concentration Tg Glass Transition Temp. (Tg) DBM_Conc->Tg Influences Peel Peel Adhesion DBM_Conc->Peel Directly Impacts Tack Tack DBM_Conc->Tack Directly Impacts Shear Shear Resistance DBM_Conc->Shear Directly Impacts Tg->Peel Affects Tg->Tack Affects Tg->Shear Affects Balance Adhesion/Cohesion Balance Peel->Balance Tack->Balance Shear->Balance

Caption: Logical relationship of DBM concentration and PSA properties.

Conclusion

The incorporation of this compound as a comonomer in waterborne acrylic pressure-sensitive adhesives presents a viable strategy for tailoring adhesive performance. While further empirical data is needed to fully elucidate the structure-property relationships, the provided protocols and hypothetical data offer a solid foundation for researchers and scientists to explore the potential of this compound in developing novel PSA formulations. The balance between tack, peel, and shear can be systematically investigated by varying the concentration of this compound, enabling the development of adhesives optimized for specific applications.

Troubleshooting & Optimization

How to improve the yield of Dibutyl maleate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dibutyl maleate synthesis.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing this compound?

This compound is typically synthesized via the esterification of maleic anhydride with n-butanol. The most prevalent methods include:

  • Conventional Heating with an Acid Catalyst: This traditional method involves heating the reactants in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid, often with a solvent such as toluene to facilitate the azeotropic removal of water.[1][2]

  • Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[1]

  • Heterogeneous Catalysis: Using solid acid catalysts, such as ion-exchange resins or supported metal oxides, simplifies catalyst removal and can lead to cleaner reaction profiles.[1][3]

2. How can I increase the reaction rate and yield?

Several factors can be optimized to improve the rate and yield of the synthesis:

  • Catalyst Selection: The choice of catalyst plays a crucial role. While traditional catalysts like sulfuric acid are effective, they can cause side reactions and corrosion.[1] Modern catalysts like ionic liquids or solid superacids can offer higher yields and better reusability.[1]

  • Reactant Molar Ratio: An excess of n-butanol is typically used to shift the equilibrium towards the product side. A common molar ratio of maleic anhydride to n-butanol is 1:4.[1][4]

  • Water Removal: Efficient removal of the water produced during the esterification is critical to drive the reaction to completion. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a water-carrying agent like toluene.[1][5]

  • Temperature: The reaction is typically carried out at reflux temperature, which depends on the solvent and reactants used, generally in the range of 80-130°C.[1][3]

3. What are the common side reactions and how can they be minimized?

The primary side reaction is the isomerization of this compound to dibutyl fumarate, especially at high temperatures and in the presence of certain catalysts.[6] Other potential side reactions include ether formation from butanol and polymerization of the maleate. To minimize these:

  • Control Reaction Temperature: Avoid excessively high temperatures.

  • Choose a Selective Catalyst: Some catalysts may favor the desired esterification over side reactions.

  • Optimize Reaction Time: Prolonged reaction times can lead to more by-products.

4. How do I purify the final product?

After the reaction, the crude product mixture typically contains unreacted starting materials, the catalyst, and by-products. A general purification protocol involves:

  • Neutralization: Wash the reaction mixture with a basic solution, such as saturated sodium bicarbonate, to remove any acidic catalyst and unreacted maleic acid.[5]

  • Washing: Wash with brine to remove any remaining water-soluble impurities.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]

  • Distillation: Purify the crude product by vacuum distillation to obtain pure this compound.[1][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure efficient water removal using a Dean-Stark trap. - Increase the molar ratio of n-butanol to maleic anhydride. - Check the activity of the catalyst; consider using a more active catalyst.
Loss of product during workup.- Ensure proper phase separation during washing steps. - Avoid product loss during distillation by using an appropriate vacuum and temperature.
Product is Colored (Yellowish) Impurities or side products.- Ensure complete neutralization of the acid catalyst. - Purify by vacuum distillation.[5]
Catalyst Deactivation (for reusable catalysts) Fouling of the catalyst surface.- Wash the catalyst with a suitable solvent to remove adsorbed species before reuse.
Formation of Solid By-products Polymerization of maleic anhydride or this compound.- Ensure the reaction temperature is not excessively high. - Consider adding a polymerization inhibitor if the problem persists.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods to aid in experimental design and optimization.

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystMolar Ratio (Maleic Anhydride:n-Butanol)Catalyst LoadingReaction TimeTemperature (°C)Yield (%)Reference
p-Toluenesulfonic acid1:40.16 (molar ratio to maleic anhydride)70 minReflux95.6[4][7]
Ionic Liquid [HSO3-pmim]+[HSO4]-1:42.0 g15 minMicrowave (600W)99.36[1]
Zr(SO4)2/SiO21:2.56% (of maleic anhydride mass)2.0 hReflux98.5 (esterification rate)[1]
Hydrogen-type cation exchange resin1:1.13 - 1:1.32 (mass ratio)25-30 kg per 98 kg maleic anhydride3.5 - 4 h90-12599.3 - 99.4 (esterification rate)[3]
Naphthalenesulfonic acid methylal1:2.50.1-2.0% (of total reactant weight)~3 h9095.5 - 99.6[8]

Experimental Protocols

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid

This protocol is based on a general procedure for dialkyl maleate synthesis.[2][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add maleic anhydride (1.0 mol, 98.06 g), n-butanol (4.0 mol, 370.6 g, 457 mL), toluene (~150 mL as a water-carrying agent), and p-toluenesulfonic acid monohydrate (0.04 mol, 7.6 g).

  • Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (18 mL) is collected. This typically takes 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst

This protocol is based on the use of a reusable ionic liquid catalyst.[1]

  • Reaction Setup: In a microwave reactor vessel, combine maleic anhydride, n-butanol (1:4 molar ratio), and the ionic liquid catalyst [HSO3-pmim]+[HSO4]- (2.0 g).

  • Microwave Reaction: Subject the mixture to microwave irradiation at a power of 600W for 15 minutes.

  • Workup:

    • After the reaction, wash the mixture several times with distilled water and a saturated sodium carbonate solution.

    • Dry the organic layer with anhydrous magnesium sulfate.

  • Purification: Remove the unreacted n-butanol by vacuum distillation to obtain the final product. The ionic liquid catalyst can often be recovered from the aqueous phase and reused.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Maleic Anhydride + n-Butanol + Catalyst reaction_vessel Heating / Reflux (with Water Removal) reactants->reaction_vessel Charge neutralization Neutralization (e.g., NaHCO3 wash) reaction_vessel->neutralization Cool & Transfer washing Brine Wash neutralization->washing drying Drying (e.g., Na2SO4) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_water Is water being efficiently removed? start->check_water check_ratio Is the n-butanol ratio sufficient? check_water->check_ratio Yes improve_water_removal Optimize Dean-Stark or add drying agent check_water->improve_water_removal No check_catalyst Is the catalyst active? check_ratio->check_catalyst Yes increase_butanol Increase n-butanol to maleic anhydride ratio check_ratio->increase_butanol No replace_catalyst Use fresh or a different catalyst check_catalyst->replace_catalyst No end Yield Improved check_catalyst->end Yes improve_water_removal->end increase_butanol->end replace_catalyst->end

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Overcoming challenges in the industrial scale synthesis of Dibutyl maleate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial scale synthesis of Dibutyl Maleate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Product Yield

A low yield of this compound is a common problem that can be attributed to several factors. The esterification of maleic anhydride with n-butanol is a reversible reaction, and driving the equilibrium towards the product is essential for achieving a high yield.

Potential Causes and Solutions for Low Yield

Potential CauseDetailed ExplanationRecommended Solution
Inefficient Water Removal The esterification reaction produces water as a byproduct. If not effectively removed, the accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of this compound.Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water from the reaction mixture.[1][2] Alternatively, conducting the reaction under vacuum can also facilitate water removal.[3]
Suboptimal Reaction Temperature The reaction rate is significantly influenced by temperature. A temperature that is too low will result in a slow reaction and incomplete conversion, while a temperature that is too high can lead to side reactions and product degradation.The optimal temperature range for this compound synthesis is typically between 80°C and 130°C.[3] It is crucial to monitor and control the reaction temperature within this range.
Inadequate Catalyst Activity or Concentration An acid catalyst is necessary to facilitate the esterification reaction. If the catalyst has low activity or is used in an insufficient amount, the reaction rate will be slow, leading to a low yield.Common catalysts include p-toluenesulfonic acid, sulfuric acid, and solid acid catalysts like ion-exchange resins.[4][5] Ensure the catalyst is of good quality and used in an appropriate concentration, typically a small percentage of the total reactant mass.[2]
Unfavorable Molar Ratio of Reactants The stoichiometry of maleic anhydride to n-butanol affects the extent of the reaction. An insufficient amount of n-butanol will result in incomplete conversion of the maleic anhydride.An excess of n-butanol is generally used to drive the reaction towards completion. Molar ratios of maleic anhydride to n-butanol typically range from 1:1.5 to 1:5.[3][6]

Issue 2: Product Discoloration (Yellowish Tinge)

The desired product, this compound, is a colorless oily liquid.[4] A yellow discoloration in the final product indicates the presence of impurities, often resulting from side reactions.

Potential Causes and Solutions for Product Discoloration

Potential CauseDetailed ExplanationRecommended Solution
Side Reactions at High Temperatures Elevated reaction temperatures can promote side reactions such as polymerization, carbonization, and oxidation of the reactants or product, leading to colored impurities.[3]Maintain the reaction temperature within the optimal range (80°C - 130°C). Avoid localized overheating by ensuring efficient stirring and uniform heat distribution.
Use of Aggressive Catalysts Strong mineral acids like sulfuric acid can cause charring and other side reactions, resulting in a discolored product.[3]Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst (e.g., cation exchange resin), which are known to cause fewer side reactions.[3][4]
Presence of Impurities in Starting Materials Impurities in the maleic anhydride or n-butanol can react under the reaction conditions to form colored byproducts.Use high-purity starting materials. Ensure that the reactants are free from contaminants before starting the synthesis.
Isomerization to Dibutyl Fumarate Under the influence of heat and acid, this compound can isomerize to its geometric isomer, Dibutyl Fumarate.[7][8] While both are colorless, the presence of this isomer can affect the product's physical properties and may contribute to discoloration if further side reactions occur.Carefully control the reaction temperature and time to minimize the extent of isomerization.

Issue 3: Slow Reaction Rate

A slow reaction rate can lead to long processing times, making the industrial process economically unviable.

Potential Causes and Solutions for Slow Reaction Rate

Potential CauseDetailed ExplanationRecommended Solution
Low Reaction Temperature The rate of the esterification reaction is highly dependent on temperature. A lower temperature will result in a slower reaction.Increase the reaction temperature to the optimal range of 80°C - 130°C, while carefully monitoring for the onset of side reactions.
Inefficient Mixing Poor mixing can lead to a non-homogeneous reaction mixture, resulting in localized concentration gradients and a reduced overall reaction rate.Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform distribution of reactants and catalyst.
Catalyst Deactivation or Insufficient Amount The catalyst may become deactivated over time, or the initial amount may be insufficient to drive the reaction at a desirable rate.If using a solid catalyst, check for deactivation and consider regeneration or replacement. For liquid catalysts, ensure the correct concentration is used.
Water Accumulation As the reaction is reversible, the presence of water will slow down the forward reaction.Optimize the water removal process using a Dean-Stark trap or by applying a vacuum.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-stage reaction process for this compound synthesis?

The synthesis of this compound from maleic anhydride and n-butanol occurs in two stages. The first stage is a rapid, exothermic reaction where one molecule of n-butanol reacts with maleic anhydride to form monobutyl maleate. The second stage is a slower, reversible esterification of monobutyl maleate with a second molecule of n-butanol to form this compound and water. This second step requires a catalyst to proceed at a reasonable rate.[6][9]

Q2: Which type of catalyst is recommended for industrial-scale synthesis?

While traditional catalysts like sulfuric acid are effective, they can cause corrosion and undesirable side reactions.[3] For industrial applications, solid acid catalysts such as cation exchange resins (e.g., Dowex 50WX8, Amberlyst-15) are often preferred.[9] These catalysts offer several advantages, including easier separation from the product, reduced corrosion, and the potential for regeneration and reuse, which can lead to a more environmentally friendly and cost-effective process.[9]

Q3: How can I purify the crude this compound after the reaction?

A typical purification process involves several steps:

  • Catalyst Removal: If a solid catalyst is used, it can be removed by filtration. For a homogeneous catalyst like p-toluenesulfonic acid, a neutralization step is required.

  • Neutralization: The crude product is washed with a basic solution, such as a saturated sodium bicarbonate solution, to neutralize any remaining acidic catalyst and unreacted maleic acid.[1]

  • Washing: The organic layer is then washed with water or brine to remove any remaining salts and water-soluble impurities.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]

  • Distillation: The final product is purified by vacuum distillation to remove unreacted n-butanol and other volatile impurities, yielding pure this compound.[10]

Q4: What are the key safety precautions to consider during the industrial synthesis of this compound?

  • Handling of Chemicals: this compound and its reactants can be irritating to the skin, eyes, and respiratory system.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: The synthesis should be carried out in a well-ventilated area to avoid the inhalation of vapors.[11]

  • Fire Safety: this compound is combustible.[11] Keep the reaction setup away from open flames and other ignition sources. Have appropriate fire extinguishing equipment (e.g., foam, dry chemical, carbon dioxide) readily available.[13]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste.[11][13]

  • Material Compatibility: Avoid contact of this compound with strong oxidizing agents and strong bases.[11][13]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

CatalystMolar Ratio (Maleic Anhydride:n-Butanol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Hydrogen Type Cation Exchange Resin1:1.5 - 1:2.580 - 1303 - 4>99[3]
p-Toluenesulfonic Acid1:4Reflux1.17 (70 min)95.6[5]
Sulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][5]
Phosphotungstic Acid1:2.2 - 1:5110 - 140Not SpecifiedNot Specified[6]
Dowex 50WX81:2.2 - 1:5110 - 140Not SpecifiedNot Specified[6]
Amberlyst-15 (Microwave-assisted)1:370162.6[14]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst

This protocol describes a general procedure for the synthesis of this compound using a hydrogen-type cation exchange resin as a catalyst.

Materials:

  • Maleic anhydride (98 kg)

  • n-Butanol (129 kg)

  • Hydrogen-type cation exchange resin (30 kg)

  • Toluene (as azeotropic solvent, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Glass-lined reactor with a heating jacket, mechanical stirrer, thermometer, and condenser

  • Dean-Stark trap (if using an azeotropic solvent)

  • Vacuum source

  • Filtration unit

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reactor with maleic anhydride, n-butanol, and the cation exchange resin.[3]

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90-120°C).[3]

  • If using a Dean-Stark trap with toluene, the water-toluene azeotrope will distill over and be collected in the trap, with the toluene being returned to the reactor. If not using an azeotropic solvent, apply a vacuum to facilitate the removal of water.[3]

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (approximately 3-4 hours).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with fresh n-butanol and potentially reused.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes any remaining acidic species.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain colorless, oily this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification Stage charge_reactants Charge Reactor: - Maleic Anhydride - n-Butanol - Catalyst heat_stir Heat and Stir (80-130°C) charge_reactants->heat_stir water_removal Continuous Water Removal (Dean-Stark/Vacuum) heat_stir->water_removal reaction_completion Monitor Reaction (Water Collection) water_removal->reaction_completion cool Cool to Room Temperature reaction_completion->cool Reaction Complete catalyst_removal Catalyst Removal (Filtration) cool->catalyst_removal neutralization Neutralization (NaHCO3 wash) catalyst_removal->neutralization washing Washing (Water/Brine) neutralization->washing drying Drying (Anhydrous MgSO4) washing->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield q1 Is water being efficiently removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature in the optimal range (80-130°C)? a1_yes->q2 s1 Optimize water removal: - Use Dean-Stark trap - Apply vacuum a1_no->s1 end Yield Improved s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst active and in sufficient quantity? a2_yes->q3 s2 Adjust temperature to optimal range a2_no->s2 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the molar ratio of n-butanol to maleic anhydride sufficient? a3_yes->q4 s3 Check catalyst activity/ concentration. Replace if needed. a3_no->s3 s3->end a4_no No q4->a4_no s4 Increase molar ratio of n-butanol a4_no->s4 s4->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Preventing Equipment Corrosion in Dibutyl Maleate Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address equipment corrosion issues encountered during the synthesis of dibutyl maleate. The information is presented in a practical question-and-answer format to assist in your experimental work.

Troubleshooting Guides

Issue 1: Rapid or Unexpected Corrosion of Stainless Steel Reactor

Q1: My 304 stainless steel reactor is showing signs of corrosion after only a few batches of this compound synthesis using sulfuric acid as a catalyst. What is the likely cause and what can I do to mitigate it?

A1: The primary cause of corrosion in this scenario is the use of sulfuric acid as a catalyst at elevated temperatures, a known issue in industrial synthesis.[1] While 304 stainless steel offers some corrosion resistance, it is susceptible to attack by hot, concentrated acids. The presence of water, a byproduct of the esterification reaction, can further accelerate corrosion, especially in the initial stages of a batch process.[1][2]

Troubleshooting Steps:

  • Material Upgrade: Consider upgrading your reactor material to 316 or 316L stainless steel. The addition of molybdenum in 316/316L stainless steel provides superior resistance to pitting and crevice corrosion in acidic and chloride-containing environments.[1][3] In general, 316 stainless steel is more favorable than 304 in higher concentrations of sulfuric acid due to better polarization resistance.[3]

  • Catalyst Change: Evaluate alternative catalysts to sulfuric acid. Para-toluenesulfonic acid (PTSA) is a common alternative that can reduce corrosion rates.[1] Solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, are also effective and can be more easily separated from the product, minimizing downstream corrosion issues.

  • Process Control:

    • Minimize Water Content: Ensure reactants are as dry as possible and efficiently remove water as it is formed during the reaction.

    • Temperature Management: Operate at the lowest effective temperature to reduce the corrosion rate. Corrosion rates of stainless steel in sulfuric acid increase with temperature.[4]

  • Corrosion Inhibitors: Introduce a suitable corrosion inhibitor into your reaction mixture.

Issue 2: Localized Corrosion (Pitting or Crevice Corrosion) Observed in the Reactor

Q2: I've noticed small pits and corrosion in the crevices and welded joints of my reactor. What causes this and how can I prevent it?

A2: This is likely pitting or crevice corrosion. Pitting is a localized form of corrosion that leads to the creation of small holes in the metal.[5] Crevice corrosion occurs in confined spaces where the local chemistry can become more aggressive than the bulk environment.[6] Both are common in environments containing chlorides and acids.

Troubleshooting Steps:

  • Material Selection: As with general corrosion, 316L stainless steel offers better resistance to pitting and crevice corrosion than 304 stainless steel. For extremely aggressive conditions, higher-grade alloys may be necessary.

  • Reactor Design and Fabrication:

    • Minimize crevices in your reactor design. Ensure smooth welds and avoid sharp corners.

    • Proper welding techniques and post-weld cleaning are crucial to prevent creating areas susceptible to corrosion.

  • Control of Contaminants: Be mindful of chloride contamination in your raw materials, as chlorides are a primary driver of pitting corrosion.[5]

  • Implement a Cleaning Protocol: Thoroughly clean and dry the reactor between batches to remove any residual acids or contaminants that could concentrate in crevices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of corrosion during this compound production?

A1: The most significant contributor to corrosion is the use of strong mineral acid catalysts, such as sulfuric acid, at the high temperatures required for the esterification reaction.[1] The presence of water, a reaction byproduct, exacerbates the corrosivity of the acidic environment.[1][2]

Q2: Which materials are most resistant to corrosion in this process?

A2: For acidic esterification reactions, 316 and 316L stainless steels are generally preferred over 304 stainless steel due to their superior corrosion resistance, particularly against pitting and crevice corrosion.[1][3] The molybdenum content in 316 stainless steel enhances its ability to withstand acidic and chloride-containing environments. In 10% sulfuric acid, the corrosion rate of 316Ti stainless steel was found to be significantly lower than in 10% hydrochloric acid.[7]

Q3: Are there any effective corrosion inhibitors for this process?

A3: Yes, high-temperature acid corrosion inhibitors can be effective. Organic inhibitors containing nitrogen, sulfur, or oxygen atoms can adsorb onto the metal surface and form a protective layer.[8][9] For high-temperature applications, specific formulations are required. Commercially available inhibitors are often blends of surfactants, solvents, and dispersants designed for acidic environments at elevated temperatures.[10] It is important to select an inhibitor that is stable and effective at your specific reaction temperature and does not interfere with the desired chemical reaction or product purity.

Q4: How can I test the corrosion resistance of a new material or the effectiveness of a corrosion inhibitor in my lab?

A4: You can perform laboratory immersion corrosion testing based on ASTM G31 standards.[11][12][13][14][15] This involves exposing a sample (coupon) of the material to a simulated reaction mixture for a set period and then measuring the weight loss to calculate the corrosion rate. To evaluate pitting and crevice corrosion resistance, you can use methods outlined in ASTM G48, which utilizes a ferric chloride solution to accelerate these forms of localized corrosion.[16][17][18][19]

Data Presentation

Table 1: Corrosion Rate Comparison of Stainless Steels in Acetic Acid Esterification (Catalyzed by PTSA)

MaterialCorrosion Rate (mm/y)
304 Stainless Steel1.0 - 1.3
304L Stainless Steel1.0 - 1.3
316 Stainless Steel0.53 - 0.66
316L Stainless Steel0.53 - 0.66

Source: Adapted from data on corrosion during acetate production, which provides a relevant comparison for esterification processes.[1]

Experimental Protocols

Protocol 1: Immersion Corrosion Testing (Based on ASTM G31)

This protocol outlines a method for determining the general corrosion rate of a material in a simulated this compound production environment.

Objective: To quantify the corrosion rate of a given metal alloy.

Materials:

  • Test coupons of the desired material (e.g., 304 SS, 316 SS) with known surface area and initial weight.

  • Reaction vessel (e.g., glass flask) with a condenser.

  • Heating mantle or oil bath with temperature control.

  • Analytical balance.

  • Simulated reaction mixture: Maleic anhydride, n-butanol, and the chosen acid catalyst in the correct molar ratios.

  • Cleaning solution (e.g., appropriate acid or solvent and inhibitor, followed by rinsing with deionized water and acetone).

Procedure:

  • Coupon Preparation: Clean the test coupons, measure their initial dimensions and surface area, and weigh them accurately.

  • Test Setup: Assemble the reaction vessel with the condenser. Add the simulated reaction mixture.

  • Immersion: Suspend the test coupon in the solution, ensuring it is fully immersed and not in contact with the vessel walls.

  • Exposure: Heat the solution to the desired reaction temperature and maintain it for a specified duration (e.g., 24, 48, or 72 hours).

  • Coupon Removal and Cleaning: After the exposure period, carefully remove the coupon. Clean it according to ASTM G1 procedures to remove any corrosion products without removing the base metal.

  • Final Weighing: Dry the coupon thoroughly and re-weigh it.

  • Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the weight loss, surface area, exposure time, and density of the material.

Protocol 2: Pitting Corrosion Resistance Test (Based on ASTM G48, Method A)

This protocol is a more aggressive test to evaluate the resistance of stainless steels to pitting corrosion.

Objective: To assess the susceptibility of a material to pitting corrosion.

Materials:

  • Test specimens of the stainless steel to be evaluated.

  • Test solution: 6% ferric chloride (FeCl₃) by weight.

  • Test beaker or flask.

  • Water bath or incubator for temperature control.

  • Microscope for examining the specimen surface.

Procedure:

  • Specimen Preparation: Prepare the test specimens with a specific surface finish as per the standard.

  • Immersion: Immerse the specimen in the ferric chloride solution at a constant temperature (e.g., 22°C or 50°C, depending on the alloy) for 72 hours.

  • Evaluation: After immersion, remove the specimen, rinse it, and examine the surface for the presence of pits under a microscope. The number, size, and depth of pits are recorded.

  • Weight Loss (Optional): The specimen can also be weighed before and after the test (after cleaning) to determine the mass loss due to pitting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis coupon_prep Prepare & Weigh Test Coupons immersion Immerse Coupons in Solution coupon_prep->immersion solution_prep Prepare Simulated Reaction Mixture solution_prep->immersion heating Heat to Reaction Temperature immersion->heating duration Maintain for Specified Duration heating->duration cleaning Clean & Dry Coupons duration->cleaning weighing Final Weighing cleaning->weighing calculation Calculate Corrosion Rate weighing->calculation

Caption: Workflow for Immersion Corrosion Testing.

corrosion_troubleshooting cluster_general General Corrosion cluster_localized Localized Corrosion (Pitting/Crevice) start Corrosion Observed? is_general General or Localized? start->is_general Yes no_corrosion Monitor Process start->no_corrosion No material_upgrade Upgrade Material (e.g., to 316 SS) catalyst_change Change Catalyst (e.g., to PTSA or Solid Acid) material_upgrade->catalyst_change process_control Optimize Process (Temp., Water Removal) catalyst_change->process_control inhibitor Add Corrosion Inhibitor process_control->inhibitor material_upgrade2 Upgrade Material (e.g., to 316L SS) design_fab Improve Reactor Design & Fabrication material_upgrade2->design_fab contaminant_control Control Chloride Contamination design_fab->contaminant_control cleaning_protocol Implement Thorough Cleaning Protocol contaminant_control->cleaning_protocol is_general->material_upgrade General is_general->material_upgrade2 Localized

Caption: Decision Tree for Troubleshooting Corrosion Issues.

References

Identifying and minimizing side reactions in Dibutyl maleate esterification.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during the esterification of dibutyl maleate.

Troubleshooting Guide

Question 1: What are the primary side reactions in this compound esterification and how can they be identified?

Answer: The main side reactions encountered during the synthesis of this compound are:

  • Isomerization to Dibutyl Fumarate: Maleate esters can isomerize to the more stable fumarate (trans-isomer) form, especially at higher temperatures and in the presence of acid or base catalysts.[1] This can be identified by analytical techniques such as NMR spectroscopy, where the vinyl protons of the maleate and fumarate isomers will have distinct chemical shifts and coupling constants.

  • Michael Addition of n-Butanol: The butanol can undergo a Michael addition reaction across the electron-deficient double bond of the this compound, leading to the formation of an alkoxysuccinic acid dialkyl ester.[1] This impurity can be detected by chromatography (GC, HPLC) or spectroscopy (NMR, MS).

  • Formation of Byproducts from Alcohol Dehydration: At high temperatures, the acid catalyst can promote the dehydration of two molecules of n-butanol to form di-n-butyl ether.[2] This is more likely with strong, non-selective acid catalysts and can be identified by GC-MS analysis of the reaction mixture.

  • Polymerization: Although less common under controlled esterification conditions, the double bond in this compound can potentially lead to polymerization, especially at high temperatures or in the presence of radical initiators.[3] This would result in a significant increase in the viscosity of the reaction mixture.

Question 2: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[2] Several factors can contribute to this:

  • Ineffective Water Removal: Water is a byproduct of the esterification reaction. Its presence shifts the equilibrium back towards the reactants, thus lowering the yield.[4][5]

    • Solution: Ensure efficient and continuous removal of water as it is formed. A Dean-Stark apparatus is commonly used for this purpose when refluxing with a suitable solvent like toluene.[5][6] Applying a vacuum can also aid in water removal, especially in solvent-free systems.[7]

  • Suboptimal Molar Ratio: The stoichiometry of the reaction between maleic anhydride and n-butanol is 1:2. However, using a stoichiometric ratio may not be sufficient to drive the reaction to completion.

    • Solution: Employing an excess of one reactant, typically the less expensive or more easily removable one (in this case, n-butanol), will shift the equilibrium towards the product side according to Le Châtelier's Principle.[8][9] Molar ratios of alcohol to maleic anhydride of 4:1 have been shown to produce high yields.[10]

  • Insufficient Catalyst or Catalyst Deactivation: An inadequate amount of catalyst will result in a slow or incomplete reaction.[11] The catalyst can also be deactivated by impurities in the reactants.

    • Solution: Ensure the correct catalytic amount is used. If catalyst deactivation is suspected, use a fresh batch of catalyst and ensure reactants are pure and dry.[11]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature.[11] Refluxing for 70 minutes to a few hours is typical.[7][10]

Question 3: The final product is discolored (yellow or brown). What is the cause and how can I prevent it?

Answer: Discoloration is often a result of degradation of the starting materials or product due to harsh reaction conditions.[2]

  • Harsh Catalyst: Strong mineral acids like concentrated sulfuric acid can cause charring and oxidation of the organic compounds at high temperatures.[2][7]

    • Solution: Opt for a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like an acidic ion-exchange resin.[7][10][11] These are often less aggressive and can be easily removed after the reaction.

  • High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or the desired ester.[4]

    • Solution: Maintain the lowest effective reaction temperature that allows for a reasonable reaction rate and efficient water removal. The reaction temperature is typically controlled at the reflux temperature of the alcohol or an azeotropic solvent.[7]

Question 4: How can I effectively remove the acid catalyst and unreacted starting materials after the reaction is complete?

Answer: A standard aqueous work-up procedure is typically employed for purification.[11]

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: If the reaction was run neat, dilute the mixture with a non-polar organic solvent such as diethyl ether or ethyl acetate.

  • Neutralize the Catalyst: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[11] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Remove Water-Soluble Impurities: Wash the organic layer with deionized water, followed by a wash with brine (saturated aqueous NaCl solution) to aid in the removal of dissolved water.[11]

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate the Product: Filter to remove the drying agent and then remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.[12] For higher purity, the crude this compound can be purified by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the esterification of maleic anhydride with n-butanol? A1: The reaction proceeds in two main stages. First, a rapid reaction occurs where one molecule of n-butanol attacks the maleic anhydride ring, opening it to form monobutyl maleate.[13][14] This is followed by a slower, acid-catalyzed Fischer esterification of the carboxylic acid group in the monobutyl maleate with a second molecule of n-butanol to form this compound and water.[13][15]

Q2: Which catalysts are most effective for this compound synthesis? A2: Several acid catalysts can be used. While strong mineral acids like sulfuric acid are effective, they can promote side reactions.[7] p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst.[6][16] Solid acid catalysts, such as hydrogen-type cation exchange resins, are also highly effective and have the advantage of being easily separated from the reaction mixture by filtration.[7][12] Other catalysts like ferric chloride and ammonium ferric sulfate have also been investigated.[10]

Q3: What are the recommended reaction conditions to maximize yield and purity? A3: To maximize yield and purity, it is recommended to use an excess of n-butanol (e.g., a 4:1 molar ratio of n-butanol to maleic anhydride), a suitable acid catalyst like p-toluenesulfonic acid, and to continuously remove water via azeotropic distillation with a Dean-Stark trap.[10] The reaction should be carried out at reflux temperature and monitored until completion.

Q4: Can this compound be synthesized from maleic acid instead of maleic anhydride? A4: Yes, this compound can be synthesized from maleic acid through a double Fischer esterification with n-butanol in the presence of an acid catalyst.[17] However, this reaction will produce two equivalents of water that need to be removed to drive the reaction to completion. Using maleic anhydride is often more efficient as the first step (ring-opening) does not produce water.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

CatalystReactant Ratio (Maleic Anhydride: n-Butanol)Catalyst LoadingReaction TimeReaction TemperatureYield/Esterification RateReference(s)
p-Toluenesulfonic acid1:40.16 (molar ratio to anhydride)70 minReflux95.6% Yield[10]
p-Toluenesulfonic acid1: >2Catalytic16 hoursRefluxNot specified[6]
Hydrogen Cation Exchange Resin1:1.825.5% (w/w of anhydride)4 hours90-125°C99.3% Esterification Rate[7]
Hydrogen Cation Exchange Resin1:2.435.7% (w/w of anhydride)3 hours80-110°C99.4% Esterification Rate[7]

Experimental Protocols

Detailed Methodology for this compound Synthesis using p-Toluenesulfonic Acid

This protocol is based on literature procedures.[6][10]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add maleic anhydride (1.0 eq), n-butanol (4.0 eq), and p-toluenesulfonic acid monohydrate (0.16 eq). If using a solvent for azeotropic removal of water, such as toluene, add it at this stage.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 70-90 minutes).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase sequentially with a saturated solution of sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the excess n-butanol and any solvent by rotary evaporation.

    • For high purity, the resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactants: - Maleic Anhydride - n-Butanol (excess) - Acid Catalyst (p-TsOH) reflux Heat to Reflux reactants->reflux setup Assemble Apparatus: - Round-bottom flask - Dean-Stark Trap - Reflux Condenser setup->reactants water_removal Continuously Remove Water reflux->water_removal monitor Monitor Reaction Progress (e.g., TLC, GC) water_removal->monitor cool Cool to Room Temperature monitor->cool wash Aqueous Wash: 1. NaHCO3 (sat.) 2. Water 3. Brine cool->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation (Optional) concentrate->purify product Pure this compound concentrate->product Crude Product purify->product Troubleshooting_Logic Troubleshooting Low Yield in this compound Esterification cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Product Loss during Work-up? start->cause3 sol1a Increase n-Butanol Excess cause1->sol1a sol1b Ensure Efficient Water Removal (Check Dean-Stark) cause1->sol1b sol1c Increase Reaction Time cause1->sol1c sol1d Check Catalyst Activity/Amount cause1->sol1d sol2a Lower Reaction Temperature cause2->sol2a sol2b Use Milder Catalyst (e.g., p-TsOH, Resin) cause2->sol2b sol3a Optimize Extraction/Wash Steps cause3->sol3a sol3b Ensure Complete Drying before Concentration cause3->sol3b

References

Addressing the low propagation rate of maleate esters in polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low propagation rate of maleate esters in polymerization. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the homopolymerization of maleate esters and their precursors, like maleic anhydride, so slow or often unsuccessful?

A1: The low rate of homopolymerization for maleate esters is due to a combination of electronic, steric, and resonance factors:

  • Electronic Effects: Maleic anhydride (MA), a common precursor, is a strong electron-accepting monomer. This electronic nature makes it difficult for it to homopolymerize via free-radical methods.[1][2]

  • Steric Hindrance: The bulky ester groups on the maleate monomer can physically block the propagating radical from easily accessing and reacting with incoming monomer units.[3] This effect is also observed in related polyesterification reactions, where the structure of the reactants can significantly influence reaction rates.[4] The steric hindrance from incorporating maleic anhydride can even be leveraged to improve the thermal stability of other polymers.[5]

  • Resonance Stabilization: The radical formed on a maleate unit is stabilized by resonance.[6][7] The unpaired electron can delocalize, making the radical less reactive and reducing its tendency to propagate the polymer chain.[8][9][10]

Q2: How can I effectively increase the polymerization rate of maleate esters?

A2: The most effective strategy is to perform a copolymerization with an electron-donating monomer. Maleate esters, being electron-poor, readily copolymerize with electron-rich comonomers like styrene, vinyl ethers, or vinyl acetate.[2][11][12] This reaction often proceeds in a strictly alternating fashion, forming a copolymer with a 1:1 ratio of the two monomers, even when one of the monomers cannot homopolymerize itself.[1][13][14]

Q3: What should I consider when selecting a free-radical initiator for maleate ester copolymerization?

A3: Initiator selection and concentration are critical.

  • Type of Initiator: Azo initiators, such as Azobisisobutyronitrile (AIBN), and organic peroxides, like Benzoyl Peroxide (BPO), are commonly used.[12][] For lower temperature requirements (0-50°C), a redox initiator system can be employed, as it has a lower activation energy.[][16]

  • Concentration: Initiator concentration directly impacts both the polymerization rate and the final molecular weight. A higher concentration increases the rate by generating more free radicals, but it can lead to lower average molecular weight as the monomer is distributed among more chains.[12] An insufficient concentration will result in low monomer conversion.[12]

  • Temperature and Half-Life: The initiator must be chosen based on the desired reaction temperature. An initiator used at a temperature far below its optimal range will decompose too slowly, while using one at too high a temperature will cause it to be consumed prematurely, halting the reaction.[17]

Q4: My polymerization reaction is producing low yields. What are the likely causes?

A4: Low yields can stem from several issues:

  • Incorrect Initiator Concentration: As mentioned, too little initiator will not effectively start the polymerization process, leading to low monomer conversion.[12]

  • Suboptimal Temperature: The reaction temperature affects the initiator decomposition rate and the propagation rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can promote side reactions or cause premature initiator burnout.[17]

  • Isomerization: At elevated temperatures, maleate esters can isomerize to their trans-isomer, fumarates.[4][18] Fumarates have different reactivity and may not polymerize under the same conditions, thus lowering the yield of the desired maleate-based polymer.

Q5: Can I achieve a controlled polymerization with maleate esters to manage molecular weight and architecture?

A5: Yes, controlled radical polymerization (CRP) techniques have been successfully applied. Reverse Addition-Fragmentation chain-Transfer (RAFT) polymerization, in particular, has been used to copolymerize maleic anhydride and its derivatives with monomers like styrene.[1] This method allows for the synthesis of polymers with predetermined molecular weights, narrow molar mass distributions, and even the creation of novel block copolymers.[1][19]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No or Very Low Polymer Yield Insufficient Initiator: Too few radicals are generated to initiate polymerization.[12]Increase initiator concentration incrementally. Ensure the initiator is not expired or degraded.
Suboptimal Temperature: Temperature is too low for the chosen initiator's half-life.[17]Increase the temperature to match the initiator's optimal range or select an initiator with a lower decomposition temperature.[12]
Unsuitable Monomer System: Attempting homopolymerization of the maleate ester.[1]Introduce an electron-donating comonomer such as styrene or a vinyl ether to facilitate alternating copolymerization.[2][11]
Inhibitor Presence: Oxygen or other impurities in the monomers or solvent are quenching radicals.Purify monomers and solvent before use. Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon).
Low Molecular Weight High Initiator Concentration: A high number of initiated chains consume the available monomer quickly.[12]Reduce the initiator concentration.[12] This will create fewer, longer polymer chains.
Chain Transfer: Chain transfer agents (impurities or solvent) are terminating chains prematurely.Purify all reactants and use a solvent with a low chain-transfer constant.
Reaction Stops Prematurely Initiator Burnout: The initiator has been fully consumed before all monomer is reacted.[17]Choose an initiator with a longer half-life at the reaction temperature or perform a second addition of initiator during the reaction.[19]
Monomer Depletion: One of the comonomers in a copolymerization has been fully consumed.Ensure the initial monomer feed ratio is appropriate for the desired conversion.
Inconsistent Polymer Properties Isomerization to Fumarate: High reaction temperatures may be converting the maleate (cis) to the fumarate (trans) isomer.[18]Carefully control and potentially lower the reaction temperature. Analyze the monomer mixture during the reaction to check for isomerization.

Data Presentation

Table 1: Common Free-Radical Initiators for Maleate Ester Polymerization

Initiator TypeExampleTypical Temperature Range (°C)Key Characteristics
Azo Initiators Azobisisobutyronitrile (AIBN)45 - 85[12]Widely used, not susceptible to induced decomposition.
Organic Peroxides Benzoyl Peroxide (BPO)60 - 90[]Common for vinyl and acrylic monomers; can be used in grafting.[12]
Redox Initiators Peroxide-Amine Systems0 - 50[16]Allows for polymerization at lower temperatures, reducing side reactions.[][16]

Table 2: Effect of Key Parameters on Maleate Ester Copolymerization

ParameterEffect of Increasing the ParameterRationale
Initiator Concentration Polymerization rate increases; Molecular weight decreases.[12]More free radicals are generated to initiate a larger number of shorter polymer chains.[12]
Reaction Temperature Polymerization rate increases; Risk of side reactions (e.g., isomerization) and premature initiator decomposition increases.[17][18]Higher thermal energy increases both initiator decomposition and propagation rates.
Comonomer Feed Ratio Affects copolymer composition and reaction kinetics.In alternating copolymerization, a 1:1 molar ratio often yields the highest rate and a perfectly alternating structure.[1]
Ester Group Size Polymerization rate may decrease.Larger, bulkier ester groups can increase steric hindrance, impeding monomer approach to the active radical center.[3]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Copolymerization of Diethyl Maleate with Styrene

This protocol describes a general method for the solution copolymerization of an electron-poor maleate ester with an electron-rich comonomer.

Materials:

  • Diethyl maleate (monomer 1)

  • Styrene (monomer 2)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Ethyl Acetate (solvent)[20]

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Monomer Purification: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Diethyl maleate can be distilled under reduced pressure if necessary.

  • Reaction Setup: To a dry round-bottom flask, add diethyl maleate (e.g., 0.1 mol), styrene (e.g., 0.1 mol), and AIBN (e.g., 0.1-1.0 mol% of total monomers).

  • Solvent Addition: Add enough solvent (e.g., Toluene) to create a 20-50% (w/w) solution of monomers.

  • Degassing: Seal the flask with a septum and purge the solution with an inert gas (N₂ or Ar) for 20-30 minutes while stirring to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 70°C for AIBN in toluene).[20] Allow the reaction to proceed under an inert atmosphere for a set time (e.g., 4-24 hours).

  • Isolation: After the reaction time, cool the flask to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a stirred non-solvent (e.g., methanol) to precipitate the copolymer.

  • Purification: Filter the precipitated polymer. Redissolve the polymer in a small amount of a good solvent (e.g., THF or acetone) and re-precipitate it to remove unreacted monomers and initiator fragments.

  • Drying: Collect the final polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Propagation Rate start Problem: Low Polymer Yield or Rate check_monomers Step 1: Evaluate Monomer System start->check_monomers is_homopolymerization Attempting Homopolymerization? check_monomers->is_homopolymerization add_comonomer Solution: Add Electron-Donating Comonomer (e.g., Styrene) is_homopolymerization->add_comonomer Yes check_initiator Step 2: Check Initiator System is_homopolymerization->check_initiator No initiator_conc Concentration Too Low/High? check_initiator->initiator_conc adjust_conc Solution: Adjust Initiator Concentration initiator_conc->adjust_conc Yes initiator_type Correct Temp for Initiator? initiator_conc->initiator_type No change_initiator Solution: Change Initiator or Adjust Temperature initiator_type->change_initiator No check_conditions Step 3: Verify Reaction Conditions initiator_type->check_conditions Yes is_deoxygenated System Fully Deoxygenated? check_conditions->is_deoxygenated degas_system Solution: Improve Degassing (Purge with N2/Ar) is_deoxygenated->degas_system No

Caption: Logical workflow for troubleshooting low polymerization rates.

Hindering_Factors Factors Hindering Maleate Ester Homopolymerization maleate Maleate Ester Monomer radical Propagating Maleate Radical maleate->radical Initiation low_rate Low Propagation Rate (Slow Polymerization) radical->low_rate steric Steric Hindrance (Bulky Ester Groups) steric->radical Hinders monomer approach resonance Resonance Stabilization (Delocalized Radical) resonance->radical Reduces reactivity electronic Electronic Effects (Electron-Poor Double Bond) electronic->radical Discourages self-addition

Caption: Key factors that inhibit the homopolymerization of maleate esters.

Experimental_Workflow General Experimental Workflow for Copolymerization setup 1. Reaction Setup (Glassware, Stir Bar) add 2. Add Reactants (Monomers, Initiator, Solvent) setup->add purge 3. Degas System (Purge with N2/Ar) add->purge react 4. Heat & React (e.g., 70°C for 4-24h) purge->react isolate 5. Isolate Polymer (Precipitate in Non-Solvent) react->isolate dry 6. Purify & Dry (Redissolve/Reprecipitate, Vacuum Oven) isolate->dry

Caption: A typical experimental workflow for maleate ester copolymerization.

References

Technical Support Center: Optimization of Dibutyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dibutyl maleate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction has a low yield of this compound, and I observe a significant amount of the monoester intermediate. How can I drive the reaction to completion?

  • Answer: The synthesis of this compound from maleic anhydride and n-butanol is a two-step equilibrium reaction. The presence of the monoester indicates that the second esterification step is incomplete. To shift the equilibrium towards the formation of the desired diester, the removal of water produced during the reaction is critical.[1][2]

    • Troubleshooting Steps:

      • Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene or xylene to continuously remove water as it forms.[3][4] If a Dean-Stark apparatus is not used, consider performing the reaction under a vacuum or adding a drying agent.

      • Increase Alcohol Stoichiometry: Using an excess of n-butanol can help drive the equilibrium towards the product side. Molar ratios of maleic anhydride to n-butanol of 1:2.5 up to 1:4 have been reported to be effective.[5][6]

      • Optimize Catalyst Loading: Ensure the correct amount of acid catalyst is used. Insufficient catalyst will lead to a slow reaction, while an excessive amount can promote side reactions.[2] For example, with p-toluenesulfonic acid, a molar ratio of maleic anhydride to n-butanol to catalyst of 1:4:0.016 has been used.[6]

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Reaction times of 2 to 4 hours at temperatures between 80-130°C are typical, depending on the catalyst and setup.[5][7]

Issue 2: Presence of Impurities and Color Formation

  • Question: My final product is discolored (yellowish) and contains impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: Discoloration and impurities can arise from several side reactions, often promoted by high temperatures and strong acid catalysts.

    • Common Side Reactions and Solutions:

      • Isomerization to Dibutyl Fumarate: Maleic acid and its esters can isomerize to the more stable trans-isomer, fumaric acid and its corresponding esters. This is often catalyzed by acid and heat.[2]

        • Solution: Control the reaction temperature carefully, avoiding excessive heat. Limit the reaction time to what is necessary for completion to reduce the exposure to acidic conditions at high temperatures.[2]

      • Ether Formation (Dibutyl Ether): Strong acid catalysts, such as sulfuric acid, can catalyze the dehydration of n-butanol to form dibutyl ether, especially at higher temperatures.[2]

        • Solution: Moderate the reaction temperature. Consider using a milder or solid acid catalyst (e.g., p-toluenesulfonic acid, ion-exchange resins) instead of strong mineral acids like sulfuric acid, which are more prone to causing dehydration.[2][7]

      • Polymerization and Carbonization: At high temperatures, polymerization of the unsaturated maleate can occur, leading to higher viscosity and discoloration. Strong acids can also cause charring or carbonization of the reactants.[7]

        • Solution: Maintain a controlled reaction temperature and avoid localized overheating. The use of milder catalysts can also mitigate these side reactions.

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying my this compound. What is the recommended workup and purification procedure?

  • Answer: Proper workup is essential to remove the catalyst, unreacted starting materials, and byproducts.

    • Purification Steps:

      • Neutralization: After cooling the reaction mixture, wash it with a basic solution, such as saturated sodium bicarbonate or sodium carbonate solution, to neutralize the acid catalyst and remove any remaining acidic species.[4]

      • Washing: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.

      • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

      • Distillation: Purify the final product by vacuum distillation to separate the this compound from unreacted n-butanol and other less volatile impurities.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical starting materials for this compound synthesis?

    • A1: The most common starting materials are maleic anhydride and n-butanol.[8][9] Maleic acid can also be used.

  • Q2: Which catalysts are most effective for this synthesis?

    • A2: A variety of acid catalysts can be used. P-toluenesulfonic acid is a common and effective choice.[3][6][8] Other catalysts include sulfuric acid (though it can cause more side reactions), solid acid catalysts like ion-exchange resins (which simplify catalyst removal), and ionic liquids.[5][7][10]

  • Q3: What is the role of the azeotropic solvent (e.g., toluene)?

    • A3: An azeotropic solvent is used to facilitate the removal of water produced during the esterification reaction via a Dean-Stark apparatus. This helps to drive the reaction to completion.[5]

  • Q4: What are the optimal reaction conditions?

    • A4: Optimal conditions can vary depending on the catalyst used. Generally, a molar excess of n-butanol is used (e.g., a 1:2.5 to 1:4 ratio of maleic anhydride to n-butanol).[5][6] Reaction temperatures typically range from 80°C to 130°C, with reaction times of 2 to 4 hours.[5][7]

  • Q5: How can I monitor the progress of the reaction?

    • A5: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.[4] Alternatively, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to analyze aliquots of the reaction mixture.[11] Measuring the acid value of the reaction mixture over time is another method to determine the extent of esterification.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

CatalystMolar Ratio (Anhydride:Butanol)Catalyst LoadingTemperature (°C)Time (h)Yield/Esterification RateReference
p-Toluenesulfonic acid1:40.016 (molar ratio to anhydride)Reflux1.17 (70 min)95.6%[6]
Zr(SO4)2/SiO21:2.56% (of maleic anhydride mass)Reflux2.098.5%[5]
Ionic Liquid [HSO3-pmim]+[HSO4]-1:42.0g (for ~0.1 mol anhydride)Microwave (600W)0.25 (15 min)99.36%[5]
Hydrogen type cation exchange resin1:1.5 to 1:2.525-35kg (for 98kg anhydride)80-1303-499.3-99.4%[7]

Experimental Protocols

Protocol 1: Synthesis using p-Toluenesulfonic Acid

This protocol is based on a common laboratory-scale synthesis.

  • Materials:

    • Maleic anhydride (0.63 mol)

    • n-Butanol (300 mL)

    • p-Toluenesulfonic acid (1 g)

    • Toluene (optional, as azeotropic solvent)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark trap and condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add maleic anhydride and n-butanol.

    • Add the p-toluenesulfonic acid catalyst to the mixture.

    • Heat the mixture to reflux with vigorous stirring. If using toluene, the azeotrope will begin to collect in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected, or until no more water is observed to be forming (typically 2-4 hours, though some literature reports up to 16 hours for full conversion).[3]

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Dibutyl_Maleate_Synthesis_Pathway cluster_reactants Reactants cluster_products Products MA Maleic Anhydride Monoester Monobutyl Maleate MA->Monoester + n-Butanol NB n-Butanol NB->Monoester DBM This compound NB->DBM Cat Acid Catalyst (H+) Cat->Monoester Cat->DBM Monoester->DBM + n-Butanol Water Water (H2O)

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield / Incomplete Reaction? Start->CheckYield CheckPurity Product Impure / Discolored? CheckYield->CheckPurity No WaterRemoval Optimize Water Removal (e.g., Dean-Stark) CheckYield->WaterRemoval Yes CheckTempTime Adjust Temperature / Time CheckPurity->CheckTempTime Yes End Successful Synthesis CheckPurity->End No IncreaseButanol Increase n-Butanol Stoichiometry WaterRemoval->IncreaseButanol OptimizeCatalyst Check Catalyst Loading IncreaseButanol->OptimizeCatalyst OptimizeCatalyst->CheckPurity CheckSideReactions Minimize Side Reactions (Isomerization, Ether Formation) CheckTempTime->CheckSideReactions Purification Optimize Purification Protocol (Neutralize, Wash, Distill) CheckSideReactions->Purification Purification->End

Caption: Troubleshooting workflow for this compound synthesis optimization.

References

Technical Support Center: Strategies to Prevent Catalyst Deactivation in Dibutyl Maleate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of dibutyl maleate.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Q1: My reaction has stopped or slowed down significantly before reaching full conversion. What could be the problem?

Possible Causes:

  • Catalyst Deactivation: The most likely cause is the deactivation of your catalyst through poisoning, coking/fouling, or thermal degradation.

  • Equilibrium Has Been Reached: The esterification reaction is reversible. If the water produced is not effectively removed, the reaction will reach equilibrium, preventing further conversion.

  • Loss of Active Catalyst: For solid catalysts, physical breakdown (attrition) or leaching of the active sites into the reaction medium can occur.

Troubleshooting Steps:

  • Verify Water Removal: Ensure your water removal system (e.g., Dean-Stark apparatus) is functioning correctly and that no water is returning to the reaction vessel.

  • Check for Obvious Fouling: Visually inspect the catalyst (if possible). The formation of a solid or tar-like substance on the catalyst surface is a sign of coking.

  • Analyze Feedstock Purity: Review the specifications of your maleic anhydride and n-butanol for potential catalyst poisons.

  • Test Catalyst Activity: If possible, carefully extract a small, representative sample of the catalyst and test its activity in a fresh reaction mixture under ideal conditions.

  • Consider Catalyst Regeneration or Replacement: If deactivation is confirmed, refer to the catalyst regeneration protocols or use a fresh batch of catalyst.

Q2: I'm observing a gradual decline in reaction rate over several batches with a recycled catalyst. What is the likely cause?

Possible Causes:

  • Progressive Fouling/Coking: The slow accumulation of high molecular weight byproducts on the catalyst surface can gradually block active sites.

  • Sintering: If operating at high temperatures, the catalyst's active surface area may be slowly decreasing due to the agglomeration of small crystallites into larger ones.

  • Gradual Poisoning: A low concentration of a poison in the feedstock can lead to a slow but steady deactivation of the catalyst over time.

Troubleshooting Steps:

  • Monitor Reaction Temperature: Ensure the reaction temperature has not exceeded the recommended limit for your catalyst, as high temperatures can accelerate both coking and sintering.

  • Characterize the Spent Catalyst: After several cycles, analyze the catalyst using techniques like BET surface area analysis to check for a reduction in surface area (indicative of sintering or pore blockage) or TGA/TPO to quantify coke deposition.

  • Implement a Regeneration Schedule: Proactively regenerate the catalyst at regular intervals before significant activity loss is observed. Refer to the detailed regeneration protocols below.

Q3: My reaction has experienced a sudden and sharp drop in activity. What should I investigate?

Possible Causes:

  • Acute Catalyst Poisoning: The introduction of a significant concentration of a catalyst poison from a contaminated batch of feedstock or solvent is a common cause of sudden deactivation.

  • Mechanical Failure (for packed-bed reactors): Channeling or a sudden increase in pressure drop in a packed-bed reactor can lead to poor reactant-catalyst contact and a sharp decline in conversion.

Troubleshooting Steps:

  • Isolate the Feedstock Batch: Immediately quarantine the current batches of maleic anhydride, n-butanol, and any solvents used.

  • Analyze for Contaminants: If possible, analyze the feedstock for common catalyst poisons such as sulfur or nitrogen compounds.

  • Inspect the Reactor: For packed-bed reactors, check for any signs of channeling, blockages, or significant pressure drop changes.

Frequently Asked Questions (FAQs)

What are the main causes of catalyst deactivation in this compound synthesis?

The primary causes of catalyst deactivation in this esterification process can be categorized as:

  • Chemical Deactivation:

    • Poisoning: Strong chemisorption of impurities from the reactants onto the active sites of the catalyst. Common poisons include sulfur and nitrogen compounds.

    • Fouling/Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.

  • Thermal Deactivation:

    • Sintering: The agglomeration of small catalyst crystallites into larger ones at high temperatures, leading to a loss of active surface area.

  • Mechanical Deactivation:

    • Attrition/Crushing: The physical breakdown of the catalyst particles, especially in stirred or fluidized bed reactors.

How can I prevent catalyst poisoning?

The most effective strategy is to ensure the purity of your reactants.

  • Use High-Purity Feedstocks: Source maleic anhydride and n-butanol with low levels of sulfur, nitrogen, and other potential contaminants.

  • Feedstock Purification: If necessary, implement a purification step for your reactants before they enter the reactor.

What are the optimal operating conditions to minimize coking?

Coking is often temperature-dependent.

  • Temperature Control: Operate within the recommended temperature range for your catalyst. Avoid excessive temperatures, which can promote the formation of coke precursors.

  • Molar Ratio: Using an appropriate molar ratio of n-butanol to maleic anhydride can sometimes minimize side reactions that lead to coke formation.

Can the water produced during the reaction deactivate the catalyst?

Yes, for some solid acid catalysts, water can act as a deactivating agent by competing with the reactants for adsorption on the active sites. Efficient removal of water using a Dean-Stark trap or molecular sieves is crucial not only to drive the reaction equilibrium but also to maintain the catalyst's activity.

Data Presentation

Table 1: Comparison of Catalytic Performance in this compound Synthesis

CatalystReactant Ratio (Butanol:Maleic Anhydride)Temperature (°C)Reaction Time (min)Yield/Conversion (%)Reference
p-toluenesulfonic acid4:1Reflux7095.6% Yield[1][2]
Sulfuric Acid4:1Reflux70Lower than p-TSA[1]
Ferric Chloride Hexahydrate4:1Reflux70Lower than p-TSA[1]
SO₄²⁻/Fe₂O₃ Solid AcidVariesVariesVariesHigh Esterification Rate[3]
Hydrogen-type Cation Exchange Resin1.13:1 (by weight)90-12524099.3% Esterification Rate

Note: Direct comparison should be made with caution as other experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: General Synthesis of this compound using an Acid Catalyst

Materials:

  • Maleic anhydride

  • n-butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

  • Toluene (or another suitable water-entraining solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the flask, add maleic anhydride, n-butanol (typically in a molar excess, e.g., 2.5:1 to 4:1 alcohol to anhydride), the acid catalyst (e.g., 1-2% by weight of the reactants), and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by the amount of water collected. The reaction is considered complete when water ceases to be collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess n-butanol by rotary evaporation or distillation.

    • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Regeneration of Amberlyst-15 Ion-Exchange Resin

Objective: To restore the catalytic activity of Amberlyst-15 that has been deactivated by fouling or poisoning.

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Hydrochloric acid (e.g., 3-7% solution)

  • Deionized water

  • Chromatography column or funnel with a fritted disc

  • Beakers

Procedure:

  • Washing: Place the deactivated resin in a beaker and wash with a solvent that is a good solvent for the reactants and products (e.g., methanol or acetone) to remove any adsorbed organic species. Decant the solvent.

  • Acid Regeneration:

    • Transfer the washed resin to a chromatography column.

    • Pass 2-4 bed volumes of a 3-7% hydrochloric acid solution through the resin bed from top to bottom over 1-2 hours.[4] This step reprotonates the sulfonic acid groups and displaces cationic poisons.

  • Rinsing:

    • After the acid wash, rinse the resin with several bed volumes of deionized water until the effluent is neutral (check with pH paper).[4] This removes the excess acid.

  • Drying:

    • The regenerated resin can be dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Do not exceed the maximum operating temperature of the resin.

  • Storage: Store the regenerated and dried resin in a sealed container to prevent moisture absorption.

Protocol 3: Analysis of n-Butanol Purity by Gas Chromatography (GC-FID)

Objective: To determine the purity of n-butanol and identify potential volatile impurities.

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a non-polar polydimethylsiloxane or a polyethylene glycol phase column).[1][5]

  • Helium or nitrogen as the carrier gas.

Procedure:

  • Sample Preparation: Depending on the expected concentration of impurities, the n-butanol sample may be injected neat or diluted in a suitable solvent. For purity analysis where the main peak will be very large, a split injection is necessary to avoid overloading the column and detector.[5]

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) to separate volatile impurities, then ramp up to a higher temperature to elute the n-butanol and any less volatile components.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 275°C).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Analysis:

    • Inject a small volume (e.g., 0.1-1.0 µL) of the sample.

    • Record the chromatogram.

    • Identify peaks by comparing their retention times to those of known standards.

    • Quantify the purity and impurity levels using area percent calculations or an internal/external standard calibration.

Visualizations

Dibutyl_Maleate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Feedstock Feedstock (Maleic Anhydride, n-Butanol) Purity_Check Purity Analysis (GC/HPLC) Feedstock->Purity_Check Catalyst Catalyst (e.g., Amberlyst-15) Reactor Reactor Setup (Flask, Dean-Stark, Condenser) Catalyst->Reactor Purity_Check->Reactor Pure Feed Esterification Esterification Reaction (Heating & Stirring) Reactor->Esterification Water_Removal Continuous Water Removal Esterification->Water_Removal Neutralization Neutralization & Washing Esterification->Neutralization Crude Product Drying Drying Organic Layer Neutralization->Drying Purification Solvent Removal & Vacuum Distillation Drying->Purification Final_Product This compound Purification->Final_Product Deactivation_Poison->Esterification Catalyst Poisoning Risk Deactivation_Coke->Esterification Coking/Fouling Risk

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Catalyst_Deactivation Start Problem: Low Conversion or Slow Rate Check_Rate Is the activity loss sudden or gradual? Start->Check_Rate Sudden Sudden Loss Check_Rate->Sudden Sudden Gradual Gradual Loss Check_Rate->Gradual Gradual Cause_Poison Likely Cause: Acute Poisoning Sudden->Cause_Poison Check_Temp Was reaction temp exceeded? Gradual->Check_Temp Action_Poison Action: 1. Analyze feedstock for impurities. 2. Replace catalyst & feedstock. Cause_Poison->Action_Poison Cause_Foul_Sinter Likely Cause: Fouling/Coking or Sintering High_Temp Yes Check_Temp->High_Temp Yes Normal_Temp No Check_Temp->Normal_Temp No Cause_Sinter Possible Sintering High_Temp->Cause_Sinter Cause_Foul Likely Fouling/Coking Normal_Temp->Cause_Foul Action_Sinter Action: 1. Lower reaction temperature. 2. Consider more thermally stable catalyst. Cause_Sinter->Action_Sinter Action_Foul Action: 1. Characterize spent catalyst (TGA). 2. Regenerate catalyst. Cause_Foul->Action_Foul

Caption: Troubleshooting flowchart for catalyst deactivation.

Catalyst_Poisoning_Mechanism Catalyst Active Catalyst Site -SO₃H group on resin Product Product This compound + H₂O Catalyst->Product Desorption Deactivated_Catalyst Deactivated Catalyst Site Poison strongly adsorbed on active site Reactants Reactants Maleic Anhydride + n-Butanol Reactants->Catalyst Adsorption & Reaction Reactants->Deactivated_Catalyst Reaction Blocked Poison Poison Molecule e.g., Sulfur Compound (R-SH) Poison->Catalyst Strong Chemisorption (Blocks Active Site)

Caption: Mechanism of catalyst poisoning by a sulfur compound.

References

Troubleshooting low incorporation of Dibutyl maleate in copolymers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of Dibutyl Maleate (DBM) in their copolymerization reactions.

Troubleshooting Guide

Question: My copolymer has a very low incorporation of this compound. What are the primary factors I should investigate?

Low incorporation of this compound (DBM) is a common issue, primarily stemming from its inherent reactivity characteristics. DBM, a 1,2-disubstituted ethylene monomer, exhibits a low tendency to homopolymerize due to steric hindrance from its bulky butyl ester groups.[1][2] However, it readily copolymerizes with electron-rich monomers.

Here are the key areas to troubleshoot:

  • Comonomer Choice and Reactivity Ratios: The choice of comonomer is critical. DBM copolymerizes more efficiently with electron-donating monomers. The reactivity ratios (r1, r2) of the monomer pair dictate the copolymer composition. An ideal scenario for incorporation is when both reactivity ratios are less than 1, favoring alternating copolymerization. For example, in the well-studied Vinyl Acetate (VAc) and DBM system, the reactivity ratios favor the incorporation of both monomers.[1]

  • Monomer Feed Ratio: The initial molar ratio of your comonomers in the reaction feed directly influences the composition of the resulting copolymer.[2] If the DBM feed ratio is too low, its incorporation will naturally be limited. Experiment with varying the initial [Comonomer]/[DBM] ratio.

  • Polymerization Conditions:

    • Temperature: Higher temperatures can increase the overall reaction rate.[2] However, for some systems, excessively high temperatures might lead to side reactions or depropagation.

    • Initiator Concentration: The concentration of the free-radical initiator (e.g., AIBN, BPO) will affect the rate of polymerization and potentially the copolymer composition.[2]

    • Solvent: The choice of solvent can influence the solubility of the monomers and the resulting polymer, affecting the reaction kinetics.[3]

  • Polymerization Method:

    • Solution Polymerization: This method, where monomers and the resulting copolymer are soluble in the solvent, can lead to homogeneous copolymers with low residual monomer levels.[3]

    • Bulk Polymerization: While feasible, it can be challenging to control due to potential viscosity increases.

    • Emulsion/Miniemulsion Polymerization: These heterogeneous techniques can be effective but introduce additional variables such as surfactants and phase partitioning of the monomers.[4][5]

    • Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ITP (Iodine Transfer Polymerization) can offer better control over the copolymer architecture and composition.[6][7]

To systematically troubleshoot, a logical workflow can be followed:

TroubleshootingWorkflow Start Low DBM Incorporation CheckReactivity Review Comonomer Reactivity Ratios (r_DBM vs. r_comonomer) Start->CheckReactivity AdjustFeed Adjust Monomer Feed Ratio (Increase DBM concentration) CheckReactivity->AdjustFeed If ratios are unfavorable AnalyzeCopolymer Analyze Copolymer Composition (e.g., 1H NMR) CheckReactivity->AnalyzeCopolymer OptimizeConditions Optimize Reaction Conditions (Temperature, Initiator, Solvent) AdjustFeed->OptimizeConditions AdjustFeed->AnalyzeCopolymer ChangeMethod Consider Alternative Polymerization Method (e.g., Solution, Controlled Radical) OptimizeConditions->ChangeMethod If optimization fails OptimizeConditions->AnalyzeCopolymer ChangeMethod->AnalyzeCopolymer AnalyzeCopolymer->Start If DBM % is still low Success Successful Incorporation AnalyzeCopolymer->Success If DBM % is satisfactory

Caption: Troubleshooting workflow for low DBM incorporation.
Question: How can I accurately determine the amount of this compound incorporated into my copolymer?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most reliable and widely used methods for determining the composition of copolymers.[2][8] By integrating the signals corresponding to the protons unique to each monomer unit in the copolymer, you can calculate their molar ratio.

For a copolymer of Vinyl Acetate (VAc) and this compound (DBM), you would typically:

  • Dissolve a purified sample of the copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify characteristic peaks for each monomer unit. For example, the methine proton of the VAc unit and the vinyl protons of the DBM unit will have distinct chemical shifts.

  • Integrate the areas of these characteristic peaks.

  • Calculate the molar composition from the ratio of the integrated areas, normalized by the number of protons each signal represents.

Other techniques like Size Exclusion Chromatography with multiple detectors (SEC-MALS-dRI-UV) can also provide information on copolymer composition across the molecular weight distribution.[8][9]

Frequently Asked Questions (FAQs)

Q1: Can this compound undergo homopolymerization? A1: this compound has a very low tendency to homopolymerize under typical free-radical polymerization conditions.[2] This is attributed to the steric hindrance caused by the two bulky butyl ester groups on the double bond.

Q2: What are some common comonomers for this compound? A2: DBM is often copolymerized with electron-rich vinyl monomers. The most common comonomer cited in the literature is Vinyl Acetate (VAc).[1][2][6][7] Other potential comonomers include styrene and N-vinyl lactams.[1][3][10]

Q3: How do the reactivity ratios of this compound with Vinyl Acetate affect copolymerization? A3: The reactivity ratios for the free-radical copolymerization of Vinyl Acetate (VAc, M1) and this compound (DBM, M2) indicate a tendency toward the formation of an alternating copolymer.[1] This means that the growing polymer chain with a VAc terminal radical prefers to add a DBM monomer, and a chain ending in a DBM radical prefers to add a VAc monomer. This behavior facilitates the incorporation of DBM.

Monomer 1 (M1)Monomer 2 (M2)r1r2System Description
Vinyl AcetateThis compound0.1140.056Favors alternating copolymer structure[1]
StyreneDibutyltin Maleate0.290.01Styrene is more reactive, but DBM analogue incorporates[10]
Butyl AcrylateDibutyltin Maleate0.580.02Butyl Acrylate is more reactive[10]

Note: Data for Dibutyltin Maleate is used as a proxy to indicate the general reactivity behavior of a maleate monomer with these comonomers.

Q4: What is a typical starting point for the monomer feed ratio? A4: A good starting point is an equimolar feed ratio (1:1) of the comonomer to this compound.[1] Based on the results of your initial experiment and the analysis of the copolymer composition, you can then adjust the feed ratio to achieve the desired level of DBM incorporation. Studies have investigated VAc:DBM molar ratios from 1:1 up to 10:1.[2]

Q5: Are there any specific safety precautions for working with this compound? A5: this compound may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[11] It is essential to handle DBM in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and consult the Safety Data Sheet (SDS) before use.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

This protocol is a general guideline based on typical procedures reported in the literature.[2]

Materials:

  • Vinyl Acetate (VAc), purified (e.g., by distillation to remove inhibitor)

  • This compound (DBM), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., Chloroform, Toluene, or Ethanol), anhydrous

  • Nitrogen or Argon gas

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle or oil bath with temperature control

  • Precipitation solvent (e.g., Methanol or Hexane)

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask, dissolve the desired amounts of VAc, DBM, and AIBN in the chosen solvent. A typical starting point could be a 5:1 molar ratio of VAc to DBM and a monomer to initiator molar ratio of 100:1.[2]

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) under a continuous nitrogen atmosphere with constant stirring.[2][6]

  • Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). Samples can be taken periodically to monitor conversion via ¹H NMR if desired.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol).

  • Purification: Filter the precipitated polymer and redissolve it in a small amount of a suitable solvent (e.g., chloroform). Reprecipitate the polymer to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.

  • Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Analysis of Copolymer Composition by ¹H NMR

Procedure:

  • Prepare a solution of the dried copolymer (approx. 10-15 mg/mL) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).[2]

  • Process the spectrum (phasing, baseline correction).

  • Identify and integrate the characteristic peaks. For VAc-co-DBM, this could be the methine proton of VAc (~4.8 ppm) and the vinyl protons of DBM (~6.2 ppm in the monomer, which will disappear upon polymerization, so backbone protons must be used).

  • Calculate the mole fraction of each monomer in the copolymer.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Prep_Monomers Prepare & Purify Monomers & Solvent Charge_Flask Charge Flask with Reagents Prep_Monomers->Charge_Flask Prep_Initiator Prepare Initiator (AIBN) Prep_Initiator->Charge_Flask Prep_Flask Assemble Reaction Flask Prep_Flask->Charge_Flask Degas Degas with N2/Ar Charge_Flask->Degas Heat Heat to Reaction Temp (e.g., 70°C) Degas->Heat Polymerize Polymerize for Set Time Heat->Polymerize Cool Cool to Room Temp Polymerize->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate Purify Purify by Re-precipitation Precipitate->Purify Dry Dry Under Vacuum Purify->Dry Analyze Analyze Copolymer (1H NMR, GPC) Dry->Analyze

References

Technical Support Center: Refinement of Purification Methods for High-Purity Dibutyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Dibutyl maleate (DBM).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound has a yellow tint. How can I remove the color?

Answer:

A yellow discoloration in this compound is typically due to the presence of colored organic impurities. Several methods can be employed for color removal:

  • Activated Carbon Treatment: This is a common and effective method for removing colored impurities.[1][2]

    • Protocol:

      • Dissolve the colored DBM in a suitable solvent (e.g., ethanol) at a 1:1 ratio.

      • Add 1-5% (w/w) of activated carbon to the solution. The optimal amount may need to be determined empirically.

      • Stir the mixture at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but care should be taken to avoid solvent loss.

      • Remove the activated carbon by filtration through a fine filter paper or a Celite® bed.

      • Remove the solvent under reduced pressure to obtain the decolorized DBM.

  • Chromatography: Column chromatography can be effective in separating colored impurities.

    • Normal-Phase Chromatography: Use silica gel as the stationary phase and a non-polar eluent system, such as a hexane/ethyl acetate gradient.

    • Reverse-Phase Chromatography: Use a C18 stationary phase with a polar eluent system, like a methanol/water or acetonitrile/water gradient.[3]

  • Distillation: High-vacuum fractional distillation can sometimes separate the desired colorless product from higher-boiling colored impurities. Ensure the vacuum is sufficiently low to prevent thermal degradation which can itself cause discoloration.

Question 2: After synthesis and initial work-up, the purity of my this compound is lower than expected. What are the likely impurities and how can I remove them?

Answer:

The primary impurities in crude this compound often include:

  • Unreacted Starting Materials: Maleic anhydride and n-butanol.

  • Catalyst: For example, p-toluenesulfonic acid.

  • Isomeric Impurity: Dibutyl fumarate.

  • By-products: Alkoxysuccinic acid dialkyl esters.

Purification Strategy:

  • Washing:

    • Wash the crude product with a 5-10% sodium bicarbonate or sodium carbonate solution to neutralize and remove the acidic catalyst and any unreacted maleic anhydride.

    • Follow with a water wash to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Vacuum Distillation: This is the most common and effective method for removing unreacted n-butanol and other volatile impurities.

Question 3: I am struggling to separate this compound from its isomer, Dibutyl fumarate. What is the best approach?

Answer:

Separating cis/trans isomers like this compound and Dibutyl fumarate can be challenging due to their similar physical properties.

  • Fractional Distillation under High Vacuum: While difficult, a carefully controlled fractional distillation with a high-efficiency distillation column may achieve partial separation. Monitor the fractions closely using GC analysis.

  • Preparative Chromatography: This is often the most effective method for separating isomers.

    • HPLC: A reverse-phase HPLC system with a C18 column and an acetonitrile/water mobile phase can provide good separation.[3] The method can be scaled up for preparative purification.

    • Flash Chromatography: Using a high-resolution silica gel column with an optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexane) can also be effective.

Question 4: My this compound product is wet even after drying with a drying agent. How can I effectively remove residual water?

Answer:

Residual water can be problematic. Here are some methods to ensure a dry product:

  • Azeotropic Distillation: If there are traces of a solvent that forms an azeotrope with water (like toluene), a Dean-Stark apparatus can be used during the initial solvent removal step to effectively remove water.

  • Drying over Molecular Sieves: For final drying of the purified product, adding activated 3Å or 4Å molecular sieves and allowing it to stand overnight can effectively remove trace amounts of water.

  • High Vacuum: Applying a high vacuum for a prolonged period can help to remove residual water, especially if the product is gently warmed.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a standard purification process?

A1: A standard purification involving washing and vacuum distillation can typically yield this compound with a purity of >98%. For higher purity (>99.5%), a secondary purification step like chromatography may be necessary.

Q2: How can I analyze the purity of my this compound sample?

A2: The most common and effective methods for purity analysis are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile impurities and allows for their identification based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities and for separating isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure and identify impurities if their signals do not overlap with the product signals.

Q3: What are the ideal storage conditions for high-purity this compound?

A3: High-purity this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.

Q4: Can I use crystallization to purify this compound?

A4: this compound has a very low melting point (around -85°C), which makes traditional crystallization from a melt or solution impractical for purification at a standard laboratory scale.

Experimental Protocols

Protocol 1: Standard Purification of Crude this compound
  • Neutralization and Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a 5% (w/v) sodium bicarbonate solution and shake vigorously for 2 minutes. Release the pressure frequently.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add anhydrous magnesium sulfate (approx. 10g per 100mL of DBM) and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together.

    • Allow the mixture to stand for at least 30 minutes.

    • Filter the dried this compound to remove the drying agent.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound under the applied vacuum (e.g., ~165°C at 20 mmHg).

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC-MS Instrument Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedKey Impurities RemovedAdvantagesDisadvantages
Washing + Vacuum Distillation 98-99%Unreacted starting materials, catalyst, volatile by-productsSimple, scalable, cost-effectiveMay not effectively remove isomers or high-boiling impurities
Activated Carbon Treatment >99% (post-distillation)Colored impurities, trace organic contaminantsExcellent for color removalCan lead to product loss due to adsorption, requires an additional filtration step
Preparative HPLC >99.5%Isomers (Dibutyl fumarate), closely related by-productsHigh resolution and separation efficiencyExpensive, requires specialized equipment, lower throughput
Column Chromatography >99%Polar impurities, colored compoundsGood for removing a wide range of impuritiesCan be time-consuming, uses large volumes of solvent

Mandatory Visualization

PurificationWorkflow Crude_DBM Crude this compound Washing Washing (5% NaHCO3, H2O) Crude_DBM->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation High_Purity_DBM High-Purity DBM (>98%) Distillation->High_Purity_DBM Optional_Steps Optional Polishing Steps High_Purity_DBM->Optional_Steps Activated_Carbon Activated Carbon Treatment Optional_Steps->Activated_Carbon Chromatography Preparative Chromatography Optional_Steps->Chromatography Ultra_High_Purity_DBM Ultra-High-Purity DBM (>99.5%) Activated_Carbon->Ultra_High_Purity_DBM Chromatography->Ultra_High_Purity_DBM

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem with Purified DBM Yellow_Color Yellow Color? Start->Yellow_Color Low_Purity Low Purity by GC? Start->Low_Purity Isomer_Impurity Isomer (Dibutyl Fumarate) Detected? Start->Isomer_Impurity Yellow_Color->Low_Purity No Activated_Carbon Perform Activated Carbon Treatment Yellow_Color->Activated_Carbon Yes Low_Purity->Isomer_Impurity No Check_Washing Ensure Thorough Washing and Neutralization Low_Purity->Check_Washing Yes Chromatography Perform Preparative Chromatography (HPLC or Flash) Isomer_Impurity->Chromatography Yes Re_Distill Re-distill under Higher Vacuum Check_Washing->Re_Distill

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Enhancing Thermal Stability of Dibutyl Maleate Plasticized Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal stability of polymers plasticized with Dibutyl Maleate (DBM).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of DBM-plasticized polymers.

Problem / Observation Potential Cause(s) Recommended Actions & Troubleshooting Steps
Premature Discoloration (Yellowing/Browning) at Lower-Than-Expected Temperatures 1. Insufficient Thermal Stabilizer: The concentration of the heat stabilizer may be too low to effectively neutralize HCl released during PVC degradation or scavenge free radicals. 2. Inadequate Mixing/Dispersion: Poor dispersion of the stabilizer within the polymer matrix can lead to localized degradation. 3. Presence of Impurities: Contaminants or catalyst residues in the polymer resin can accelerate thermal degradation. 4. Oxidative Degradation: Exposure to oxygen at elevated temperatures can accelerate discoloration.1. Increase Stabilizer Concentration: Incrementally increase the loading of your primary and/or secondary heat stabilizer. Consider a synergistic blend, such as an organotin compound with a phosphite antioxidant. 2. Optimize Mixing Parameters: Increase mixing time, speed, or temperature (within the polymer's processing window) to ensure homogeneous dispersion of all additives. 3. Use High-Purity Resin: Ensure the polymer resin is of high purity and free from contaminants. 4. Process Under Inert Atmosphere: If possible, process the material under a nitrogen atmosphere to minimize oxidation.
Oily or Tacky Surface on the Polymer (Plasticizer Migration) 1. Poor Plasticizer-Polymer Compatibility: Although DBM is generally compatible with polymers like PVC, high concentrations or interactions with other additives can reduce compatibility. 2. High Processing Temperatures: Excessive heat can increase the mobility of DBM molecules, causing them to migrate to the surface upon cooling. 3. Low Molecular Weight of DBM: Smaller plasticizer molecules are more prone to migration. 4. Environmental Factors: Exposure to high humidity or contact with absorbing materials can draw the plasticizer out.[1]1. Optimize Plasticizer Concentration: Reduce the DBM concentration to the minimum required for the desired flexibility. 2. Incorporate a High Molecular Weight Plasticizer: Blend DBM with a larger, polymeric plasticizer to reduce overall migration. 3. Control Processing Temperatures: Avoid overheating the polymer during processing. 4. Surface Coating: Apply a non-migrating coating to the polymer surface to act as a barrier.[2] 5. Perform Migration Testing: Use a standardized test to quantify the extent of migration (see Experimental Protocols).
Inconsistent or Unexpected TGA Results (e.g., variable onset of degradation) 1. Sample Preparation: Inconsistent sample size, form (powder vs. film), or presence of residual solvents can affect results. 2. Heating Rate: Different heating rates will shift the degradation temperatures; faster rates typically result in higher apparent degradation temperatures. 3. Atmosphere: The presence of oxygen (air) will lead to thermo-oxidative degradation, which occurs at lower temperatures than thermal degradation in an inert atmosphere (nitrogen). 4. Instrument Calibration: An uncalibrated instrument will provide inaccurate temperature and mass loss readings.1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg) and form. Ensure samples are thoroughly dried to remove any volatile components. 2. Maintain Consistent Heating Rate: Use the same heating rate for all comparable experiments (e.g., 10 °C/min). 3. Control the Atmosphere: Use a consistent purge gas (e.g., nitrogen at 50 mL/min) for all tests to ensure an inert environment. 4. Calibrate the TGA Instrument: Regularly calibrate the instrument's temperature and mass balance using certified standards.
Brittle Material Despite Plasticization 1. Plasticizer Loss: The plasticizer may have volatilized during high-temperature processing or migrated out over time. 2. Anti-plasticization Effect: At very low concentrations, some plasticizers can increase rigidity instead of flexibility. 3. Cross-linking: Severe thermal degradation can lead to cross-linking of the polymer chains, resulting in embrittlement.1. Confirm Plasticizer Content: Use TGA to determine the weight percentage of plasticizer in the final material. The first major weight loss step often corresponds to plasticizer volatilization.[3] 2. Adjust Plasticizer Concentration: Ensure the DBM concentration is within the effective range for plasticization. 3. Improve Thermal Stability: Enhance the stabilizer package to prevent the level of degradation that leads to cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation in PVC plasticized with this compound?

A1: The primary thermal degradation mechanism for Poly(vinyl chloride) (PVC) is dehydrochlorination. At elevated temperatures, the polymer chain eliminates hydrogen chloride (HCl). This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated double bonds (polyenes). These polyenes are responsible for the characteristic yellowing and browning of PVC. The presence of a plasticizer like DBM lowers the glass transition temperature, increasing polymer chain mobility and potentially facilitating the degradation process if not properly stabilized.

Q2: How do organotin stabilizers improve the thermal stability of DBM-plasticized PVC?

A2: Organotin stabilizers, particularly those containing maleate or thioglycolate groups, improve thermal stability through a multi-faceted mechanism:

  • HCl Scavenging: They react with and neutralize the HCl released during dehydrochlorination, which stops the autocatalytic "zipper-like" degradation process.[4][5]

  • Substitution of Labile Chlorines: They can replace the unstable allylic chlorine atoms on the PVC backbone with more stable groups from the stabilizer molecule. This inhibits the initiation of dehydrochlorination at these weak points in the polymer chain.[4][5]

  • Disruption of Polyene Formation: Some organotin compounds can react with the growing conjugated polyene chains, breaking their conjugation and thus reducing color formation.[4]

Q3: Can I use this compound to plasticize PLA, and how does it affect its thermal stability?

A3: Yes, this compound (DBM) can be used as a plasticizer for Poly(lactic acid) (PLA) to overcome its inherent brittleness. The addition of DBM increases the mobility of the PLA polymer chains, which leads to a decrease in the glass transition temperature (Tg). However, the thermal stability of PLA may be slightly reduced. The onset of thermal degradation, as measured by TGA, may occur at a lower temperature in plasticized PLA compared to neat PLA. This is because the plasticizer can facilitate the degradation kinetics. Therefore, while DBM improves flexibility, it's important to consider the processing temperatures to avoid significant degradation.

Q4: My DBM-plasticized polymer shows two distinct weight loss steps in the TGA curve. What do they represent?

A4: For a plasticized polymer, a multi-step degradation profile in TGA is common. Typically:

  • First Weight Loss Step: This initial, lower-temperature weight loss is often attributed to the volatilization of the plasticizer (this compound).

  • Second Weight Loss Step: This subsequent, higher-temperature weight loss corresponds to the thermal decomposition of the polymer backbone itself. The derivative of the TGA curve (DTG curve) will show distinct peaks at the temperatures of the maximum rate of weight loss for each step, making them easier to identify and quantify.[3]

Q5: What is the Congo Red test and how is it relevant for DBM-plasticized PVC?

A5: The Congo Red test is a static heat stability test used to determine the thermal stability of PVC compounds.[6][7] A sample of the PVC material is heated at a constant temperature (e.g., 180 °C), and a strip of Congo Red indicator paper is placed above it. The test measures the time it takes for the degrading PVC to release enough hydrogen chloride (HCl) to change the color of the indicator paper from red to blue.[6][7] A longer time indicates better thermal stability. This test is highly relevant for evaluating the effectiveness of different heat stabilizer packages in your DBM-plasticized PVC formulation.

Quantitative Data Presentation

While comprehensive quantitative data for polymers plasticized specifically with this compound is not widely available in consolidated tables, the following tables provide an illustrative summary based on typical performance data for similar plasticizer and stabilizer systems in PVC and PLA. These values should be considered as representative examples.

Table 1: Illustrative Thermal Properties of DBM-Plasticized PVC with Different Stabilizers

FormulationStabilizer SystemCongo Red Stability Time at 180°C (min)TGA Onset of Degradation (Tonset) (°C)
PVC + 40 phr DBMNone< 5~210
PVC + 40 phr DBM2 phr Ca/Zn Stearate15 - 25~230
PVC + 40 phr DBM2 phr Dibutyltin Dilaurate30 - 45~245
PVC + 40 phr DBM2 phr Dibutyltin Maleate> 60~260

Note: These are representative values. Actual results will vary based on specific grades of PVC, DBM, stabilizers, and processing conditions.

Table 2: Illustrative Thermal Properties of DBM-Plasticized PLA

FormulationDBM Content (wt%)Glass Transition Temp (Tg) from DSC (°C)TGA 5% Weight Loss Temp (Td5%) (°C)
Neat PLA0%~60~330
Plasticized PLA10%~45~315
Plasticized PLA20%~30~300

Note: These values are illustrative. The plasticizing effect and impact on thermal stability can vary with PLA grade and DBM concentration.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the onset of thermal degradation and the compositional analysis of DBM-plasticized polymers.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using appropriate standards.

  • Sample Preparation: Prepare a small, representative sample of the polymer (5-10 mg). If the sample is in pellet form, it can be used directly. If it is a film, cut a small piece.

  • Loading the Sample: Place the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Setting up the TGA Program:

    • Purge Gas: Set an inert atmosphere using nitrogen gas at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Running the Analysis: Start the experiment and record the mass loss as a a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of degradation (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

    • Determine the temperature at 5% weight loss (Td5%) and 50% weight loss (Td50%).

    • Calculate the derivative of the weight loss curve (DTG) to identify the temperatures of maximum degradation rates for different components (e.g., plasticizer and polymer).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

Objective: To measure the glass transition temperature (Tg) of DBM-plasticized polymers to assess the plasticizing efficiency.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard like indium.

  • Sample Preparation: Weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan.

  • Setting up the DSC Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C for PLA, 220 °C for PVC) at a rate of 10 °C/min. This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the high temperature back down to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.

    • Second Heating Scan: Heat the sample again from the low temperature to the high temperature at a rate of 10 °C/min.

  • Running the Analysis: Start the experiment under a nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis:

    • Analyze the data from the second heating scan to determine the glass transition temperature (Tg). The Tg is observed as a step-change in the heat flow curve and is typically calculated at the midpoint of this transition.

    • If applicable, melting temperature (Tm) and crystallization temperature (Tc) can also be determined from the peaks in the DSC curve.

Congo Red Test for PVC Thermal Stability

Objective: To determine the static thermal stability of DBM-plasticized PVC formulations.

Methodology:

  • Apparatus:

    • Heating block or oil bath capable of maintaining a constant temperature (e.g., 180 ± 1 °C).

    • Glass test tubes.

    • Congo Red indicator paper strips.

  • Sample Preparation: Place a specified amount of the PVC compound (e.g., 2 grams) into a clean, dry test tube.

  • Procedure:

    • Preheat the heating block/oil bath to the desired test temperature (e.g., 180 °C).

    • Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC sample but is exposed to the airspace above it.

    • Place the test tube into the heating block/oil bath and start a timer.

    • Observe the Congo Red paper for a color change.

  • Endpoint: Record the time, in minutes, required for the Congo Red paper to turn from red to blue. This time is the thermal stability time. A longer time indicates better stability.

Visualizations

PVC Thermal Degradation Pathway

PVC_Degradation cluster_initiation Initiation cluster_propagation Propagation (Autocatalytic Zipper Reaction) cluster_termination Consequences PVC_Chain PVC Chain (-CH2-CHCl-)n Defect_Site Defect Site (e.g., Allylic Chlorine) HCl_Release HCl Release Defect_Site->HCl_Release Heat Polyene Polyene Formation (-CH=CH-)n HCl_Catalysis HCl Catalysis Polyene->HCl_Catalysis Further Degradation Discoloration Discoloration (Yellow -> Brown -> Black) Polyene->Discoloration Crosslinking Cross-linking & Embrittlement Polyene->Crosslinking HCl_Release->Polyene HCl_Catalysis->HCl_Release Accelerates

Caption: PVC thermal degradation pathway showing initiation, autocatalytic propagation, and consequences.

Organotin Stabilizer Action Workflow

Stabilizer_Action PVC_Degradation PVC Degradation Initiated by Heat Labile_Cl Labile Chlorine on PVC Chain PVC_Degradation->Labile_Cl HCl_Evolved HCl Gas Evolved PVC_Degradation->HCl_Evolved Stabilized_PVC Stabilized PVC Site Labile_Cl->Stabilized_PVC Neutralized_HCl Inactive Metal Chloride HCl_Evolved->Neutralized_HCl Autocatalysis Autocatalytic Degradation (Zipper Reaction) HCl_Evolved->Autocatalysis Causes Organotin_Stabilizer Organotin Stabilizer (e.g., Dibutyltin Maleate) Organotin_Stabilizer->Stabilized_PVC 1. Substitutes Labile Cl Organotin_Stabilizer->Neutralized_HCl 2. Scavenges HCl Stabilized_PVC->Autocatalysis Prevents Initiation Neutralized_HCl->Autocatalysis Prevents

Caption: Workflow of an organotin stabilizer in preventing PVC thermal degradation.

Experimental Workflow for Thermal Stability Analysis

Exp_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_eval 3. Evaluation Formulation Prepare Polymer + DBM + Stabilizer Blend Processing Melt Mix / Process Sample (e.g., Extrusion, Pressing) Formulation->Processing TGA TGA Analysis (Degradation Temperature) Processing->TGA DSC DSC Analysis (Glass Transition, Tg) Processing->DSC Static_Test Static Heat Test (e.g., Congo Red) Processing->Static_Test Data_Compare Compare Data vs. Control TGA->Data_Compare DSC->Data_Compare Static_Test->Data_Compare Troubleshoot Troubleshoot Issues (e.g., Discoloration, Migration) Data_Compare->Troubleshoot Optimization Optimize Formulation Troubleshoot->Optimization Optimization->Formulation Iterate

Caption: A typical experimental workflow for evaluating the thermal stability of plasticized polymers.

References

Validation & Comparative

Dibutyl Maleate vs. Dibutyl Phthalate: A Comparative Guide for Polymer Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymers, profoundly influencing the material's flexibility, durability, and overall performance. For decades, dibutyl phthalate (DBP) has been a widely utilized plasticizer, particularly in polyvinyl chloride (PVC) applications. However, growing concerns over its potential health and environmental impacts have spurred the search for viable alternatives. Dibutyl maleate (DBM), a structurally similar ester, has emerged as a potential replacement. This guide provides an objective comparison of the performance of DBM and DBP as plasticizers for polymers, supported by available experimental data.

Performance Comparison

Mechanical Properties

Plasticizers are added to polymers to enhance their flexibility and workability. Key mechanical properties influenced by plasticizers include tensile strength, elongation at break, and Young's modulus.

While a direct comparison is challenging, studies on related compounds suggest that maleates can be effective plasticizers. For instance, maleate plasticizers have been shown to exhibit high plasticization effects.[1] Data for PVC plasticized with DBP indicates a significant increase in elongation at break and a decrease in tensile strength and modulus, consistent with its function as a plasticizer.

Table 1: Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with 50 phr DBPPVC with DBM
Tensile Strength (MPa)~50-60~15-25Data not available
Elongation at Break (%)<10>250Data not available
Young's Modulus (MPa)~2500-3500~10-50Data not available

Note: The data for DBP is generalized from typical PVC formulations. Specific values can vary based on the exact formulation and processing conditions. Data for a direct comparison with DBM under the same conditions was not found in the reviewed literature.

Thermal Properties

The effectiveness of a plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility at lower temperatures.

Studies have indicated that maleate plasticizers can lower the Tg of PVC more effectively than some phthalates like DEHP.[2] The Tg of unplasticized PVC is typically around 80-85°C. The addition of DBP can significantly reduce this value.

Table 2: Thermal Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with 50 phr DBPPVC with DBM
Glass Transition Temperature (Tg) (°C)~80-85~0-20Data not available
Thermal StabilityModerateDecreasedImproved thermal stability has been reported for PVC grafted with DBM[3]

Note: The Tg for DBP-plasticized PVC is an approximate range. Specific values depend on the concentration and formulation. While a specific Tg for DBM-plasticized PVC was not found, some studies suggest maleates can be very effective at reducing Tg.[2]

Migration and Leaching

A critical performance aspect of a plasticizer is its permanence within the polymer matrix. Migration, or leaching, of the plasticizer can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment.

DBP is known to leach from PVC, with the rate of migration influenced by factors such as temperature, the nature of the contacting medium (e.g., fatty foods), and the plasticizer concentration.[3][4][5] Maleate plasticizers are reported to be highly resistant to humidity and UV light, which helps to prevent the plasticizer from leaching out.[6] This is attributed to their ability to be co-polymerized with the polymer matrix.

Table 3: Migration/Leaching Characteristics

PropertyDibutyl Phthalate (DBP)This compound (DBM)
Migration/Leaching Known to leach from polymer matrices, especially into fatty substances.[4][5]Generally reported to have low migration due to potential for co-polymerization.[6]
Volatility Moderately volatile.[7]Relatively low volatility.[8]

Note: Quantitative, directly comparable data for the migration rates of DBP and DBM from the same polymer under identical conditions were not found in the reviewed literature.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Tensile Properties Testing (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting and films.

  • Specimen Preparation: Cut rectangular specimens from the plastic sheet, typically 25 mm in width and 150 mm in length. Ensure the edges are smooth and free of nicks.[1]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.[1]

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a uniaxial tensile load at a constant rate of grip separation until the specimen fails.[1]

    • Record the force and elongation throughout the test.

  • Calculations: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is used to measure the thermal transitions of a polymer, including the glass transition.

  • Sample Preparation: Weigh a small sample of the plasticized polymer (typically 5-10 mg) into an aluminum DSC pan. Crimp the pan to encapsulate the sample.[9]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[10]

  • Test Procedure:

    • Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that encompasses the expected Tg.[11]

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis: The Tg is identified as a step-change in the heat flow curve.

Plasticizer Migration by Solvent Extraction

This method determines the amount of plasticizer that leaches from a polymer into a solvent.

  • Sample Preparation: Cut a known weight and surface area of the plasticized polymer.

  • Extraction:

    • Immerse the sample in a chosen solvent (e.g., hexane for fatty food simulation) in a sealed container.

    • Maintain the container at a specific temperature for a defined period.

    • Alternatively, use an accelerated solvent extraction (ASE) technique where the polymer is ground and extracted with a solvent at elevated temperature and pressure.[3]

  • Analysis:

    • Remove the polymer sample from the solvent.

    • Evaporate the solvent and weigh the residue to determine the amount of migrated plasticizer.

    • Alternatively, analyze the solvent using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the leached plasticizer.[5]

Visualization of Pathways and Workflows

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 Polymer Resin (e.g., PVC) P4 Melt Blending / Compounding P1->P4 P2 Plasticizer (DBM or DBP) P2->P4 P3 Additives (Stabilizers, etc.) P3->P4 P5 Film/Sheet Formation P4->P5 T1 Mechanical Testing (ASTM D882) P5->T1 Tensile Strength, Elongation, Modulus T2 Thermal Analysis (DSC) P5->T2 Glass Transition Temperature (Tg) T3 Migration Testing (Solvent Extraction) P5->T3 Leaching Rate A1 Comparative Performance Evaluation T1->A1 T2->A1 T3->A1

Caption: Experimental workflow for evaluating plasticizer performance.

Signaling Pathways of Dibutyl Phthalate (DBP) Endocrine Disruption

G cluster_receptors Receptor Interactions cluster_downstream Downstream Effects DBP Dibutyl Phthalate (DBP) AR Androgen Receptor (AR) (Antagonist) DBP->AR ER Estrogen Receptor (ERα) (Agonist) DBP->ER PPAR PPAR Signaling Pathway DBP->PPAR MAPK MAPK Signaling Pathway Activation DBP->MAPK via JNK1 Gene Altered Gene Expression AR->Gene ER->Gene Hormone Disrupted Steroidogenesis (Decreased Testosterone) PPAR->Hormone Gene->Hormone Apoptosis Cell Apoptosis Hormone->Apoptosis in testicular cells MAPK->Apoptosis

Caption: DBP's endocrine disruption signaling pathways.

Potential Toxicological Effects of this compound (DBM)

G cluster_effects Reported Health Effects DBM This compound (DBM) Skin Skin Irritation & Allergic Contact Dermatitis DBM->Skin Respiratory Respiratory Tract Irritation DBM->Respiratory Organ Potential Organ Damage (with prolonged exposure) DBM->Organ

Caption: Potential toxicological effects of DBM.

Conclusion

The choice between this compound and dibutyl phthalate as a plasticizer involves a trade-off between performance, cost, and toxicological concerns. DBP is a well-established plasticizer with proven efficacy in enhancing the flexibility of polymers like PVC.[12] However, its classification as an endocrine disruptor raises significant health and regulatory concerns.[13]

This compound presents itself as a potentially safer alternative. While comprehensive, direct comparative data on its performance against DBP is limited, available information suggests it can be an effective plasticizer with the added benefit of lower volatility and potentially lower migration rates due to its ability to co-polymerize.[6][8] However, it is not without its own health considerations, including skin and respiratory irritation.[6]

For researchers and professionals in drug development, where biocompatibility and low leachability are paramount, the potential for lower migration makes DBM an attractive candidate for further investigation. However, the lack of extensive toxicological data and direct performance comparisons with DBP necessitates thorough evaluation for any specific application. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis to determine the most suitable plasticizer for a given polymer formulation.

References

A Comparative Analysis of the Toxicity Profiles of Dibutyl Maleate and Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Dibutyl maleate (DBM) with other widely used plasticizers, including traditional phthalates, terephthalates, and emerging bio-based alternatives. The information is intended to assist researchers and professionals in making informed decisions regarding the selection of plasticizers in sensitive applications. All quantitative data is summarized for easy comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound (DBM) is a plasticizer with a range of industrial applications. Understanding its toxicological profile in comparison to other plasticizers is crucial for risk assessment and the development of safer materials. This guide presents a comparative analysis of DBM's toxicity alongside common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), as well as alternative plasticizers such as Di(2-ethylhexyl) terephthalate (DOTP) and bio-based options like Acetyl tributyl citrate (ATBC) and Epoxidized soybean oil (ESBO).

Overall, the acute toxicity of DBM is considered low. However, concerns exist regarding its potential for skin sensitization. In comparison, traditional phthalates like DEHP and DBP have been extensively studied and are associated with reproductive and developmental toxicity, primarily through endocrine disruption. Alternative plasticizers like DOTP and bio-based options generally exhibit a more favorable toxicity profile, with higher No-Observed-Adverse-Effect Levels (NOAELs) in various studies.

Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative toxicity data for this compound and other common plasticizers. This data is essential for a direct comparison of their toxic potential.

Table 1: Acute Toxicity Data (LD50)

PlasticizerChemical ClassOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
This compound (DBM) Maleate Ester3700 - 3730[1]>2,000 - 10,000[1]
Di(2-ethylhexyl) phthalate (DEHP)Phthalate Ester~30,000~25,000
Dibutyl phthalate (DBP)Phthalate Ester8,000 - >20,000[2]>4,000[2]
Di(2-ethylhexyl) terephthalate (DOTP)Terephthalate Ester>5,000>2,000
Acetyl tributyl citrate (ATBC)Citrate Ester>25,000 (mice), >31,500 (rats)[3]>1,250 (guinea pigs)[3]
Epoxidized soybean oil (ESBO)Epoxidized Oil>2,000>2,000

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.

Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity Data (NOAEL/LOAEL)

PlasticizerEndpointSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)
This compound (DBM) Systemic Toxicity (Kidney & Liver effects)Rat95[4]300[4]
Di(2-ethylhexyl) phthalate (DEHP)Reproductive Development (Male RTMs)Rat4.8[5][6]-
Dibutyl phthalate (DBP)Reproductive DevelopmentRat50[7]66[8]
Di(2-ethylhexyl) terephthalate (DOTP)Reproductive/Developmental EffectsRatHigh doses reported-
Acetyl tributyl citrate (ATBC)Systemic EffectsRat1000[9]-
Acetyl tributyl citrate (ATBC)Reproductive ToxicityRat1000[10]-
Epoxidized soybean oil (ESBO)Systemic Effects (Liver)Rat50[11]250[11]
Epoxidized soybean oil (ESBO)Chronic ToxicityRat100[2][12]-

NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no observed toxic or adverse effect.[13][14][15][16][17] LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which there was an observed toxic or adverse effect.[13][14][15][17]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of toxicity data. Below are summaries of standard protocols for assessing the toxicity of plasticizers.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance. The OECD Test Guideline 401, though now largely replaced by alternative methods to reduce animal testing, provides a basis for understanding how LD50 values are determined.

Methodology:

  • Animal Selection: Healthy, young adult rodents (commonly rats) are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before dosing to ensure the substance is absorbed from an empty stomach.

  • Dose Administration: The test substance is administered in a single dose by gavage. Multiple dose groups are used, with a control group receiving the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using statistical methods.

experimental_workflow_acute_toxicity cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation (14 days) cluster_analysis Analysis animal_selection Animal Selection (e.g., Rats) fasting Overnight Fasting animal_selection->fasting Acclimatization dose_admin Single Oral Gavage Dose fasting->dose_admin observe_mortality Mortality dose_admin->observe_mortality observe_signs Clinical Signs dose_admin->observe_signs necropsy Gross Necropsy observe_mortality->necropsy observe_signs->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Workflow for Acute Oral Toxicity Testing (OECD 401)
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test plasticizer and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Plasticizer cell_seeding->compound_treatment 24h Incubation mtt_addition Add MTT Reagent compound_treatment->mtt_addition Incubation Period formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization 2-4h Incubation read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc

Workflow for MTT Cytotoxicity Assay
Genotoxicity Assay (Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[4][14]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.[4]

  • Alkaline Unwinding: The DNA is treated with an alkaline solution to unwind and denature it.[4]

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank, and an electric field is applied. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."[4]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.

experimental_workflow_comet_assay cluster_prep Preparation cluster_lysis Lysis & Unwinding cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis cell_suspension Prepare Single-Cell Suspension embed_agarose Embed Cells in Agarose on Slide cell_suspension->embed_agarose lysis Cell Lysis embed_agarose->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Gel Electrophoresis unwinding->electrophoresis staining Fluorescent Staining electrophoresis->staining visualization Fluorescence Microscopy staining->visualization quantification Quantify DNA Damage visualization->quantification

Workflow for Comet Genotoxicity Assay
Endocrine Disruption (Androgen Receptor Binding Assay)

This assay determines the ability of a chemical to bind to the androgen receptor (AR), which is a key mechanism of endocrine disruption.

Methodology:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant AR protein.[5][11]

  • Competitive Binding: The test compound is incubated with the AR preparation in the presence of a radiolabeled androgen (e.g., [3H]-R1881).[5] The test compound competes with the radiolabeled androgen for binding to the receptor.

  • Separation of Bound and Free Ligand: The bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled androgen is used to determine its binding affinity for the androgen receptor. The results are often expressed as the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

experimental_workflow_ar_binding_assay cluster_prep Preparation cluster_binding Competitive Binding cluster_separation Separation & Quantification cluster_analysis Analysis receptor_prep Prepare Androgen Receptor incubation Incubate Receptor, Radioligand, & Test Compound receptor_prep->incubation radioligand_prep Prepare Radiolabeled Androgen radioligand_prep->incubation separation Separate Bound & Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification ic50_calc Calculate IC50 quantification->ic50_calc

Workflow for Androgen Receptor Binding Assay

Signaling Pathways and Mechanisms of Toxicity

Plasticizers can exert their toxic effects through various molecular mechanisms, often involving the disruption of cellular signaling pathways.

Endocrine Disruption via Nuclear Receptors

Many phthalates are known endocrine disruptors that can interact with nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). This interaction can either mimic or block the action of natural hormones, leading to adverse effects on the reproductive system and development. Some plasticizers can also activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis.

signaling_pathway_nuclear_receptors cluster_plasticizer Plasticizer Exposure cluster_cellular Cellular Interaction cluster_response Downstream Effects plasticizer Phthalate (e.g., DBP, DEHP) nuclear_receptor Nuclear Receptors (AR, ER, PPAR) plasticizer->nuclear_receptor Binds to/Activates gene_expression Altered Gene Expression nuclear_receptor->gene_expression Regulates Transcription protein_synthesis Altered Protein Synthesis gene_expression->protein_synthesis cellular_response Disrupted Cellular Function protein_synthesis->cellular_response

Plasticizer Interaction with Nuclear Receptors
Involvement of MAPK and PI3K/Akt Signaling Pathways

Recent studies suggest that some phthalates, such as Dibutyl phthalate (DBP), may exert their toxicity by modulating key intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[9] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. For instance, DBP has been shown to induce apoptosis in Sertoli cells by affecting the PI3K/Akt/mTOR pathway.[11] It has also been found to activate the JNK and ERK1/2 arms of the MAPK pathway, leading to testicular damage.[12] Given the structural similarity, it is plausible that this compound could also interact with these signaling cascades.

signaling_pathway_mapk_pi3k cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_cellular_effects Cellular Outcomes plasticizer Plasticizer (e.g., DBP/DBM) mapk MAPK Pathway (JNK, ERK) plasticizer->mapk pi3k_akt PI3K/Akt Pathway plasticizer->pi3k_akt proliferation Altered Cell Proliferation mapk->proliferation apoptosis Induction of Apoptosis mapk->apoptosis inflammation Inflammatory Response mapk->inflammation pi3k_akt->proliferation pi3k_akt->apoptosis

Potential Influence of Plasticizers on MAPK and PI3K/Akt Pathways

Conclusion

This comparative guide highlights the varying toxicological profiles of this compound and other common plasticizers. While DBM exhibits low acute toxicity, its potential as a skin sensitizer warrants consideration. Traditional phthalates like DEHP and DBP pose more significant risks related to endocrine disruption and reproductive toxicity. In contrast, alternative plasticizers such as DOTP and bio-based options like ATBC and ESBO generally demonstrate a better safety profile in the available studies.

The selection of a plasticizer for any application, particularly in the fields of drug development and medical devices, requires a thorough evaluation of its potential toxicological effects. The data and experimental context provided in this guide are intended to support such an evaluation. Further research into the specific mechanisms of action of this compound and other less-studied plasticizers is necessary to fully understand their potential impact on human health.

References

Performance evaluation of Dibutyl maleate versus Triacetin in plastic applications.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides an in-depth, objective comparison of two commonly used plasticizers, Dibutyl Maleate (DBM) and Triacetin, evaluating their performance in plastic applications. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

At a Glance: DBM vs. Triacetin

FeatureThis compound (DBM)Triacetin (Glycerol Triacetate)
Primary Polymer Compatibility Polyvinyl Chloride (PVC), Poly(lactic acid) (PLA), Vinyl Acetate CopolymersPolyvinyl Chloride (PVC), Poly(lactic acid) (PLA), Cellulose Acetate
Key Advantages Cost-effective, good compatibility with hydrophobic polymers, low volatility.[1]Non-toxic, biodegradable, suitable for food and pharmaceutical applications.[1]
Primary Applications General-purpose PVC products, adhesives, coatings, synthetic lubricants.[2][3]Food packaging, pharmaceutical excipients, cigarette filters, cosmetic formulations.
Molecular Weight 228.29 g/mol 218.20 g/mol

Deep Dive into Performance Metrics

The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. This is achieved by the plasticizer molecules inserting themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).

Performance in Poly(lactic acid) (PLA)

Poly(lactic acid), a biodegradable and biocompatible thermoplastic, often requires plasticization to overcome its inherent brittleness.

Mechanical Properties of Plasticized PLA:

A study on the plasticization of PLA with this compound (DBM) provides key insights into its performance. The addition of DBM leads to a significant decrease in the glass transition temperature (Tg), Young's modulus, and tensile strength, while dramatically increasing the elongation at break, indicating a more flexible and ductile material.[4]

PropertyNeat PLAPLA + 7 wt% DBMPLA + 12 wt% DBMPLA + 15 wt% Triacetin
Glass Transition Temperature (Tg) (°C) 61.241.535.1~40-45
Young's Modulus (MPa) 250018001500Reduced
Tensile Strength (MPa) 55353021.28
Elongation at Break (%) 4150200280

Note: Data for DBM is sourced from a single study for direct comparison.[4] Data for Triacetin is sourced from a separate study and is provided for indicative comparison.[5]

Thermal Properties:

The thermal stability of plasticized polymers is a critical factor for processing and end-use applications. While DBM effectively reduces the Tg of PLA, it's important to consider its volatility during processing. Some studies have noted a degree of plasticizer volatilization during the processing of PLA with DBM due to its lower molecular weight.[4]

Performance in Polyvinyl Chloride (PVC)

Polyvinyl Chloride is one of the most widely used thermoplastics, and its versatility is largely due to the use of plasticizers.

Mechanical and Thermal Properties of Plasticized PVC:

Triacetin has been investigated as a secondary plasticizer for PVC, showing good miscibility and a reduction in the glass transition temperature (Tg).[6][7] Studies indicate that the presence of Triacetin can reduce the hardness of PVC materials.[6] While specific quantitative data for a direct comparison with DBM in the same study is limited, it is known that DBM improves the flexibility of PVC and is suitable for applications like flexible films and tubes.[1] One study noted that PVC compounds with grafted this compound showed improved thermal stability, low-temperature resistance, and migration resistance compared to pristine PVC.[2]

PropertyPVC/50DEHPPVC/50TriacetinPVC/20DEHP/30Triacetin
Glass Transition Temperature (Tg) (°C) Lower than neat PVCLower than neat PVCLowest among the tested
Hardness ReducedReducedFurther Reduced
Tensile Strength HighHigher than DEHP blend-
Elongation at Break HighHigher than DEHP blend-

Migration Resistance:

Plasticizer migration, the process where the plasticizer moves out of the polymer matrix, is a significant concern, especially for applications in sensitive areas like food packaging and medical devices. The migration rate is influenced by factors such as the plasticizer's molecular weight, the polymer matrix, and the surrounding environment.[8]

Triacetin, due to its lower molecular weight, has been noted to have a higher migration ability from PVC compared to higher molecular weight plasticizers like DEHP.[9] However, its non-toxic nature makes its migration less of a health concern in many applications. Studies on the migration of Triacetin from PLA into food simulants have been conducted to assess its suitability for food packaging.[10][11] this compound is reported to have relatively low volatility, which helps in maintaining the plasticizing effect over time.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of plasticizer performance.

Tensile Properties Testing
  • Standard: ASTM D638 / ISO 527-1

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.

  • Methodology:

    • Dumbbell-shaped specimens of the plasticized polymer are prepared according to the dimensions specified in the standard.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

    • The cross-sectional area of the specimen is measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The load and elongation are continuously recorded throughout the test.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Elongation at break is calculated as the change in length at the point of fracture divided by the original length, expressed as a percentage.

    • Young's modulus is determined from the initial linear portion of the stress-strain curve.

Differential Scanning Calorimetry (DSC)
  • Standard: ASTM D3418 / ISO 11357-2

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Methodology:

    • A small, weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature.

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The Tg is determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA)
  • Standard: ASTM E1131

  • Objective: To evaluate the thermal stability and volatile content of the plasticized polymer.

  • Methodology:

    • A small, weighed sample of the plasticized polymer is placed in a TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows the weight loss of the sample as it degrades or volatilizes.

    • The onset temperature of decomposition is used as an indicator of thermal stability.

Plasticizer Migration Test
  • Standard: ISO 177 / ASTM D1203

  • Objective: To determine the amount of plasticizer that migrates from the plastic.

  • Methodology (Activated Carbon Method - ASTM D1203):

    • A circular disc of the plasticized polymer of known weight and thickness is prepared.

    • The disc is placed in a container and surrounded by activated carbon.

    • The container is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, the disc is removed, cleaned of any adhering carbon, and reweighed.

    • The percentage of weight loss is calculated, which represents the amount of volatile components (primarily plasticizer) that have migrated.

Visualizing the Process

To better understand the concepts and procedures discussed, the following diagrams illustrate the plasticization mechanism and a typical experimental workflow.

PlasticizationMechanism Fig 1: Mechanism of Plasticization cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain PL3 P PP1 Polymer Chain PP2 Polymer Chain PP3 Polymer Chain PL1 P PL2 P PL4 P PL5 P PL6 P

Caption: Plasticizer molecules (P) position themselves between polymer chains, increasing intermolecular spacing and enhancing flexibility.

ExperimentalWorkflow Fig 2: Experimental Workflow for Plasticizer Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep Polymer & Plasticizer Compounding Molding Compression/Injection Molding Prep->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Tensile Tensile Testing (ASTM D638) Conditioning->Tensile DSC DSC Analysis (ASTM D3418) Conditioning->DSC TGA TGA Analysis (ASTM E1131) Conditioning->TGA Migration Migration Test (ISO 177) Conditioning->Migration Data Collect & Tabulate Data Tensile->Data DSC->Data TGA->Data Migration->Data Compare Compare Performance Metrics Data->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: A generalized workflow for the preparation, testing, and analysis of plasticized polymer samples.

Conclusion

Both this compound and Triacetin are effective plasticizers, but their suitability depends heavily on the specific application and performance requirements.

This compound stands out as a cost-effective option for general-purpose applications where its good compatibility with hydrophobic polymers and low volatility are advantageous. It significantly improves the flexibility of polymers like PLA and PVC.

Triacetin , on the other hand, is the preferred choice for applications with stringent safety and environmental regulations, such as food packaging and pharmaceutical products, owing to its non-toxic and biodegradable nature. While it may exhibit higher migration than some larger plasticizer molecules, its safety profile mitigates this concern for many uses.

For researchers and drug development professionals, the selection between DBM and Triacetin will involve a trade-off between cost, required mechanical properties, thermal stability, and biocompatibility. The data and experimental protocols presented in this guide offer a foundational understanding to aid in this critical decision-making process.

References

A Comparative Analysis of the Biodegradability of Maleate- and Succinate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The environmental fate of plasticizers is a critical consideration in the development of sustainable materials for a range of applications, including in the pharmaceutical and medical device industries. This guide provides a comparative analysis of the biodegradability of two key classes of plasticizers: those based on maleic acid and those based on succinic acid. This comparison is supported by experimental data from peer-reviewed studies, with a focus on providing clear, actionable information for material selection and development.

The fundamental difference in the chemical structure of these plasticizers plays a crucial role in their susceptibility to microbial degradation. Succinate-based plasticizers, being saturated compounds, are generally found to be readily biodegradable.[1] In contrast, the unsaturated nature and cis-configuration of maleate-based plasticizers can significantly hinder their breakdown by common soil microorganisms.[1]

Quantitative Biodegradation Data

The following table summarizes the key quantitative findings from comparative studies on the biodegradability of maleate and succinate-based plasticizer diesters. The data is primarily derived from studies utilizing the common soil bacterium Rhodococcus rhodochrous, a microorganism known for its ability to degrade a wide range of organic compounds. A shorter half-life indicates faster biodegradation.

Plasticizer TypeCentral StructureSide ChainsHalf-life (days)Key ObservationsReference
Succinate-Based SaturatedDi(2-ethylhexyl)Rapid DegradationRapidly degraded with small and transient metabolite buildup.[1]
DibutylRapid DegradationReadily broken down by Rhodococcus rhodochrous.[1]
DihexylRapid DegradationReadily broken down by Rhodococcus rhodochrous.[1]
Maleate-Based Unsaturated (cis)Di(2-ethylhexyl)Almost No DegradationShowed almost no biodegradation over the course of the experiment.[1]
Diethyl3.5 (± 0.4)Acceptable hydrolysis rates observed for linear side chains.[2]
Dibutyl4.8 (± 0.4)Acceptable hydrolysis rates observed for linear side chains.[2]
Dihexyl10.8 (± 1.0)Slower degradation with increasing linear side chain length.[2]
Dioctyl14.2 (± 1.2)Slower degradation with increasing linear side chain length.[2]

Experimental Protocols

The data presented in this guide is primarily based on two types of experimental methodologies: biodegradation assays using specific microbial cultures and standardized soil burial tests.

Microbial Biodegradation Assay using Rhodococcus rhodochrous

This method assesses the intrinsic biodegradability of a plasticizer by exposing it to a specific, capable microorganism under controlled laboratory conditions.

a) Microorganism and Culture Conditions:

  • Organism: Rhodococcus rhodochrous (e.g., ATCC 13808).

  • Media: A minimal mineral salt medium (MMSM) is used, containing essential salts and trace elements to support bacterial growth.

  • Carbon Sources: The test plasticizer is added as the primary or secondary carbon source. Often, a co-substrate like hexadecane is provided to support initial cell growth and induce the necessary enzymes for plasticizer degradation.

  • Incubation: Cultures are incubated in flasks on a shaker to ensure adequate aeration and mixing, at a controlled temperature (e.g., 30°C).

b) Experimental Procedure:

  • Rhodococcus rhodochrous is pre-cultured to obtain a sufficient cell density.

  • The cells are then introduced into the MMSM containing the test plasticizer (e.g., at a concentration of 1 g/L) and a co-substrate if necessary.

  • Samples of the culture medium are taken at regular intervals over a period of several days or weeks.

  • The concentration of the parent plasticizer and its potential metabolites in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • The rate of disappearance of the parent compound is used to calculate the biodegradation rate and half-life.

Standardized Soil Burial Test (based on ASTM D5988)

This method evaluates the aerobic biodegradation of plastic materials in a simulated soil environment by measuring the amount of carbon dioxide evolved.

a) Test Setup:

  • Soil: A standard, natural soil with a known microbial population is used.

  • Test Substance: The plasticizer is mixed with the soil at a known concentration.

  • Reactors: The soil-plasticizer mixture is placed in sealed reactors that allow for the continuous measurement of evolved CO2.

  • Controls: Blank reactors containing only soil, and reference reactors containing soil and a readily biodegradable material like cellulose, are run in parallel.

  • Conditions: The reactors are maintained at a constant temperature (e.g., 20-28°C) and moisture content, with a continuous supply of carbon dioxide-free air.

b) Experimental Procedure:

  • The test plasticizer is mixed uniformly into the soil.

  • The mixture is placed in the test reactors.

  • The amount of CO2 produced in each reactor is measured over time using methods like titration or an infrared analyzer.

  • The cumulative CO2 evolution is plotted against time.

  • The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test plasticizer to the theoretical maximum amount of CO2 that could be produced from that amount of plasticizer. The test is typically run for up to 6 months.

Visualizing the Biodegradation Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Comparative biodegradation pathways of succinate and maleate-based plasticizers.

Experimental_Workflow cluster_microbial_assay Microbial Biodegradation Assay Workflow cluster_soil_burial Soil Burial Test (ASTM D5988) Workflow Start_M Inoculate Rhodococcus rhodochrous Culture Add_Plasticizer Add Plasticizer & Co-substrate to Media Start_M->Add_Plasticizer Incubate Incubate with Shaking (Controlled Temperature) Add_Plasticizer->Incubate Sample Periodic Sampling Incubate->Sample Analyze GC-MS or HPLC Analysis Sample->Analyze Result_M Determine Degradation Rate & Half-life Analyze->Result_M Start_S Prepare Soil & Plasticizer Mixture Setup_Reactors Place Mixture in Sealed Reactors Start_S->Setup_Reactors Incubate_S Incubate at Controlled Temp. & Moisture Setup_Reactors->Incubate_S Measure_CO2 Continuously Measure CO2 Evolution Incubate_S->Measure_CO2 Calculate Calculate % Biodegradation Measure_CO2->Calculate Result_S Assess Ultimate Aerobic Biodegradability Calculate->Result_S

Caption: Workflow for two common methods of assessing plasticizer biodegradability.

References

A comparative study of different catalysts for Dibutyl maleate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts in Dibutyl Maleate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a crucial intermediate in the production of plastics, pigments, pharmaceuticals, and agricultural products, is predominantly achieved through the esterification of maleic anhydride or maleic acid with n-butanol. The efficiency of this process is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for this synthesis.

The esterification of maleic anhydride with n-butanol is a two-step reaction. The first step involves a rapid, exothermic reaction to form the monobutyl maleate. The second, slower, and reversible step is the formation of this compound, which necessitates a catalyst to drive the reaction to completion, often by removing the water formed.[1]

Comparative Performance of Catalysts

A variety of homogeneous and heterogeneous catalysts have been investigated for the synthesis of this compound. The choice of catalyst significantly impacts the reaction rate, yield, and overall process efficiency.

Catalyst CategorySpecific CatalystReactantsMolar Ratio (Alcohol:Anhydride/Acid)Catalyst LoadingTemperature (°C)Reaction TimeYield/ConversionReference
Homogeneous Acids p-Toluenesulfonic acidMaleic anhydride, n-butanol4:10.16 (molar ratio to anhydride)Reflux70 min95.6% yield[2][3]
Sulfuric acidMaleic anhydride, n-butanolNot specifiedNot specifiedNot specifiedNot specifiedCompared, but specific data not provided in abstract[2][3]
Phosphotungstic acidMaleic anhydride, butan-1-ol2.2-5:1Not specified110-140Not specifiedMost active among tested catalysts[1]
Metal Compounds Ferric chloride hexahydrateMaleic anhydride, n-butanolNot specifiedNot specifiedNot specifiedNot specifiedCompared, but specific data not provided in abstract[2][3]
Ammonium ferric sulfate dodecahydrateMaleic anhydride, n-butanolNot specifiedNot specifiedNot specifiedNot specifiedCompared, but specific data not provided in abstract[2][3]
Heterogeneous (Ion-Exchange Resins) Amberlyst 131H+Maleic acid, n-butanol10:10.0375 g/mL90Not specifiedBest performance among tested resins[4][5]
Amberlyst 15-dryMaleic acid, n-butanol10:10.0375 g/mL90Not specifiedLower performance than Amberlyst 131H+[4][5]
Amberlyst 15-wetMaleic acid, n-butanol10:10.0375 g/mL90Not specifiedLower performance than Amberlyst 131H+[4][5]
Dowex 50WX8Maleic anhydride, butan-1-ol2.2-5:1Not specified110-140Not specifiedActive, but less than phosphotungstic acid[1]
Hydrogen type cation exchange resinMaleic anhydride, n-butanol1.5-2.5:125-35kg per 98kg anhydride80-1303-4 hours99.3-99.4% esterification rate[6]
Heterogeneous (Solid Superacids) SO42-/Fe2O3Maleic anhydride, n-butanol3.5:12.0% of reactant weight1203 hoursHigh esterification rate (specific value not provided)[7]

Note: The performance of catalysts can be influenced by the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Below are generalized experimental methodologies for the synthesis of this compound using different types of catalysts.

General Protocol for Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)
  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser.

  • Reactants: Maleic anhydride and n-butanol are charged into the flask. A typical molar ratio of n-butanol to maleic anhydride is between 2.2:1 and 5:1.[8] Toluene or xylene can be added as a solvent to aid in the azeotropic removal of water.[8]

  • Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid monohydrate) is added to the mixture.[8]

  • Esterification: The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap.

  • Workup: After the reaction is complete (indicated by the amount of water collected or by monitoring the acid value), the mixture is cooled. The excess n-butanol and solvent are removed by distillation, often under reduced pressure.[9] The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[8]

  • Purification: The final product is purified by vacuum distillation.[8]

General Protocol for Heterogeneous Catalysis (e.g., Ion-Exchange Resin)
  • Reaction Setup: A similar setup to the homogeneous catalysis is used, with a reactor equipped for stirring, heating, and water removal.

  • Reactants and Catalyst: Maleic anhydride (or maleic acid) and n-butanol are added to the reactor, along with the solid acid catalyst (e.g., Amberlyst 131H+).[10]

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 80-130°C) with constant stirring.[6] Water is continuously removed from the system.

  • Catalyst Separation: Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by filtration.

  • Workup and Purification: The filtrate, containing the product and excess alcohol, is then subjected to distillation, neutralization, and washing steps as described in the homogeneous catalysis protocol to yield the purified this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow reactants Reactants (Maleic Anhydride/Acid, n-Butanol) reactor Reaction Vessel (Esterification) reactants->reactor catalyst Catalyst (Homogeneous or Heterogeneous) catalyst->reactor heating Heating & Stirring reactor->heating water_removal Water Removal (Dean-Stark/Vacuum) reactor->water_removal filtration Catalyst Separation (for Heterogeneous) reactor->filtration If Heterogeneous workup Workup (Neutralization, Washing) reactor->workup If Homogeneous filtration->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

References

Validating the Purity of Synthesized Dibutyl Maleate: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized Dibutyl maleate, supported by experimental protocols and data.

This compound, a versatile diester, is synthesized through the esterification of maleic anhydride with n-butanol. The synthesis process can result in a variety of impurities, including unreacted starting materials (maleic anhydride and n-butanol), the isomeric byproduct dibutyl fumarate, and other related compounds. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product.

The Gold Standard: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the purity assessment of volatile and semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

Experimental Protocol: GC-MS for this compound Purity Validation

This protocol outlines a general procedure for the validation of this compound purity using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.

  • If an internal standard is used for quantification, a known concentration of a suitable standard (e.g., dioctyl phthalate) should be added to the final dilution.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injector Split/Splitless, 250°C, Split ratio 50:1
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow rate of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions This compound: Quantifier: m/z 173, Qualifiers: m/z 56, 117. Dibutyl fumarate: Quantifier: m/z 173, Qualifiers: m/z 56, 117. (Retention time will differ). n-Butanol: m/z 43, 56, 74. Maleic Anhydride: m/z 54, 98.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound and any expected impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E GC Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Detection G->H I Chromatogram Generation H->I J Peak Integration I->J K Library Search & Identification J->K L Purity Calculation K->L

GC-MS workflow for this compound purity validation.

Comparison with Other Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a calibration curve of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The logical flow for selecting an appropriate analytical technique for purity validation is outlined below.

Method_Selection A Purity Validation of this compound B Volatile & Thermally Stable? A->B C GC-MS B->C Yes D HPLC or NMR B->D No E Need for Structural Elucidation? D->E F NMR E->F Yes G HPLC with UV/MS E->G No

Comparing the adjuvant effect of Dibutyl maleate to dibutyl phthalate in immunological studies.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adjuvant effects of Dibutyl Maleate (DBM) and Dibutyl Phthalate (DBP) based on available experimental data. This analysis focuses on their impact on contact hypersensitivity, a key model for studying skin sensitization and adjuvant activity.

Executive Summary

This compound (DBM) and dibutyl phthalate (DBP) are structurally related compounds that have demonstrated comparable adjuvant effects in the context of contact hypersensitivity.[1][2][3] Experimental evidence, primarily from murine models of fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS), indicates that both DBM and DBP can significantly enhance the sensitization phase of the immune response.[1][2][3] The underlying mechanisms for this adjuvant effect appear to be similar for both compounds, involving the enhanced migration of antigen-presenting dendritic cells (DCs) to draining lymph nodes and an increase in local cytokine production.[1][2][3] While DBP has been more extensively studied for its immunomodulatory properties, the direct comparative data available suggests that DBM is an equally potent adjuvant in this specific immunological setting.

Data Presentation: Performance Comparison in FITC-Induced Contact Hypersensitivity

The following table summarizes the quantitative data from a key study comparing the adjuvant effects of DBM and DBP in a murine FITC-induced contact hypersensitivity model.

Performance MetricThis compound (DBM)Dibutyl Phthalate (DBP)Control (Acetone)
Ear Swelling (mm) at 24h post-challenge ~0.15~0.16~0.05
FITC+ CD11c+ Dendritic Cells in dLN (cells/LN) ~3000~3500~1000
Interleukin-4 (IL-4) Production in dLN (pg/ml) ~100~150Undetectable
Interferon-gamma (IFN-γ) Production in dLN (pg/ml) ~2500~3000~500

Data is approximated from graphical representations in Matsuoka et al., 2016. dLN: draining lymph nodes.

Experimental Protocols

The primary experimental model underpinning the direct comparison of DBM and DBP is the fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (CHS) model in BALB/c mice.

Sensitization Phase
  • Animals: Female BALB/c mice, typically 6-8 weeks old, are used.

  • Sensitizing Solution: A solution of 0.5% FITC is prepared in acetone containing either 2% DBM, 2% DBP, or acetone alone (as a control).

  • Application: On day 0 and day 1, a total of 100 µl of the sensitizing solution is applied to the shaved abdomen of the mice.

Elicitation (Challenge) Phase
  • Timing: Five days after the last sensitization (on day 6).

  • Challenge Solution: A 0.5% FITC solution is prepared in a vehicle of acetone and olive oil (1:1).

  • Application: 20 µl of the challenge solution is applied to the dorsal and ventral surfaces of the right ear. The left ear serves as a control.

Measurement of Contact Hypersensitivity
  • Ear Swelling: Ear thickness is measured using a micrometer at 24, 48, and 72 hours after the challenge. The degree of ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ears.

Analysis of Dendritic Cell Migration
  • Timing: 24 hours after a single sensitization.

  • Sample Collection: The draining inguinal lymph nodes are collected.

  • Cell Preparation: A single-cell suspension is prepared from the lymph nodes.

  • Flow Cytometry: The cells are stained with fluorescently labeled antibodies against CD11c. The number of FITC-positive CD11c-positive dendritic cells is quantified using a flow cytometer.

Cytokine Production Assay
  • Timing: 24 hours after a single sensitization.

  • Sample Collection: Draining inguinal lymph nodes are collected.

  • Cell Culture: A single-cell suspension is prepared and the cells are cultured for 24-72 hours.

  • Cytokine Measurement: The concentration of cytokines such as Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) in the culture supernatants is measured by ELISA.

Mandatory Visualizations

Experimental Workflow for Comparing Adjuvant Effects

G cluster_sensitization Sensitization Phase (Day 0 & 1) cluster_challenge Challenge Phase (Day 6) sensitization_prep Prepare Sensitizing Solutions: - 0.5% FITC in Acetone (Control) - 0.5% FITC + 2% DBM in Acetone - 0.5% FITC + 2% DBP in Acetone apply_sensitizer Apply 100 µl to Shaved Abdomen of BALB/c Mice sensitization_prep->apply_sensitizer challenge_prep Prepare Challenge Solution: 0.5% FITC in Acetone/Olive Oil apply_sensitizer->challenge_prep dc_migration Analyze DC Migration to dLN (24h post-sensitization) apply_sensitizer->dc_migration cytokine_assay Measure Cytokine Production in dLN (24h post-sensitization) apply_sensitizer->cytokine_assay apply_challenge Apply 20 µl to Right Ear challenge_prep->apply_challenge measure_ear Measure Ear Swelling (24, 48, 72h post-challenge) apply_challenge->measure_ear

Caption: Experimental workflow for the FITC-induced contact hypersensitivity model.

Proposed Mechanism of Adjuvant Action

G cluster_skin Skin cluster_ln Draining Lymph Node hapten Hapten (FITC) dc Immature Dendritic Cell adjuvant Adjuvant (DBM or DBP) hapten_dc Hapten-Presenting DC adjuvant->hapten_dc Facilitates Migration dc->hapten_dc Hapten Uptake mature_dc Mature Antigen-Presenting DC hapten_dc->mature_dc Enhanced Migration t_cell Naive T-Cell mature_dc->t_cell Antigen Presentation effector_t_cell Effector T-Cell t_cell->effector_t_cell Activation & Proliferation cytokines Cytokine Production (IL-4, IFN-γ) effector_t_cell->cytokines

References

A Comparative Performance Analysis: Dibutyl Maleate vs. Di(2-ethylhexyl) Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC). For decades, di(2-ethylhexyl) phthalate (DEHP) has been the industry standard, valued for its efficiency and cost-effectiveness. However, mounting concerns over its toxicological profile have spurred the search for viable alternatives. This guide presents a detailed comparison of the performance of dibutyl maleate (DBM) against DEHP, offering researchers, scientists, and drug development professionals a data-driven overview to inform their material selection process.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each compound, which influence their behavior as plasticizers.

PropertyThis compound (DBM)Di(2-ethylhexyl) Phthalate (DEHP)
Molecular Formula C₁₂H₂₀O₄C₂₄H₃₈O₄
Molecular Weight 228.28 g/mol 390.56 g/mol
Appearance Colorless to pale yellow liquidColorless, viscous liquid
Boiling Point ~280-281 °C~385 °C
Density ~0.99 g/cm³ (at 20 °C)~0.986 g/cm³ (at 20 °C)
Water Solubility LowInsoluble

Performance as a Plasticizer

The efficacy of a plasticizer is determined by its ability to impart flexibility, enhance durability, and resist migration from the polymer matrix. While comprehensive head-to-head comparative studies with extensive quantitative data are limited, existing research provides valuable insights into the performance of DBM relative to DEHP.

Mechanical Properties

A key indicator of plasticizer performance is its effect on the mechanical properties of the polymer. A study comparing the dynamic elastic moduli of PVC blends containing 40 phr (parts per hundred resin) of either DBM or DEHP provides a basis for comparison. The storage modulus (G') indicates the elastic response, while the loss modulus (G'') reflects the viscous response of the material.

While a direct tabular comparison of tensile strength and elongation at break from a single study is not available, research on PVC grafted with this compound indicates an improvement in mechanical properties compared to pristine PVC.[1] Generally, maleate plasticizers have been noted to be as effective as DEHP in lowering the glass transition temperature of PVC, which is a key indicator of plasticizing efficiency.

Thermal Stability

Thermal analysis, through methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining the processing window and service temperature of the plasticized polymer. TGA measures weight loss as a function of temperature, indicating the onset of degradation, while DSC can determine the glass transition temperature (Tg), a measure of plasticizer efficiency.

Migration Resistance

The tendency of a plasticizer to leach from the polymer matrix is a critical factor, particularly for applications in the medical, pharmaceutical, and food contact sectors. Migration can lead to a loss of material properties and contamination of the surrounding environment.

Studies have shown that DEHP can migrate from PVC materials into various simulants.[2] Research on PVC grafted with this compound suggests improved migration resistance compared to conventionally plasticized PVC.[1] However, quantitative migration data for DBM from a standardized test (e.g., ISO 177) into various food simulants is needed for a direct comparison with the extensive data available for DEHP.

Toxicological Profile

The impetus for replacing DEHP is largely driven by its adverse health effects. A comparison of the toxicological profiles of DBM and DEHP is therefore essential.

Toxicological EndpointThis compound (DBM)Di(2-ethylhexyl) Phthalate (DEHP)
Acute Toxicity Low acute oral and dermal toxicity.Low acute toxicity.
Skin/Eye Irritation May cause skin and eye irritation.Not generally considered a skin or eye irritant.
Sensitization Considered a skin sensitizer.[2]Not generally considered a skin sensitizer.
Carcinogenicity Not classified as a carcinogen.Suspected human carcinogen.
Reproductive/Developmental Toxicity Not classified as a reproductive or developmental toxin.Known to cause reproductive and developmental toxicity.
Endocrine Disruption Poly(this compound-CO-vinyl acetate) is listed in the EPA's Endocrine Disruptor Screening Program (EDSP) universe of chemicals, but specific screening data for DBM is not readily available.[3]Well-established endocrine disruptor.

Experimental Protocols

To provide a framework for direct comparison, the following are summaries of standard experimental protocols for evaluating key plasticizer performance metrics.

Plasticizer Efficiency (Mechanical Properties)
  • Objective: To determine the effect of the plasticizer on the mechanical properties of PVC.

  • Methodology (based on ASTM D412 and ASTM D2240):

    • Sample Preparation: Prepare PVC formulations with varying concentrations of DBM and DEHP (e.g., 20, 40, 60 phr). Mill and press the formulations into sheets of uniform thickness.

    • Tensile Testing (ASTM D412): Cut dumbbell-shaped specimens from the sheets. Use a universal testing machine to measure tensile strength, elongation at break, and modulus of elasticity.

    • Hardness Testing (ASTM D2240): Use a durometer to measure the Shore A hardness of the plasticized PVC sheets.

Migration Analysis (Leaching)
  • Objective: To quantify the migration of the plasticizer from PVC into various liquid simulants.

  • Methodology (based on ISO 177):

    • Sample Preparation: Prepare discs of plasticized PVC of known weight and surface area.

    • Immersion: Immerse the PVC discs in various food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, n-hexane) at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days).

    • Analysis: After immersion, remove the discs, dry them, and weigh them to determine mass loss. Analyze the simulant liquid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.

Thermal Stability Analysis
  • Objective: To evaluate the effect of the plasticizer on the thermal stability of PVC.

  • Methodology (TGA and DSC):

    • Thermogravimetric Analysis (TGA): Heat a small sample of the plasticized PVC in a controlled atmosphere (e.g., nitrogen) at a constant rate. Record the weight loss as a function of temperature to determine the onset of degradation.

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the plasticized PVC at a controlled rate. Measure the heat flow to and from the sample to determine the glass transition temperature (Tg).

Visualizing Experimental Workflows and Logical Relationships

To illustrate the process of comparing plasticizer performance and the toxicological concerns associated with DEHP, the following diagrams are provided.

G cluster_0 Plasticizer Performance Evaluation Workflow A PVC Resin & Additives C Compounding (Two-Roll Mill) A->C B Plasticizer (DBM or DEHP) B->C D Sample Preparation (Compression Molding) C->D E Mechanical Testing (Tensile, Hardness) D->E F Thermal Analysis (TGA, DSC) D->F G Migration Testing (Leaching) D->G H Data Analysis & Comparison E->H F->H G->H G cluster_1 DEHP Toxicological Concern Pathway DEHP DEHP in Polymer Matrix Migration Migration/Leaching DEHP->Migration Exposure Human Exposure (Ingestion, Inhalation, Dermal) Migration->Exposure Metabolism Metabolism to Mono-ethylhexyl Phthalate (MEHP) Exposure->Metabolism EndocrineDisruption Endocrine Disruption Metabolism->EndocrineDisruption ReproductiveToxicity Reproductive Toxicity EndocrineDisruption->ReproductiveToxicity DevelopmentalToxicity Developmental Toxicity EndocrineDisruption->DevelopmentalToxicity

References

Safety Operating Guide

Proper Disposal of Dibutyl Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Dibutyl maleate, a common comonomer and chemical intermediate, requires careful handling and specific disposal procedures due to its potential health and environmental hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., PVC gloves with a polyethylene liner).[1] Always inspect gloves before use and use proper removal techniques.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[1][4]

    • Respiratory Protection: In case of inadequate ventilation or the potential for inhaling vapors or mists, use an approved respirator.[3][4]

    • Protective Clothing: Wear a lab coat or overalls to prevent skin contact.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][5][6]

  • Handling and Storage:

    • Avoid contact with skin and eyes, and do not breathe in vapors or mists.[3][7]

    • Keep containers tightly closed in a cool, dry, and well-ventilated place.[3][5]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][5][8]

**Step-by-Step Disposal and Decontamination Protocol

Disposal of this compound must comply with all federal, state, and local environmental regulations.[2][3][9] Do not allow the product to enter drains or waterways, as it is toxic to aquatic life.[3][5][10]

Step 1: Managing Spills and Residues

For minor spills, immediate containment and cleanup are essential.

  • Ensure Ventilation: Increase ventilation in the spill area.[1]

  • Contain the Spill: Use an inert, absorbent material such as sand, earth, or vermiculite to soak up the spilled liquid.[1][2][3][9]

  • Collect Waste: Carefully collect the absorbed material and any contaminated soil into a suitable, sealable, and clearly labeled container for hazardous waste.[1][7][9]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]

Step 2: Preparing for Professional Disposal

Unused or waste this compound should not be disposed of in standard laboratory trash or drains.

  • Containerize Waste: Place surplus this compound and spill residues in a designated, closed container suitable for hazardous waste.[3][7]

  • Labeling: Clearly label the container with "Hazardous Waste" and the chemical name "this compound."

Step 3: Engaging Professional Waste Disposal Services

The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[3][7][11]

  • Contact a Licensed Vendor: Offer surplus and non-recyclable solutions to a certified disposal company.[7][11]

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Step 4: Disposal of Contaminated Packaging

Containers that have held this compound must be treated as hazardous waste.

  • Triple Rinse (if applicable): If regulations permit, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Dispose of as Unused Product: Packaging that cannot be cleansed should be disposed of in the same manner as the product itself.[3][5][7][11] Consult with your waste management authority for recycling options for properly decontaminated containers.[1][9]

Key Quantitative and Regulatory Data

The following table summarizes essential data for the safe handling and disposal of this compound.

PropertyValueReference
Physical Properties
Flash Point120 - 138 °C (Closed Cup)[3][4]
Boiling Point280 - 281 °C[3][5]
Density0.988 g/mL at 25 °C[3]
Toxicological Data
LD50 Oral (Rat)3,700 mg/kg[3]
LD50 Dermal (Rabbit)10,000 mg/kg[3]
Aquatic Toxicity (LC50)1.2 mg/L (Rainbow Trout, 96h)[7]
Transportation & Disposal
UN Number3082[5][8]
Proper Shipping NameENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (di-n-butyl maleate)[5][8]
Transport Hazard Class9 (Miscellaneous hazardous materials)[5][8]
Packaging GroupIII[5][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dibutyl_Maleate_Disposal start Start: this compound Waste Generated spill Is it a spill? start->spill packaging Contaminated Packaging? start->packaging absorb 1. Wear Full PPE 2. Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes prep_disposal Prepare for Disposal spill->prep_disposal No collect_spill Collect residue in a sealed, labeled container absorb->collect_spill containerize Place waste in a closed, properly labeled Hazardous Waste container collect_spill->containerize prep_disposal->containerize contact_vendor Contact Licensed Waste Disposal Service containerize->contact_vendor transport Arrange for transport (UN3082, Class 9) contact_vendor->transport incinerate Final Disposal: Chemical Incineration transport->incinerate dispose_pkg Dispose of as unused product packaging->dispose_pkg Yes dispose_pkg->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Dibutyl Maleate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dibutyl maleate, a chemical that presents notable health and environmental hazards. Adherence to these procedural steps will help mitigate risks and ensure operational safety.

This compound is recognized as an irritant to the skin, eyes, and respiratory system.[1][2] It may also cause an allergic skin reaction and can be harmful if inhaled or ingested.[1][2][3] Furthermore, this substance is toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[4][5]

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE, drawing from safety data sheets and chemical resistance guides.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166.[1] A face shield may be required for splash hazards.Protects against splashes and vapors that can cause eye irritation.[1]
Hand Protection Nitrile or Neoprene gloves are recommended. It is crucial to select gloves that comply with EU Directive 89/686/EEC and the EN 374 standard.[1] Due to the lack of specific breakthrough data for this compound, data for the similar compound Dibutyl phthalate is used as a reference. Always inspect gloves before use and use proper removal techniques.Prevents skin contact, which can cause irritation and allergic reactions.[1][3]
Respiratory Protection For situations where engineering controls are insufficient or as a backup, a full-face respirator with multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]Protects against the inhalation of vapors or mists, which can cause respiratory tract irritation.[1]
Body Protection A lab coat or chemical-resistant apron should be worn.[5] For larger quantities or significant splash risk, chemical-resistant coveralls may be necessary. Contaminated work clothing should not be allowed out of the workplace.[4]Protects the skin from accidental splashes and contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Data Sheet (SDS) b Ensure proper ventilation (Fume Hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Dispense this compound carefully to avoid splashes and aerosol generation c->d e Keep containers tightly closed when not in use d->e f Decontaminate work surfaces e->f g Properly remove and dispose of PPE f->g h Wash hands thoroughly with soap and water g->h

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any associated contaminated materials is a critical step in the safety protocol to prevent environmental harm.

All waste containing this compound should be treated as hazardous waste.[1] The primary method for disposal involves the following steps:

  • Containment: Absorb liquid this compound with an inert material such as vermiculite, sand, or earth.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste.[1][2]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal.[1] The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Under no circumstances should this compound or its containers be disposed of in general waste or down the drain, as it is toxic to aquatic life.[4][5]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs spill_evacuate Evacuate immediate area if necessary spill->spill_evacuate exposure_skin Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. spill->exposure_skin exposure_eye Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. spill->exposure_eye exposure_inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. spill->exposure_inhalation exposure_ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. spill->exposure_ingestion spill_ppe Wear appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with inert absorbent material spill_ppe->spill_contain spill_collect Collect and place in a sealed container for hazardous waste spill_contain->spill_collect spill_clean Clean the spill area thoroughly spill_collect->spill_clean seek_medical Seek immediate medical attention for all exposures. exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.